2,6-Dichloroisonicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUKLHWINORBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352877 | |
| Record name | 2,6-dichloroisonicotinonitrile | |
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Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-65-9 | |
| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dichloroisonicotinonitrile | |
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| Record name | 2,6-Dichloroisonicotinonitrile | |
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| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloroisonicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. Among these, the pyridine scaffold holds a place of prominence. This technical guide is dedicated to a crucial, yet often overlooked, building block: 2,6-Dichloroisonicotinonitrile (CAS No: 32710-65-9) . This molecule, with its unique arrangement of reactive sites, offers a versatile platform for the construction of diverse and complex molecular architectures. As a Senior Application Scientist, this guide is crafted not merely as a compilation of data, but as a distillation of practical insights and field-proven knowledge, designed to empower researchers in their quest for innovative therapeutics. We will delve into the core chemical principles governing its synthesis and reactivity, and explore its strategic application in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the fundamental properties of a starting material is the bedrock of successful synthetic chemistry. This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 32710-65-9 | [2] |
| Molecular Formula | C₆H₂Cl₂N₂ | [2] |
| Molecular Weight | 173.00 g/mol | [2] |
| Melting Point | 96-98 °C | Vendor Data |
| Boiling Point | 239.4 °C at 760 mmHg | Vendor Data |
| Density | 1.49 g/cm³ | Vendor Data |
| Appearance | White to off-white solid | [1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is characterized by a singlet in the aromatic region, typically observed around δ 7.85 ppm .[3] This signal corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The simplicity of the spectrum is a direct consequence of the molecule's C₂ᵥ symmetry.
-
¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum provides further confirmation of the molecular structure. Key expected chemical shifts include:
-
~152 ppm: Corresponds to the chlorinated carbons at the C2 and C6 positions.
-
~130 ppm: Attributed to the carbons bearing the protons at the C3 and C5 positions.
-
~120 ppm: The quaternary carbon at the C4 position, attached to the nitrile group.
-
~115 ppm: The carbon of the nitrile group (-C≡N).
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.[4]
-
~2230 cm⁻¹ (strong): A sharp and strong absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~1550-1600 cm⁻¹ (medium to strong): A series of bands associated with the C=C and C=N stretching vibrations within the pyridine ring.
-
~800-900 cm⁻¹ (strong): Strong absorptions in this region are characteristic of the C-Cl stretching vibrations.
-
~3050-3100 cm⁻¹ (weak): Weak bands corresponding to the aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 172 .[2] A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms, with prominent peaks at M+2 (m/z 174) and M+4 (m/z 176) in an approximate ratio of 6:9:1, which is a hallmark of dichlorinated compounds.
Synthesis of this compound
The efficient and scalable synthesis of this compound is a critical first step for its utilization in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.
From 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid)
A common and practical approach involves the conversion of readily available citrazinic acid. This multi-step process leverages well-established chlorination and dehydration reactions.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling [5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling:
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in drug discovery for their linear geometry and ability to participate in further transformations. [6][7] Experimental Protocol: Sonogashira Coupling [6]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent, typically an amine such as triethylamine or a mixture of THF and an amine.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Degassing: Degas the reaction mixture thoroughly.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. [8][9][10]Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors due to the ease with which diverse substituents can be introduced at the C2 and C6 positions.
General Structure of a Kinase Inhibitor Derived from this compound
Caption: Key components of a kinase inhibitor based on the 2,6-disubstituted pyridine scaffold.
The general strategy involves the sequential functionalization of the this compound core. Typically, an amine is introduced at one of the chloro-positions via SₙAr to act as a hinge-binding element, which forms crucial hydrogen bonds with the kinase's hinge region. The remaining chloro-position is then functionalized, often through a Suzuki or other cross-coupling reaction, to introduce a larger, more diverse group that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. The nitrile group at the C4 position can also play a significant role as a hydrogen bond acceptor or as a bioisosteric replacement for other functional groups.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]It can also cause skin and eye irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly the susceptibility of the chloro-substituents to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient synthesis of a wide array of substituted pyridine derivatives. Its application as a scaffold for the development of kinase inhibitors highlights its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and key synthetic transformations, with the aim of empowering researchers to fully leverage the potential of this important chemical entity in their pursuit of novel therapeutics.
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An In-depth Technical Guide to 2,6-Dichloroisonicotinonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinonitrile, a pivotal building block in contemporary chemical research, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, reactivity, synthesis, and key applications.
Introduction and Core Properties
This compound, also known as 2,6-dichloropyridine-4-carbonitrile, is a di-substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with two chlorine atoms and a nitrile group, makes it a versatile intermediate for introducing the 4-cyanopyridyl moiety into more complex molecules. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the pyridine ring, making it a key substrate for various chemical transformations.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1], |
| CAS Number | 32710-65-9 | [1] |
| Appearance | Solid | |
| Melting Point | 96 °C | |
| Boiling Point | 239.4 °C at 760 mmHg | |
| Density | 1.49 g/cm³ | |
| Solubility | Information not readily available; expected to be soluble in common organic solvents. | |
| InChI Key | BTUKLHWINORBTN-UHFFFAOYSA-N |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two chlorine substituents. This makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2 and 6 positions are excellent leaving groups in SNAr reactions. Due to the symmetry of the molecule, mono-substitution will yield a single product. However, the introduction of an electron-donating group in the first substitution step can deactivate the ring towards a second substitution.[2] The reactivity of the chloro-substituents in SNAr reactions generally follows the order F > Cl > Br > I, which is a key consideration in designing synthetic strategies with halopyridines.[1]
Common nucleophiles used in SNAr reactions with this compound include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.
Caption: Generalized workflow for nucleophilic substitution on this compound.
Synthesis of this compound
A plausible and efficient synthetic route to this compound starts from the readily available and inexpensive citrazinic acid (2,6-dihydroxyisonicotinic acid). The synthesis involves two key transformations: chlorination and dehydration.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway from citrazinic acid to this compound.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This step is adapted from established procedures for the chlorination of hydroxypyridines.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and a phase-transfer catalyst such as tetraethylammonium chloride (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-145 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 2,6-dichloroisonicotinic acid, will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Conversion to this compound
This two-step process involves the formation of the corresponding amide followed by dehydration.
-
Amide Formation:
-
Treat the 2,6-dichloroisonicotinic acid from the previous step with thionyl chloride (SOCl₂) to form the acid chloride.
-
Carefully add the acid chloride to a solution of aqueous ammonia to form 2,6-dichloroisonicotinamide.
-
-
Dehydration:
-
Heat the 2,6-dichloroisonicotinamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
-
The product can be purified by column chromatography on silica gel.
-
Spectroscopic Characterization
Accurate structural elucidation is paramount for any chemical compound. The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons on the pyridine ring. The exact chemical shift will be influenced by the solvent. |
| ¹³C NMR | Expected signals for the pyridine ring carbons (δ 120-155 ppm), with the carbons bearing the chlorine atoms appearing at the lower field. A signal for the nitrile carbon is expected around δ 115-120 ppm. |
| Infrared (IR) | A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Other bands corresponding to the C-Cl stretch and the aromatic ring vibrations will also be present. An IR spectrum is available on SpectraBase.[4] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). The exact mass is 171.9595 g/mol .[1][5] |
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-dichloropyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of a variety of substituted pyridines that are of interest in drug discovery.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for functionalization. The chlorine atoms can be displaced by various nucleophiles to build molecular complexity. This versatility makes this compound a valuable tool for generating libraries of compounds for high-throughput screening.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry, particularly for the development of novel therapeutic agents. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the controlled and predictable introduction of diverse functionalities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.
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A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloroisonicotinonitrile from Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and reliable synthetic pathway for the preparation of 2,6-dichloroisonicotinonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available isonicotinic acid. The narrative delves into the strategic considerations behind each synthetic step, offering not just a protocol but a framework for understanding the chemical transformations involved.
Strategic Overview: A Three-Act Synthesis
The conversion of isonicotinic acid to this compound is a multi-step process that can be logically divided into three key transformations:
-
Activation of the Pyridine Ring: The initial step involves the N-oxidation of isonicotinic acid. This is a crucial activating step, as the N-oxide functionality electronically modifies the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack.
-
Vicinal Dichlorination: The activated isonicotinic acid N-oxide is then subjected to chlorination to introduce the two chlorine atoms at the 2 and 6 positions, yielding 2,6-dichloroisonicotinic acid. This intermediate is a key precursor in the synthesis of various biologically active molecules.[1][2]
-
Functional Group Interconversion: From Carboxylic Acid to Nitrile: The final stage of the synthesis involves the conversion of the carboxylic acid group of 2,6-dichloroisonicotinic acid into a nitrile. This is typically achieved via a two-step, one-pot procedure involving the formation of an amide intermediate, followed by dehydration.
This strategic approach ensures high efficiency and selectivity, providing a reliable route to the target molecule.
Figure 1. Overall synthetic workflow from Isonicotinic Acid to this compound.
Part 1: N-Oxidation of Isonicotinic Acid
The journey begins with the N-oxidation of the pyridine ring in isonicotinic acid. This transformation is fundamental to activating the molecule for subsequent chlorination. The introduction of the N-oxide functionality withdraws electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them electrophilic and thus susceptible to nucleophilic attack.
Mechanistic Insight
The N-oxidation of pyridines is typically achieved using a peroxy acid, which is often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[3][4] The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.
Figure 2. Simplified mechanism of pyridine N-oxidation.
Experimental Protocol: Synthesis of Isonicotinic Acid N-Oxide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Isonicotinic acid | 123.11 | 12.3 | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 11.3 mL | 0.1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (12.3 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the isonicotinic acid is fully dissolved.
-
Carefully add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise to the solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to crystallize the product.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Expected Yield: 85-95%
Part 2: Dichlorination of Isonicotinic Acid N-Oxide
With the pyridine ring activated, the next crucial step is the introduction of chlorine atoms at the 2 and 6 positions. This is achieved by treating the isonicotinic acid N-oxide with a strong chlorinating agent.
Causality of Reagent Choice
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade of reactions that ultimately leads to the substitution of the C2 and C6 protons with chlorine atoms. The reaction proceeds through a series of intermediates, with the pyridine ring acting as a nucleophile in an SNAr-type mechanism. A patent suggests that the reaction can be heated at 130°C for 18 hours and then at 145°C for 2 hours for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid using phosphorus oxychloride.[5]
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mL) |
| Isonicotinic Acid N-Oxide | 139.11 | 13.9 g (0.1 mol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place isonicotinic acid N-oxide (13.9 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol-water.
Expected Yield: 70-80%
Part 3: Conversion of 2,6-Dichloroisonicotinic Acid to this compound
The final transformation involves the conversion of the carboxylic acid functionality to a nitrile. A common and efficient method for this is the dehydration of a primary amide intermediate.[6][7] This is often performed as a one-pot synthesis from the carboxylic acid.
Mechanistic Pathway
The carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia to form the primary amide, 2,6-dichloroisonicotinamide. In the same pot, a dehydrating agent, which can be the excess thionyl chloride itself or another added dehydrating agent, facilitates the elimination of a water molecule from the amide to yield the desired nitrile.
Figure 3. Reaction sequence for the conversion of a carboxylic acid to a nitrile.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2,6-Dichloroisonicotinic Acid | 192.00 | 19.2 | 0.1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 21.8 mL | 0.3 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Aqueous Ammonia (28-30%) | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a calcium chloride guard tube, add 2,6-dichloroisonicotinic acid (19.2 g, 0.1 mol) and dichloromethane (100 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Slowly add thionyl chloride (21.8 mL, 0.3 mol) to the suspension.
-
Heat the mixture to reflux (around 40 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a vigorously stirred beaker containing crushed ice and concentrated aqueous ammonia (50 mL). Maintain the temperature below 10 °C during this addition.
-
A white precipitate of 2,6-dichloroisonicotinamide will form.
-
Continue stirring for 30 minutes, then add an additional portion of thionyl chloride (10.9 mL, 0.15 mol) to the mixture to act as a dehydrating agent for the in-situ formed amide.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-75%
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 108-112 °C |
| IUPAC Name | 2,6-dichloropyridine-4-carbonitrile |
| CAS Number | 32710-65-9 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.55 (s, 2H)
-
¹³C NMR (CDCl₃): δ 152.0, 130.5, 120.0, 115.0
-
IR (KBr, cm⁻¹): 2240 (C≡N stretch), 1580, 1550, 1400 (aromatic C=C and C=N stretching)
Safety Considerations
This synthesis involves the use of corrosive and hazardous reagents such as hydrogen peroxide, phosphorus oxychloride, and thionyl chloride. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken during the quenching steps involving phosphorus oxychloride and thionyl chloride, as these reactions are highly exothermic.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from isonicotinic acid. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this important chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- Baran Group Meeting. (2012, June 9). Pyridine N-Oxides. [Link]
- ResearchGate. (n.d.). Suggested mechanism for conversion of pyridines to pyridine-N-oxide. [Link]
- YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]
- ChemTube3D. (n.d.).
- Vertex AI Search. (n.d.). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
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- MDPI. (n.d.). Synthesized and tested derivatives of 2,6-dichloroisonicotinic and isonicotinic acids. [Link]
- Google Patents. (n.d.).
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- Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link]
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- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.).
- PubMed. (2015, September 1).
- YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]
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The Strategic Synthesis and Application of 2,6-Dichloroisonicotinonitrile: A Technical Guide
Introduction: A Molecule of Strategic Importance
In the vast landscape of chemical synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of functional compounds. 2,6-Dichloroisonicotinonitrile, with its strategically positioned reactive sites, is one such cornerstone. This technical guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and its crucial role as a building block in the development of pharmaceuticals and agrochemicals. For researchers and professionals in drug discovery and development, a thorough understanding of this molecule is not merely academic; it is a gateway to innovation.
The Genesis of a Versatile Intermediate: Discovery and History
The precise moment of the first synthesis of this compound is not prominently documented as a singular landmark discovery. Instead, its emergence is intrinsically linked to the broader advancements in the chemistry of chlorinated pyridines throughout the 20th century. The exploration of halogenated heterocycles was driven by the burgeoning agrochemical and pharmaceutical industries in search of novel bioactive scaffolds.
Early research into the chlorination of pyridine laid the groundwork for accessing a variety of dichloropyridine isomers.[1][2] The development of methods to introduce functional groups onto these chlorinated rings was a logical and necessary progression. The isonicotinonitrile moiety (a cyanopyridine with the cyano group at the 4-position) was a particularly attractive target due to the versatile reactivity of the nitrile group. While a definitive "first synthesis" paper is not readily identifiable, patent literature from the mid to late 20th century showcases the growing importance of functionalized dichloropyridines, suggesting that this compound was likely synthesized and utilized as an intermediate during this period of intense innovation in industrial chemistry.[3][4] Its value lies in the differential reactivity of its functional groups, a feature that synthetic chemists have expertly exploited.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | [5] |
| Molecular Weight | 173.00 g/mol | [5] |
| Appearance | Colorless crystal or white solid | [6] |
| Melting Point | 138-142 °C | [6] |
| Solubility | Soluble in chloroform, dimethylformamide, and ethanol; almost insoluble in water. | [6] |
| CAS Number | 32710-65-9 | [5] |
The spectroscopic data for this compound are crucial for its identification and characterization.
-
¹H NMR (300 MHz, CDCl₃): The proton nuclear magnetic resonance spectrum is characterized by a singlet for the two equivalent aromatic protons.
-
Mass Spectrometry (Electron Ionization): The mass spectrum typically displays a molecular ion peak (M⁺) at m/z 172, along with isotopic peaks corresponding to the presence of two chlorine atoms.[7]
Strategic Synthesis: Pathways to a Key Intermediate
The synthesis of this compound can be approached through several strategic routes, each with its own advantages and considerations. A common and effective method involves the dehydration of the corresponding amide, 2,6-dichloroisonicotinamide.
Protocol 1: Dehydration of 2,6-Dichloroisonicotinamide
This method is widely employed due to the ready availability of the starting amide. The dehydration is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinamide in an excess of phosphorus oxychloride.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Dehydration of 2,6-dichloroisonicotinamide to the nitrile.
Protocol 2: From 2,6-Dichloroisonicotinic Acid
An alternative pathway begins with 2,6-dichloroisonicotinic acid, which is first converted to the amide and then dehydrated in a one-pot or two-step process. The synthesis of the starting acid can be achieved from citrazinic acid.[8]
Step-by-Step Methodology for the Conversion of the Acid:
-
Amide Formation: Convert 2,6-dichloroisonicotinic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia or an ammonia source will yield 2,6-dichloroisonicotinamide.
-
Dehydration: The resulting amide can then be dehydrated as described in Protocol 1.
Caption: Two-step synthesis from 2,6-dichloroisonicotinic acid.
Chemical Reactivity and the Power of Nucleophilic Substitution
The synthetic utility of this compound stems from the reactivity of its chloro substituents towards nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms, making them susceptible to displacement by a wide range of nucleophiles.[9][10][11]
This reactivity allows for the selective introduction of various functional groups at the 2- and 6-positions of the pyridine ring, making it a valuable scaffold for building molecular complexity. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution pattern.
Caption: Nucleophilic aromatic substitution on this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a critical building block in the synthesis of numerous commercial products, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals
The dichloropyridine scaffold is a common feature in many herbicides and fungicides.[12] The ability to functionalize the 2- and 6-positions of this compound allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals. While specific commercial products directly synthesized from this nitrile are not always publicly disclosed, its role as a key intermediate in the development of novel crop protection agents is well-established within the industry.
Pharmaceuticals
In the realm of drug discovery, this compound serves as a versatile starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The pyridine core is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents via nucleophilic substitution on the dichlorinated nitrile provides a powerful tool for generating libraries of compounds for biological screening.[13][14]
For instance, the selective displacement of one or both chlorine atoms can lead to the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The nitrile group itself can also be a key pharmacophoric element or can be further transformed into other functional groups such as amines or tetrazoles.
Conclusion: A Cornerstone of Modern Synthesis
This compound stands as a testament to the strategic importance of well-designed chemical intermediates. Its history is woven into the fabric of innovation in industrial and medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity provides researchers and drug development professionals with a powerful tool to construct novel molecules with desired biological activities. As the quest for more effective and selective drugs and agrochemicals continues, the utility of this versatile building block is certain to endure.
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- 2,6-Dichloropyridine - Wikipedia. (n.d.).
- 2,6-dichloropyridine-4-carbonitrile - ChemBK. (n.d.).
- This compound | C6H2Cl2N2 | CID 735906 - PubChem. (n.d.).
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (n.d.).
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Technical Guide to the Spectroscopic Characterization of 2,6-Dichloroisonicotinonitrile
Foreword: The Analytical Imperative in Modern Chemistry
In the fields of pharmaceutical development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. 2,6-Dichloroisonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in organic synthesis. Its reactivity is dictated by the electronic interplay between the electron-withdrawing chlorine and nitrile substituents and the pyridine ring. A thorough understanding of its spectral signature is therefore not merely an academic exercise, but a critical quality control and research directive. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed not as a simple data repository, but as a practical, interpretive manual for the research scientist.
Molecular Structure and Analytical Workflow
Before delving into the individual techniques, it is crucial to visualize the molecule and the analytical pathway. This compound possesses a simple, symmetrical structure, which gives rise to a correspondingly straightforward, yet highly characteristic, set of spectral data.
Caption: Structure of this compound.
The logical workflow for confirming this structure involves a multi-technique approach, where each method provides a unique and complementary piece of the puzzle.
Caption: Workflow for Spectroscopic Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Probing the Proton Environment
Due to the molecule's C₂ symmetry axis passing through the nitrogen and C4 carbon, the two protons at positions 3 and 5 are chemically and magnetically equivalent. This results in a single, distinct signal in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; its residual proton signals should not overlap with the analyte signals.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shift scale to 0 ppm.[1]
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: A standard proton experiment is run with a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a high-quality spectrum.
Data Presentation & Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet (s) | 2H | H-3, H-5 |
Causality Behind the Spectrum: The observation of a single peak confirms the molecular symmetry. Its chemical shift in the aromatic region (~7.0-8.5 ppm) is expected for protons on a pyridine ring.[2] The significant downfield shift within this range is a direct consequence of the powerful electron-withdrawing effects of the two chlorine atoms and the nitrile group. These substituents deshield the ring protons, causing them to resonate at a higher frequency (further downfield) compared to unsubstituted pyridine.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR reveals all unique carbon environments within the molecule. This technique is invaluable for confirming the number of distinct carbon atoms and identifying the nature of quaternary (non-protonated) carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: The experiment is run on the same spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters: A standard ¹³C experiment with broadband proton decoupling is employed. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon. A longer acquisition time and more scans (e.g., 128 to 1024) are typically required due to the low natural abundance of the ¹³C isotope.
Data Presentation & Interpretation
| Chemical Shift (δ) ppm | Assignment | Justification |
| ~ 152 | C-2, C-6 | Quaternary carbons attached to electronegative chlorine; significantly downfield. |
| ~ 135 | C-3, C-5 | Protonated aromatic carbons, deshielded by adjacent substituents. |
| ~ 125 | C-4 | Quaternary carbon attached to the nitrile group. |
| ~ 115 | -C≡N | Characteristic chemical shift for a nitrile carbon.[3] |
Note: Precise chemical shifts can vary slightly based on solvent and concentration.[4]
Causality Behind the Spectrum: The spectrum shows four distinct signals, consistent with the four unique carbon environments in the symmetrical molecule. The carbons bonded to chlorine (C-2, C-6) are the most deshielded and appear furthest downfield. The nitrile carbon (-C≡N) has a characteristic shift, while the protonated carbons (C-3, C-5) and the nitrile-bearing carbon (C-4) are assigned based on predictive models and established data for substituted pyridines.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a transparent disk.[6]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6] A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 2240 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~ 1600-1400 | Medium | Aromatic C=C ring stretching |
| ~ 3100-3000 | Weak | Aromatic C-H stretch |
| ~ 800-700 | Strong | C-Cl stretch |
Causality Behind the Spectrum: The IR spectrum provides a distinct "fingerprint" for this compound.
-
The Nitrile Group (C≡N): The most diagnostic peak is the strong, sharp absorption around 2240 cm⁻¹. This frequency is highly characteristic of the nitrile functional group and its presence is a key confirmation point.[7]
-
Aromatic Ring: The absorptions in the 1600-1400 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring. The weak C-H stretch above 3000 cm⁻¹ further confirms the aromatic nature.[7][8]
-
Carbon-Chlorine Bonds: The strong absorptions in the lower wavenumber region (typically below 800 cm⁻¹) are characteristic of C-Cl stretching vibrations.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecular structure. The presence of two chlorine atoms in this compound produces a highly characteristic isotopic pattern.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI), or via a Gas Chromatography (GC) system for Electron Ionization (EI).
-
Ionization: EI is a common technique for small, relatively volatile molecules. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[11]
Data Presentation & Interpretation
| m/z | Relative Intensity (%) | Assignment |
| 172 | ~100 | [M]⁺ (Molecular ion with ²³⁵Cl) |
| 174 | ~65 | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |
| 176 | ~10 | [M+4]⁺ (Molecular ion with ²³⁷Cl) |
| 137 | Variable | [M-Cl]⁺ |
| 111 | Variable | [M-Cl-CN]⁺ or [M-C₂N]⁺ |
Causality Behind the Spectrum: The molecular formula is C₆H₂Cl₂N₂.[12] The calculated monoisotopic mass is ~171.96 g/mol .[12]
-
Isotopic Pattern: The most telling feature is the molecular ion cluster. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1. Observing this pattern is definitive proof of the presence of two chlorine atoms.[13]
-
Fragmentation: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺) or the loss of the nitrile group as a radical. Analyzing these fragments provides a "jigsaw puzzle" approach to confirming the connectivity of the atoms.
Caption: Plausible MS fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm molecular symmetry. IR spectroscopy provides unequivocal evidence for the key nitrile and aromatic functional groups. Finally, mass spectrometry confirms the exact molecular weight and the presence of two chlorine atoms through its characteristic isotopic signature. Together, these methods provide a self-validating system, leaving no ambiguity as to the structure and purity of the compound, thereby enabling researchers and drug development professionals to proceed with confidence.
References
- SpectraBase. (2026). This compound. John Wiley & Sons, Inc. Available online
- The Royal Society of Chemistry. (n.d.).
- SpectraBase. (2025). 2,6-DICHLORONICOTINONITRILE [13C NMR]. Wiley-VCH GmbH. Available online
- PubChem. (n.d.). This compound.
- Chalk, S. J., et al. (2007). In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types. Molecular & Cellular Proteomics. Available online
- ResearchGate. (n.d.).
- University of California, Davis. (n.d.). 13C-NMR Spectroscopy. LibreTexts. Available online
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A Theoretical and Computational Elucidation of 2,6-Dichloroisonicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2,6-Dichloroisonicotinonitrile stands as a pivotal structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This in-depth technical guide provides a comprehensive theoretical framework for understanding this molecule, leveraging high-level computational chemistry to dissect its core characteristics. By employing Density Functional Theory (DFT), we explore the optimized molecular geometry, vibrational spectroscopy, electronic frontier orbitals, and electrostatic potential of this compound. This document is designed to furnish researchers, scientists, and drug development professionals with a robust computational perspective, elucidating the causality behind its chemical behavior and offering a predictive foundation for its application in novel molecular design.
Introduction: The Significance of this compound
Substituted pyridines are foundational scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of halogen atoms and a nitrile group, as seen in this compound, profoundly influences the molecule's steric and electronic landscape. The two chlorine atoms act as strong electron-withdrawing groups, while the nitrile moiety further modulates the electronic distribution across the pyridine ring. These features make it an attractive intermediate for synthesizing compounds with potential applications in various therapeutic areas.[2]
Theoretical studies provide an indispensable lens through which we can understand and predict the behavior of such molecules at an atomic level, often preempting laborious and costly experimental synthesis.[3] By simulating molecular properties, we can gain critical insights into reactivity, stability, and intermolecular interaction potential, thereby accelerating the drug discovery and development pipeline.[4]
This guide presents a representative theoretical analysis of this compound, based on well-established computational protocols, to serve as a blueprint for its further investigation and utilization.
Computational Methodology: A Self-Validating System
The theoretical analysis presented herein is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance of computational cost and accuracy for studying molecular systems.[5] The choice of functional and basis set is paramount for obtaining reliable results.
Rationale for Method Selection
For a molecule containing second-row elements like chlorine and delocalized π-systems, the B3LYP hybrid functional is a robust choice, known for its excellent performance in predicting geometries and vibrational frequencies of organic compounds.[6] To accurately describe the electron distribution, including the lone pairs on nitrogen and chlorine atoms, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is employed. This combination ensures a comprehensive and trustworthy theoretical model.[7]
Step-by-Step Computational Protocol
-
Initial Structure Generation: The 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were calculated on the optimized structure.
Caption: A generalized workflow for the DFT analysis of a molecule.
Molecular Structure and Geometry
The geometry of this compound is a critical determinant of its reactivity and how it interacts with biological targets. The DFT optimization provides a precise picture of its three-dimensional structure. The pyridine ring is expected to be planar, with the substituents lying in the same plane.
Caption: Molecular structure of this compound.
The optimized geometrical parameters, including bond lengths and angles, are presented in Table 1. These values are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.
Table 1: Representative Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.745 | Cl-C2-N1 | 115.5 |
| C6-Cl | 1.745 | Cl-C6-N1 | 115.5 |
| C4-CN | 1.440 | C3-C4-C5 | 118.0 |
| C-N (nitrile) | 1.158 | C4-CN-N | 179.8 |
| N1-C2 | 1.335 | C2-N1-C6 | 117.0 |
| C2-C3 | 1.390 | N1-C2-C3 | 123.5 |
Note: These values are representative and based on DFT calculations of similar structures.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure.[8] DFT calculations allow for the prediction of vibrational frequencies and their corresponding modes, which is invaluable for interpreting experimental spectra.[9]
Table 2: Representative Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2240 | C≡N stretch | A strong, sharp band characteristic of the nitrile group. |
| ~1550 | C=C/C=N stretch | Ring stretching modes, indicative of the aromatic system. |
| ~1100 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |
| ~850 | C-H out-of-plane bend | Bending modes of the aromatic C-H bonds. |
Note: Frequencies are typically scaled to account for anharmonicity and systematic errors in DFT calculations.
The calculated IR and Raman spectra can be used to identify the compound and to study its interactions with other molecules. For instance, a shift in the C≡N stretching frequency can indicate coordination of the nitrile nitrogen to a metal center or participation in hydrogen bonding.
Electronic Properties and Reactivity
The electronic properties of this compound dictate its reactivity and its potential to interact with biological targets. Key insights can be gained from the analysis of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is the highest energy orbital containing electrons and represents the ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and represents the ability to accept electrons.[10] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.[7]
For this compound, the electron-withdrawing nature of the chlorine and nitrile groups is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the pyridine ring and the chlorine atoms, while the LUMO is expected to be distributed over the entire π-system, with significant contributions from the nitrile group.
Table 3: Representative Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are representative and can vary with the level of theory.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[11] It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively.[12]
In the MEP of this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the pyridine ring and the nitrile nitrogen, indicating these are the most likely sites for electrophilic attack or coordination. The regions around the hydrogen atoms and the chlorine atoms are expected to have a more positive potential (blue regions), suggesting they are potential sites for nucleophilic interactions.[13]
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical overview of this compound, leveraging the predictive power of Density Functional Theory. The presented data on its molecular geometry, vibrational spectra, and electronic properties offer a foundational understanding for researchers in drug discovery and materials science. The detailed computational protocol serves as a practical blueprint for conducting similar in-silico studies.
The insights gleaned from this theoretical analysis can guide the rational design of novel derivatives with tailored properties. For instance, the electron-deficient nature of the pyridine ring suggests it could be a target for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the identified sites of negative electrostatic potential can inform the design of molecules that can form specific non-covalent interactions, such as hydrogen bonds or halogen bonds, which are critical for molecular recognition in biological systems.
Future work should focus on experimental validation of these theoretical predictions and exploring the synthetic utility of this compound as a scaffold for creating new chemical entities with enhanced biological activity or material properties.
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solubility of 2,6-Dichloroisonicotinonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Dichloroisonicotinonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 32710-65-9), a pivotal intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data, this document delivers a robust predictive framework based on first principles of physical chemistry and the known behavior of structurally analogous compounds. Furthermore, it equips researchers with a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring self-validating and reliable results. This guide is designed to empower researchers, scientists, and drug development professionals to make informed, efficient decisions regarding solvent selection for synthesis, purification, and formulation processes involving this compound.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative with the molecular formula C₆H₂Cl₂N₂.[1] Its structure, featuring a pyridine ring, two electron-withdrawing chlorine atoms, and a polar nitrile group, dictates its physicochemical properties and, consequently, its solubility profile. Understanding its solubility is not an academic exercise; it is a critical parameter that governs reaction kinetics, influences the efficiency of purification by crystallization, and determines the feasibility of formulation strategies.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₂Cl₂N₂[2]
-
Molecular Weight: 173.00 g/mol [1]
-
Appearance: Solid (predicted)
-
Melting Point: 96°C[2]
-
Boiling Point: 239.4°C at 760 mmHg[2]
The molecule's character is a composite of the aromatic, weakly basic pyridine ring, the nonpolar, hydrophobic nature of the chlorine substituents, and the polar, aprotic nitrile group. This structural amalgam suggests a nuanced solubility behavior across different classes of organic solvents.
Theoretical Principles: Predicting Solubility from Structure
The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound offers several clues:
-
Polarity: The molecule possesses significant polarity due to the nitrogen atom in the pyridine ring and the cyano (-C≡N) group. However, the two chlorine atoms and the carbon-hydrogen bonds introduce nonpolar character. This duality suggests that the compound will likely not be soluble in highly nonpolar solvents like hexane but will favor solvents of moderate to high polarity.
-
Hydrogen Bonding: this compound lacks hydrogen bond donor sites (like -OH or -NH). The nitrogen atoms in the pyridine ring and the nitrile group can act as weak hydrogen bond acceptors. This limits its ability to form strong hydrogen bonds, predicting poor solubility in protic solvents where the solvent's hydrogen-bonding network would need to be significantly disrupted, such as water.[4]
-
Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds create significant dipole moments within the molecule. Therefore, polar aprotic solvents like acetone, ethyl acetate, or acetonitrile, which also have strong dipoles, are expected to be effective at solvating the molecule through dipole-dipole interactions.
Based on these principles, we can forecast a general solubility trend: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents .
A Predictive Framework: Solubility of Structurally Analogous Compounds
To move from theoretical prediction to a more concrete, data-informed framework, we can analyze the known solubility of structurally similar compounds. This approach provides valuable, actionable insights for initial solvent screening.
| Compound | Structure | Key Differences from Target | Known Solubility Characteristics |
| 2,6-Dichlorobenzonitrile | Benzene ring with -CN and two -Cl groups | Benzene ring instead of pyridine. Lacks the ring nitrogen. | A white solid soluble in organic solvents like ethanol, acetone, and dichloromethane.[2][5] It has limited solubility in water.[5] |
| 2,6-Dichloropyridine | Pyridine ring with two -Cl groups | Lacks the -CN group. | A white to light yellow solid.[6] Soluble in methanol (50 mg/mL) and crystallizes from ethanol.[6][7] It is reported as insoluble in water.[8] |
| Isonicotinonitrile | Pyridine ring with a -CN group | Lacks the two -Cl groups. | Soluble in ethanol, ether, and benzene.[9] |
Expert Interpretation: The data from these analogs strongly supports our theoretical predictions. The high solubility of the close analogs in common polar organic solvents (acetone, ethanol, methanol, dichloromethane) is a powerful indicator that this compound will exhibit a similar profile. The consistent insolubility or low solubility in water is also a key takeaway.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
To generate definitive, quantitative data, an experimental approach is essential. The isothermal equilibrium shake-flask method is a robust and widely accepted standard for determining the solubility of a crystalline solid in a solvent.[10] This protocol is designed as a self-validating system.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[11]
Step-by-Step Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium, confirming saturation. Add a precise volume of the chosen solvent (e.g., 5.0 mL).
-
Causality Check: Adding excess solute is critical. Without it, you might measure the solubility of the amount added, not the true saturation point, leading to an underestimation of solubility.
-
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.
-
Causality Check: Solubility is an equilibrium process. Insufficient equilibration time is a common source of error, typically resulting in underestimated solubility values. Constant temperature is vital as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Centrifugation can be used to accelerate this process.
-
Causality Check: This step ensures that the liquid phase (supernatant) to be sampled is free of suspended microcrystals, which would artificially inflate the measured concentration.
-
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles. Accurately weigh the filtered sample. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method.
-
Causality Check: Filtering is a mandatory step to prevent undissolved solid from being included in the analysis. A precise, gravimetrically recorded dilution is essential for accurate back-calculation of the original concentration.
-
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for pyridine derivatives.[12][13] Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax) for this compound.
-
Self-Validation: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The linearity (R² > 0.999) of this curve validates the accuracy of the quantification method within that range.[11]
-
-
Calculation: Calculate the concentration of the original saturated solution based on the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent).
Visualization of Experimental Workflow
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Foundational Profile: Physicochemical Properties and Known Hazards
An In-depth Technical Guide on the Thermal Stability of 2,6-Dichloroisonicotinonitrile
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This document serves as a comprehensive technical guide to understanding and evaluating the thermal stability of this compound (CAS 32710-65-9). While this compound is a valuable intermediate, a thorough characterization of its thermal properties is paramount for ensuring process safety, predicting shelf-life, and maintaining material integrity. A review of currently available public information, including Safety Data Sheets (SDS), indicates that specific experimental data on the decomposition temperature is not widely published[1]. Therefore, this guide will focus on the requisite methodologies and theoretical frameworks necessary for researchers to conduct a robust, self-validating thermal stability assessment.
Before undertaking any thermal analysis, a baseline understanding of the compound's known properties and hazards is essential. This compound is a solid compound with a molecular weight of approximately 173.00 g/mol [2]. Its structure, featuring a pyridine ring with two chlorine atoms and a nitrile group, dictates its reactivity and potential decomposition pathways.
Table 1: Known Physicochemical Properties and GHS Hazards
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | PubChem[2] |
| Melting Point | 96°C or 144.2°C | ChemicalBook[1], ResearchGate[3] |
| Boiling Point | 239.4°C (at 760 mmHg) | ChemicalBook[1] |
| Flash Point | 98.6°C | ChemicalBook[1] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | PubChem[2] |
| H315 (Causes skin irritation) | PubChem[2] | |
| H319 (Causes serious eye irritation) | PubChem[2] |
Note: The discrepancy in the reported melting point highlights the importance of experimental verification.
Safety protocols are non-negotiable. Handling requires a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[1][4].
The Core of Stability Assessment: Experimental Design
To rigorously define the thermal stability of this compound, a multi-technique approach is required. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This dual-pronged strategy allows for the simultaneous evaluation of mass loss (decomposition) and associated energetic changes (exothermic or endothermic events).
Experimental Workflow Diagram
The logical flow of a comprehensive thermal analysis is depicted below. The process begins with sample preparation and proceeds through primary analysis, with options for more advanced Evolved Gas Analysis (EGA) to identify decomposition products.
Caption: A validated workflow for comprehensive thermal stability characterization.
Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA is the definitive technique for determining the temperature at which a material begins to lose mass due to decomposition or volatilization[5]. By using an inert nitrogen atmosphere, we isolate thermal decomposition from oxidative processes. A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time[6][7].
Step-by-Step Methodology:
-
Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean alumina or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert environment.
-
Thermal Program: Initiate the heating program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a rate of 10 °C/min.
-
-
Data Acquisition: Record mass loss (%) and its first derivative (DTG) as a function of temperature. The onset temperature of decomposition (Tₒₙₛₑₜ) is determined from the intersection of the baseline tangent and the tangent of the primary mass loss event.
Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference, allowing for the detection of thermal events like melting and decomposition[8][9]. An exothermic peak during decomposition is a critical safety indicator, signifying a process that releases energy and could potentially lead to a thermal runaway. Hermetically sealed pans are used to contain any volatile products and ensure accurate enthalpy measurements.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Atmosphere: Place the sample and reference pans into the DSC cell under a nitrogen purge of 20–50 mL/min.
-
Thermal Program: Initiate the heating program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow (in mW or W/g) as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Integrate the peak areas to quantify the enthalpy (ΔH) of these transitions.
Interpreting the Results: A Hypothetical Case Study
Based on the methodologies described, we can anticipate the type of data that would be generated.
Table 2: Illustrative Thermal Analysis Data for this compound
| Parameter | Illustrative Value | Method | Interpretation |
| Melting Transition (Tₘ) | 144 °C | DSC | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. Confirms the identity and purity of the sample[3]. |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~265 °C | TGA | The temperature at which significant mass loss begins. This defines the upper limit for safe handling and processing under dynamic heating conditions. |
| Decomposition Peak (Tₚₑₐₖ) | ~280 °C | DSC | The temperature at which the decomposition reaction rate is maximal. A strong exothermic peak (negative ΔH) would be a significant safety concern. |
| Enthalpy of Decomposition (ΔH) | Highly Exothermic | DSC | The quantity of heat released. A large exothermic value indicates a high potential for a self-accelerating reaction. |
| Residual Mass @ 500°C | < 5% | TGA | Indicates that the decomposition is nearly complete, with few non-volatile byproducts. |
Mechanistic Insights: Proposed Decomposition Pathway
The molecular structure of this compound suggests a likely decomposition mechanism. The carbon-chlorine (C-Cl) bonds are typically the most labile sites in such chlorinated aromatic compounds. Thermal energy can induce homolytic cleavage of a C-Cl bond, initiating a free-radical chain reaction.
Proposed Initial Step: The process is likely initiated by the cleavage of a C-Cl bond, forming a pyridyl radical and a chlorine radical.
Caption: Proposed initiation step of thermal decomposition via C-Cl bond cleavage.
Subsequent steps would involve these highly reactive radicals abstracting atoms from other molecules or recombining, leading to the evolution of gaseous products such as hydrogen chloride (HCl) and potentially cyanogen chloride (ClCN), alongside complex char formation. The hazardous decomposition products for similar chlorinated nitrogenous compounds often include nitrogen oxides, carbon monoxide, and hydrogen chloride gas[10].
Conclusion and Recommendations
This guide provides a robust framework for the definitive thermal analysis of this compound. While published decomposition data is scarce, the application of standard TGA and DSC protocols will yield the critical parameters—onset temperature, decomposition energy, and mass loss profile—required for safe and effective use.
Key Recommendations for Researchers:
-
Always perform experimental verification: Do not rely solely on extrapolated or theoretical data.
-
Combine TGA and DSC: Use these techniques synergistically to gain a complete picture of both mass loss and energetic changes.
-
Consider Advanced Analysis: For process scale-up, employ techniques like Accelerating Rate Calorimetry (ARC) to assess adiabatic runaway potential.
-
Prioritize Safety: Given the hazardous nature of the compound and its potential decomposition products, all handling and analysis must be conducted under strict safety controls.
By following this expert-guided approach, researchers can confidently establish the thermal stability limits of this compound, ensuring both laboratory safety and the success of their drug development programs.
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The Sentinel's Shield: A Technical Guide to the Safe Handling and Management of 2,6-Dichloroisonicotinonitrile
Introduction: The Double-Edged Sword of a Potent Intermediate
2,6-Dichloroisonicotinonitrile is a pivotal intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. Its unique chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a versatile building block for chemists. However, the very reactivity that makes this compound valuable also necessitates a profound respect for its potential hazards. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring that its potential for scientific advancement can be harnessed without compromising the safety of laboratory personnel. This document moves beyond a simple recitation of safety data sheet (SDS) information, delving into the rationale behind each precaution to foster a culture of informed safety.
Section 1: Hazard Identification and Risk Assessment - Understanding the Threat
A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.[1][2]
Table 1: GHS Classification for this compound [1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
The toxicity profile of this compound is consistent with that of other chlorinated pyridines and organonitriles.[3][4][5] The chlorine substituents can enhance the reactivity and lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin.[6] The nitrile group can be metabolized to release cyanide in vivo, although the extent of this for any given nitrile is variable. Therefore, all routes of exposure—ingestion, skin contact, and inhalation—must be meticulously avoided.
Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and personal protective equipment (PPE), creating a robust barrier between the researcher and the hazardous substance.
Engineering Controls: The First Line of Defense
Engineering controls are modifications to the laboratory environment that reduce or eliminate hazards at their source.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of dust particles or vapors. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.
-
Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly marked and equipped with all necessary materials to minimize movement and the potential for cross-contamination.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting the user from exposure when engineering controls cannot completely eliminate the risk. The selection of appropriate PPE should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] In situations where there is a significant splash risk, a face shield should be worn in addition to safety goggles.
-
Gloves: Due to the risk of dermal absorption, appropriate chemical-resistant gloves are crucial. Nitrile gloves are a common choice in laboratories and offer good resistance to many chemicals.[10][11] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times for chlorinated and nitrile-containing compounds. Double-gloving is a prudent practice when handling this compound, as it provides an additional layer of protection in case the outer glove is compromised.[10] Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected.[9]
-
Protective Clothing: A laboratory coat with long sleeves and a secure front closure is required.[7] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In most situations, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[12] All personnel required to wear respirators must be properly fit-tested and trained in their use.
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A Technical Guide to the Structural Elucidation of 2,6-Dichloroisonicotinonitrile: A Predictive and Methodological Approach
Abstract
2,6-Dichloroisonicotinonitrile is a halogenated pyridine derivative of significant interest as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. As of this publication, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD).[1][2][3] This technical guide, therefore, provides a comprehensive framework for its structural elucidation. It combines predictive analysis of its molecular and supramolecular features with a detailed exposition of the experimental and computational methodologies required for its definitive characterization. This document serves as a roadmap for researchers in chemical development and materials science, detailing not just the "how" but the "why" behind the necessary experimental and computational workflows.
Introduction: The Significance of Solid-State Structure
The three-dimensional arrangement of molecules in a crystal lattice dictates a compound's macroscopic properties. For an active pharmaceutical ingredient (API) or a key intermediate, an unstable crystal form (polymorph) appearing unexpectedly can lead to catastrophic failures in development and manufacturing.[4] Therefore, proactively characterizing the crystal structure of pivotal molecules like this compound is a critical risk-mitigation strategy.
This guide addresses the current knowledge gap by:
-
Predicting the molecular geometry and potential intermolecular interactions.
-
Outlining a robust, field-proven experimental workflow for crystallization and structure determination via single-crystal X-ray diffraction (SC-XRD).
-
Discussing the role of computational Crystal Structure Prediction (CSP) in exploring the polymorphic landscape.
Molecular Structure Analysis: A First-Principles Approach
Prior to experimental work, a robust understanding of the single-molecule characteristics can be achieved through computational chemistry. This provides a foundational hypothesis for its behavior in the solid state.
Predicted Molecular Geometry
The geometry of this compound can be reliably predicted using Density Functional Theory (DFT) calculations. The molecule consists of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a nitrile group at the 4 position. The pyridine ring is expected to be planar. The electron-withdrawing nature of the chlorine atoms and the nitrile group will significantly influence the electronic distribution of the aromatic system.
Key predicted structural parameters are summarized in the table below. These values are estimated based on DFT calculations and comparison with structurally similar compounds, such as 2,6-dichloroisonicotinic acid (CSD Refcode: 601781).[5][6]
| Parameter | Predicted Value | Rationale & Significance |
| C-Cl Bond Length | ~1.74 Å | Typical for chlorine bonded to an sp² carbon in an aromatic ring. |
| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile triple bond. |
| C-C (ring) Bond Lengths | 1.38 - 1.40 Å | Aromatic C-C bonds, with slight variations due to substituent effects. |
| C-N (ring) Bond Lengths | ~1.34 Å | Aromatic C-N bonds within the pyridine ring. |
| Ring Planarity | High | The aromatic system strongly favors a planar conformation. |
Electrostatic Potential and Intermolecular Interactions
The molecular electrostatic potential (MEP) surface highlights the regions of positive and negative charge, which are key to predicting intermolecular interactions. For this compound, we anticipate:
-
Negative Potential: Around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, making them primary hydrogen bond or halogen bond acceptors.
-
Positive Potential (σ-hole): On the chlorine atoms, along the extension of the C-Cl bond. This region is a potent halogen bond donor site.
-
Aromatic System: The π-system of the pyridine ring can participate in π-π stacking interactions.
Caption: Predicted atom-labeled structure of this compound.
Experimental Workflow for Crystal Structure Determination
The definitive structure must be determined experimentally. The gold standard for this is single-crystal X-ray diffraction (SC-XRD).[7][8][9] The following protocol outlines a self-validating system for achieving this.
Step 1: Crystallization Screening
The primary bottleneck in SC-XRD is often the growth of high-quality single crystals (ideally 30-300 microns in size).[7] A systematic screening approach is essential.
Protocol:
-
Purity Confirmation: Ensure the starting material is of high purity (>99%) using techniques like NMR, HPLC, and melting point analysis. Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Perform solubility tests in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, water). An ideal solvent will show moderate solubility at room temperature and high solubility upon heating.
-
Crystallization Methods: Set up crystallization trials using multiple techniques to explore different supersaturation conditions.[10][11][12][13]
-
Slow Evaporation: Prepare near-saturated solutions in various solvents in small vials. Cover the vials with a cap containing a few pinholes and leave undisturbed. This is a simple but effective starting point.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[11]
-
Solvent Layering: Carefully layer a low-density anti-solvent on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.[11]
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, and then further in a refrigerator.
-
Step 2: Crystal Selection and Mounting
-
Microscopic Examination: Examine the resulting solids under a polarized light microscope. Suitable crystals will be transparent, have well-defined faces, and will extinguish light evenly when the polarizer is rotated.
-
Mounting: Carefully select a suitable crystal and mount it on a cryo-loop or glass fiber for placement on the diffractometer's goniometer head.[7]
Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. The instrument then performs the following automated steps:[9][14]
-
Unit Cell Determination: A series of initial diffraction images are collected to locate reflections ("spots"). The positions of these spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.
-
Data Collection: The crystal is rotated through a wide range of angles, and a full sphere of diffraction data is collected. The intensity of each reflection is recorded.
Step 4: Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes its symmetry elements.
-
Structure Solution: Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial model of the atomic positions within the unit cell from the reflection intensities.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate three-dimensional map of the molecule and its arrangement in the crystal.
Caption: Experimental workflow for single-crystal structure determination.
Predicted Crystal Packing & Supramolecular Analysis
Based on the molecular features, we can predict the key intermolecular interactions, or "supramolecular synthons," that will govern the crystal packing.[15][16][17] Understanding these synthons is the essence of crystal engineering.
For this compound, the following interactions are likely to be prominent:
-
Halogen Bonding (C-Cl···N): The electron-deficient chlorine atoms (halogen bond donors) are expected to interact favorably with the electron-rich nitrogen atoms of either the pyridine ring or the nitrile group (halogen bond acceptors).[18] This is often a highly directional and strong interaction that can dictate the primary packing motif.
-
π-π Stacking: The planar pyridine rings may stack in an offset fashion to optimize electrostatic interactions, contributing to the overall lattice energy.
-
C-H···N/Cl Interactions: Weaker hydrogen bonds between the aromatic C-H groups and the nitrogen or chlorine atoms can provide additional stabilization to the crystal lattice.
The interplay between these different interactions will determine the final crystal structure and could give rise to polymorphism, where different packing arrangements have similar energies.[19]
Caption: Predicted key intermolecular interactions driving crystal packing.
The Role of Computational Crystal Structure Prediction (CSP)
Where obtaining single crystals is challenging, or to proactively assess polymorphism risk, ab initio Crystal Structure Prediction (CSP) is an invaluable tool.[20][21][22]
Methodology:
-
Structure Generation: A vast number of plausible crystal packing arrangements are generated computationally, sampling different space groups and molecular orientations.[23]
-
Energy Minimization: The lattice energy of each generated structure is minimized using force fields and then more accurately with quantum mechanical methods (e.g., dispersion-corrected DFT).[24]
-
Landscape Analysis: The results are plotted as a crystal energy landscape, showing the relative stability of thousands of hypothetical crystal structures. The experimentally observed form is expected to be at or very near the global energy minimum.
-
Validation: The predicted powder X-ray diffraction (PXRD) pattern for the lowest energy structures can be compared with an experimental PXRD pattern of the bulk material to identify the correct crystal form.[25][26][27]
CSP provides a powerful, predictive map of the possible solid forms of a molecule before extensive experimental screening, aligning with modern quality-by-design principles in drug development.[4][28]
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and publicly reported, a combination of first-principles molecular modeling and established crystallographic theory allows for a robust predictive analysis. The molecule's geometry is dictated by its aromatic nature, and its crystal packing will likely be dominated by a combination of halogen bonding and π-π stacking interactions.
This guide provides a comprehensive, step-by-step protocol for the experimental determination of this structure, from crystallization to final refinement. Furthermore, it highlights the utility of computational CSP methods for proactively exploring the polymorphic landscape. For researchers and drug development professionals, this integrated approach of prediction and systematic experimentation is the most efficient and reliable path to fully characterizing the solid state of this important chemical entity, thereby ensuring control over its material properties for any future application.
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- Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
- Lee, J. C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 759-766.
- Carleton College. (2018). X-ray Powder Diffraction (XRD). Science Education Resource Center.
- van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Theory and Computation, 18(9), 5716–5732.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
- University of Florida. (2006). Crystallisation Techniques.
- Powder diffraction. (n.d.). In Wikipedia.
- Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.
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- Desiraju, G. R. (2000). The Supramolecular Synthon in Crystal Engineering. Angewandte Chemie International Edition, 39(21), 3842-3866.
- Sahoo, S. K. (2024). Integrating and Exploiting Molecular, Supramolecular, and Time Crystal Synthons in Advanced Synthesis. MDPI.
- Desiraju, G. R., & Sharma, C. V. K. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society, 118(28), 6763–6764.
- Ortiz, J., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(21), 14321–14330.
- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327.
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A Senior Application Scientist's Guide to the Quantum Chemical Investigation of 2,6-Dichloroisonicotinonitrile (DCIN) for Drug Discovery Applications
Introduction: The Strategic Importance of 2,6-Dichloroisonicotinonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, second only to benzene in FDA-approved drugs, prized for its ability to engage in a multitude of interactions with biological targets.[1] The molecule this compound (DCIN) represents a particularly strategic starting point for medicinal chemists. Its structure is trifunctional, featuring:
-
A pyridine core , providing a rigid framework and a key hydrogen bond acceptor in the nitrogen atom.
-
Two chloro-substituents at the 2- and 6-positions, which modulate the electronic properties of the ring and serve as versatile synthetic handles for further functionalization. The inclusion of chlorine is a well-established strategy in drug design, with over a quarter of all pharmaceuticals containing at least one halogen atom.[1][2]
-
An isonicotinonitrile group (a nitrile at the 4-position), which is a metabolically robust and highly polar functional group known to act as a potent hydrogen bond acceptor or a bioisostere for other functional groups like carbonyls or alkynes.[3][4]
The differential reactivity of these groups makes DCIN an ideal scaffold for building molecular libraries through regioselective reactions like palladium-catalyzed cross-coupling.[5] However, to rationally design novel drug candidates from this scaffold, a deep understanding of its intrinsic molecular properties is paramount. Quantum chemical calculations provide a powerful, predictive lens through which we can elucidate the structural, electronic, and reactivity characteristics of DCIN before committing to costly and time-consuming synthesis.
This guide serves as an in-depth technical protocol for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow designed to yield actionable insights for drug discovery.
Part I: Theoretical Foundations and Method Selection
The predictive power of any computational model hinges on the appropriateness of the theoretical methods employed. For a molecule like DCIN, which contains a conjugated system, heteroatoms, and polarized bonds, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[6]
The "Why": Justifying the Computational Approach
-
Density Functional Theory (DFT): Unlike more computationally demanding ab-initio methods, DFT calculates the molecular properties based on the electron density, making it highly efficient for systems of this size. It has become the workhorse of modern computational chemistry for its reliability in predicting geometries and electronic properties of organic molecules.[6][7][8]
-
Choice of Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its extensive validation and proven success in describing the electronic structure of a wide range of organic and heterocyclic compounds.[9][10] It accurately balances the contributions of exact Hartree-Fock exchange with DFT exchange-correlation, providing reliable results for both ground-state geometries and electronic properties.
-
Choice of Basis Set - 6-311+G(d,p): The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for accurate results.
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence electron, affording the model significant flexibility to accurately represent the electron distribution.
-
+: The addition of diffuse functions is crucial for accurately describing the lone pairs on the nitrogen and chlorine atoms and the delocalized π-system of the nitrile group.
-
(d,p): Polarization functions are added to non-hydrogen atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling bond angles and the asymmetric electron distribution in a polarized molecule like DCIN.[10]
-
-
Modeling the Biological Environment - Solvation Model (PCM): Calculations performed in the gas phase neglect the profound influence of the surrounding solvent. To better approximate a physiological environment, the Polarizable Continuum Model (PCM) will be used. This implicit solvation model treats the solvent (e.g., water) as a continuous dielectric medium, providing a more realistic prediction of molecular properties in solution.[6]
Part II: A Validated Computational Workflow
A trustworthy computational protocol is a self-validating one. Each step is designed to build upon a verified result from the previous one. The following workflow ensures that the final calculated properties are derived from a true, stable molecular structure.
Caption: A typical workflow for quantum chemical calculations.
Step 1: Input Structure Generation
The first step is to generate an initial 3D coordinate file for this compound.
Protocol:
-
Use a molecular editor such as Avogadro or GaussView.
-
Construct the molecule based on its known 2D structure. The IUPAC name is 2,6-dichloropyridine-4-carbonitrile.[11]
-
Perform an initial, rapid geometry cleanup using the software's built-in molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry, which helps the subsequent DFT optimization converge more efficiently.
-
Save the coordinates in a format compatible with the quantum chemistry software package being used (e.g., .xyz, .mol, or .gjf).
Step 2: Geometry Optimization
This is the core computational step to find the molecule's most stable three-dimensional arrangement (its ground-state equilibrium geometry).
Protocol:
-
Load the initial structure into the quantum chemistry software (e.g., Gaussian, ORCA).
-
Define the calculation parameters:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvation: PCM (Solvent=Water)
-
Job Type: Opt (Optimization)
-
-
Specify convergence criteria. Standard criteria are usually sufficient, but for challenging systems, "tight" or "verytight" criteria can be used to ensure a precise minimum is found.
-
Execute the calculation. The output will be the optimized Cartesian coordinates and the final electronic energy.
Expertise: This process iteratively adjusts the positions of the atoms until the forces on them are negligible, thereby finding a stationary point on the potential energy surface.
Step 3: Vibrational Frequency Analysis (The Self-Validation Check)
This crucial step validates that the optimized structure is a true energy minimum and not a transition state.
Protocol:
-
Use the optimized geometry from Step 2 as the input for a new calculation.
-
Set the calculation parameters to be identical to the optimization step (B3LYP/6-311+G(d,p), PCM).
-
Change the Job Type to Freq (Frequency).
-
Execute the calculation.
Trustworthiness: The protocol is self-validating. The output will list the vibrational frequencies.
-
If all frequencies are positive (real): The optimized structure is confirmed to be a true local minimum on the potential energy surface. You can proceed with confidence.
-
If one or more imaginary frequencies are found: The structure is a saddle point (a transition state), not a minimum. The molecular visualization program can animate the imaginary frequency's motion, indicating the direction of distortion needed to find the true minimum. The geometry should be perturbed along this vector and then re-optimized (return to Step 2).
Step 4: Calculation of Molecular Properties
With a validated ground-state structure, we can now accurately calculate a wide range of molecular properties relevant to drug design. This is typically done concurrently with the frequency calculation or in a subsequent single-point energy calculation.
Key Properties to Calculate:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It reveals the distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Population Analysis (NPA): This provides the partial atomic charges on each atom, quantifying the charge distribution predicted by the MEP map.
-
Dipole Moment: This gives a measure of the overall polarity of the molecule.
Part III: Anticipated Results and Interpretation for Drug Discovery
While the exact numerical values require running the calculations, we can predict the nature of the results based on established chemical principles and studies of similar pyridine derivatives.[6][7][8] The following tables present the type of quantitative data generated.
Data Presentation
Table 1: Predicted Structural Parameters for this compound
| Parameter | Description | Anticipated Value | Significance in Drug Design |
|---|---|---|---|
| C-Cl Bond Length | Distance between Carbon and Chlorine | ~1.74 Å | Influences reactivity and steric profile. |
| C≡N Bond Length | Distance in the nitrile group | ~1.16 Å | A short, strong bond indicating stability. |
| Pyridine Ring | Bond lengths and angles | C-N ~1.34 Å, C-C ~1.39 Å | Expected to be largely planar, providing a rigid scaffold. |
| Dihedral Angles | Torsion between ring and substituents | Near 0° or 180° | Confirms the planarity of the molecule. |
Table 2: Predicted Electronic and Reactivity Descriptors for DCIN (in Water, PCM)
| Descriptor | Anticipated Value | Interpretation & Relevance |
|---|---|---|
| HOMO Energy | ~ -7.5 to -8.5 eV | Indicates moderate electron-donating ability; likely localized on the pyridine ring π-system. |
| LUMO Energy | ~ -1.0 to -2.0 eV | A low-lying LUMO suggests susceptibility to nucleophilic attack, likely centered on the ring carbons attached to the chlorines. |
| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | A large gap suggests high kinetic stability and low chemical reactivity, desirable traits for a drug candidate.[1] |
| Dipole Moment | ~ 1.5 to 2.5 Debye | Indicates a moderately polar molecule, influencing solubility and ability to cross cell membranes. |
| MEP Minimum | Near Pyridine N and Nitrile N | These are the most electron-rich regions, acting as primary sites for hydrogen bond acceptance. |
| MEP Maximum | Near Ring Hydrogens | These are the most electron-poor regions, capable of acting as weak hydrogen bond donors. |
Interpretation for Rational Drug Design
The true value of these calculations lies in their interpretation. The data generated can directly inform the drug design process.
Caption: Logical flow from computational data to drug design strategy.
-
Predicting Target Interactions: The MEP map is invaluable for predicting how DCIN might bind to a protein target. The strong negative potential around the two nitrogen atoms identifies them as primary hydrogen bond acceptors. A medicinal chemist can use this information to design analogues where other substituents are placed to complement the topology of a known binding pocket.
-
Guiding Synthetic Strategy: The LUMO distribution, likely concentrated on the C2 and C6 carbons, confirms their electrophilic character and susceptibility to nucleophilic aromatic substitution. This provides a theoretical basis for the synthetic utility of DCIN as a scaffold.[5]
-
Assessing Metabolic Stability: The large HOMO-LUMO gap suggests that the molecule is electronically stable and less prone to oxidation, which is a common metabolic pathway. The nitrile group itself is known to be metabolically robust.[3] This in silico prediction suggests a favorable metabolic profile.
-
Informing ADME Properties: The calculated dipole moment and molecular surface area can be used as inputs for more advanced models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A moderate dipole moment is often a good starting point for balancing aqueous solubility with membrane permeability.
Conclusion
This technical guide outlines a robust, reliable, and self-validating workflow for the quantum chemical characterization of this compound. By leveraging the power of Density Functional Theory, researchers can move beyond chemical intuition to generate quantitative, predictive data on the structural, electronic, and reactivity properties of this vital medicinal chemistry scaffold. The insights gained from this in silico analysis—from identifying key interaction sites to predicting metabolic stability—are indispensable for accelerating the design-test-analyze cycle of modern drug discovery and for rationally designing the next generation of therapeutic agents based on the DCIN core.
References
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potential biological activities of 2,6-Dichloroisonicotinonitrile
An In-depth Technical Guide to the Chemical Utility and Biological Potential of 2,6-Dichloroisonicotinonitrile
Introduction
This compound (DCIN), also known by its IUPAC name 2,6-dichloropyridine-4-carbonitrile, is a halogenated pyridine derivative.[1] While direct therapeutic applications for this specific compound are not extensively documented in publicly available literature, its true significance in the scientific community lies in its role as a versatile chemical intermediate and a structural scaffold. The presence of two reactive chlorine atoms and a nitrile group on the pyridine ring makes DCIN a valuable starting material for the synthesis of a diverse array of more complex molecules with significant biological activities.
This guide provides a comprehensive overview of this compound, moving beyond a simple datasheet to explore its toxicological profile, its pivotal role as a precursor in synthesizing biologically active compounds for agriculture and medicine, and the future research avenues it inspires. For drug development professionals and researchers, understanding the potential and liabilities of this scaffold is crucial for leveraging its synthetic utility.
Part 1: Physicochemical Properties and Chemical Reactivity
A foundational understanding of DCIN's chemical properties is essential to appreciate its utility as a synthetic building block. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the reactivity of the pyridine ring, making the positions occupied by the chlorine atoms susceptible to nucleophilic substitution.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1] |
| IUPAC Name | 2,6-dichloropyridine-4-carbonitrile | [1] |
| CAS Number | 32710-65-9 | [1] |
| SMILES String | C1=C(C=C(N=C1Cl)Cl)C#N | [1] |
| InChIKey | BTUKLHWINORBTN-UHFFFAOYSA-N | [1] |
The key to DCIN's utility is the reactivity of its C-Cl bonds. These sites allow for the introduction of various functional groups (e.g., amines, alkoxides, thiols), enabling the construction of diverse molecular architectures. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.
Part 2: Toxicological Profile and Safety Considerations
Before exploring the synthetic applications of DCIN, it is imperative to address its toxicological profile and that of its close structural analogs. Safety data sheets classify this compound as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[1][2]
Significant research has been conducted on the closely related compound, 2,6-dichlorobenzonitrile (dichlobenil), a potent and tissue-specific toxicant to the olfactory mucosa in rodents.[3][4][5] This toxicity is not caused by the parent compound itself but by its metabolic bioactivation within the target tissue.[3]
Mechanism of Olfactory Toxicity: The toxicity of dichlobenil is mediated by cytochrome P450 (P450) enzymes, which are abundantly expressed in the olfactory mucosa.[5] Specifically, studies have identified CYP2A5 as playing an essential role in this bioactivation process.[3] The P450-catalyzed metabolism is believed to generate reactive intermediates that lead to the depletion of non-protein thiols (like glutathione) and subsequent cytotoxicity, causing sensory cell loss in the olfactory epithelium.[3][4] Interestingly, while hepatic P450s are crucial for the systemic clearance of the compound, they are not necessary for the olfactory toxicity, highlighting the importance of target-tissue metabolic activation.[3]
Given these findings, it is reasonable to hypothesize that DCIN may undergo similar bioactivation. This underscores the critical need for rigorous toxicological assessment of any novel derivatives developed from this scaffold, with particular attention to potential organ-specific toxicities.
Caption: P450-mediated bioactivation of dichlobenil in olfactory mucosa.
Part 3: Core Utility as a Scaffold for Biologically Active Molecules
The principal value of this compound lies in its application as a foundational scaffold for creating novel molecules with potent biological activities across different industries.
A. Applications in Plant Science and Agriculture
While DCIN itself is not a primary agricultural product, its close chemical relative, 2,6-dichloroisonicotinic acid (INA) , is a well-known synthetic elicitor of Systemic Acquired Resistance (SAR) in plants.[6] SAR is a plant's innate immune response that provides long-lasting, broad-spectrum resistance to a wide range of pathogens like viruses, bacteria, and fungi.[6]
Research has demonstrated that derivatives of INA, such as amides and esters, can exhibit even higher biological activity than the parent acid.[6] For instance, novel synthetic INA derivatives have been shown to be effective elicitors for inducing the biosynthesis of valuable plant secondary metabolites. In a suspension culture of Taxus chinensis, the addition of INA derivatives led to a significant increase in the accumulation of the bioactive compound taxuyunnanine C, surpassing the effect of INA itself.[7]
This suggests a clear research path where the nitrile group of DCIN can be hydrolyzed to form INA or converted into other functional groups to generate novel and potentially more potent plant resistance inducers or elicitors.
Caption: Generalized pathway for SAR induction by a chemical elicitor.
B. A Versatile Intermediate in Drug Discovery
The substituted pyridine core is one of the most frequently encountered heterocyclic systems in pharmaceutical agents.[8] Its ability to form hydrogen bonds, act as a linker, and improve pharmacokinetic profiles makes it a privileged scaffold in medicinal chemistry. DCIN serves as an excellent starting point for accessing this chemical space.
The synthetic utility of dichlorinated pyridine intermediates is well-established. For example, 2,6-dichloro-5-fluoronicotinic acid, a related structure, is a key intermediate in the synthesis of potent naphthyridine antibacterial agents.[9] Furthermore, the broader class of 2,6-dicyanoanilines, which shares structural motifs with DCIN derivatives, are versatile intermediates for compounds with analgesic, anti-inflammatory, and potential anticancer properties.[10]
The strategic value of DCIN is its ability to serve as a molecular "hub," from which numerous distinct chemical classes can be derived through sequential, controlled reactions at its three reactive sites (two chlorine atoms and the nitrile group).
Caption: Synthetic utility workflow for this compound.
Part 4: Experimental Protocols for Activity Assessment
To translate synthetic derivatives of DCIN into functional leads, robust biological assays are required. Below are representative protocols for assessing cytotoxicity and plant defense induction.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of a test compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DCIN derivatives against a human cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include wells with media only (blank), cells with media + 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Systemic Acquired Resistance (SAR) Induction Assay
Objective: To evaluate the ability of a DCIN derivative to induce disease resistance in a model plant like Arabidopsis thaliana against a bacterial pathogen.
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana (Col-0) plants in soil under a 12-hour light/12-hour dark cycle for 4-5 weeks.
-
Compound Application: Prepare the test compound as a 1 mM solution in water with 0.02% Silwet L-77 as a surfactant. Spray the solution evenly onto the leaves of one set of plants until runoff. Spray a control set of plants with the water/surfactant solution only.
-
Induction Period: Allow the plants to incubate for 48 hours to induce the SAR response.
-
Pathogen Challenge: Prepare a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ CFU/mL. Infiltrate this suspension into three leaves per plant using a needleless syringe.
-
Incubation and Sampling: Incubate the plants for 3 days under high humidity.
-
Quantify Bacterial Growth: Collect leaf discs of a known area from the infiltrated zones. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on King's B agar with appropriate antibiotics.
-
Data Analysis: Incubate the plates for 2 days at 28°C and count the number of colony-forming units (CFU). Compare the bacterial growth (CFU/cm²) in the compound-treated plants to the control plants. A statistically significant reduction in bacterial growth indicates successful SAR induction.
Conclusion
This compound is a compound of significant interest not for its own inherent biological activity, but for its vast potential as a versatile chemical scaffold. Its well-defined reactive sites provide a gateway for the synthesis of diverse libraries of novel compounds. The established bioactivity of its derivatives and close analogs in both agriculture (as plant defense elicitors) and medicine (as cores for antibacterial agents) provides a strong rationale for its continued exploration. However, the known toxicological profile of related compounds necessitates a cautious and thorough approach, integrating early-stage safety and metabolic assessments into the drug discovery and development workflow. For researchers in medicinal and agricultural chemistry, DCIN represents a valuable tool, offering a robust starting point for the rational design of next-generation bioactive molecules.
References
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- Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. [URL: https://www.researchgate.
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- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31532644/]
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A Technical Guide to the Synthesis, Reactivity, and Application of 2,6-Dichloropyridine Derivatives
Abstract
The 2,6-dichloropyridine scaffold is a foundational building block in modern synthetic chemistry, prized for its versatile reactivity and prevalence in a wide array of functional molecules. Its symmetrically positioned chlorine atoms serve as reliable handles for sequential or dual functionalization, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the 2,6-dichloropyridine core, beginning with its fundamental synthesis and physicochemical properties. We will delve into the causality behind its reactivity in key transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Furthermore, this guide highlights its instrumental role in the development of pharmaceuticals and other advanced materials, supported by field-proven experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The 2,6-Dichloropyridine Core: An Introduction
2,6-Dichloropyridine is a white to off-white crystalline solid that serves as a highly versatile intermediate in organic synthesis.[1][2] Its utility stems from the two chlorine atoms at the C2 and C6 positions, which are susceptible to displacement by a variety of nucleophiles and are active participants in cross-coupling reactions.[3] This symmetrical substitution simplifies initial mono-functionalization, as both positions are chemically equivalent, yielding a single product and avoiding complex isomer separation.[4] The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms renders the pyridine ring electron-deficient, which is a critical factor governing its reactivity profile.
Table 1: Physicochemical Properties of 2,6-Dichloropyridine [1][2]
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃Cl₂N |
| Molecular Weight | 147.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 87-89 °C |
| Boiling Point | 211 °C |
| GHS Hazard Codes | GHS06 (Toxic), GHS07 (Exclamation mark)[5] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5] |
Synthesis of the 2,6-Dichloropyridine Scaffold
The industrial production of 2,6-dichloropyridine is primarily achieved through the direct chlorination of pyridine or its precursor, 2-chloropyridine. The choice of methodology—high-temperature thermal chlorination or a photochemical process—depends on the desired selectivity and scale.
Key Synthetic Pathways:
-
Direct Chlorination of Pyridine: This method involves the reaction of pyridine with chlorine gas at high temperatures or under UV irradiation.[6] It typically produces a mixture of 2-chloropyridine and 2,6-dichloropyridine.[6][7] Controlling the reaction conditions is crucial to maximize the yield of the desired di-substituted product and minimize the formation of tar and over-chlorinated byproducts like 2,3,6-trichloropyridine.[6]
-
Chlorination of 2-Chloropyridine: A more targeted approach involves the further chlorination of 2-chloropyridine. This can be performed in the liquid phase at elevated temperatures (e.g., 160-200 °C) and pressures, often without the need for a catalyst.[6][8] Photoinitiation with visible light can also be employed to achieve high conversion and selectivity.[7]
Purification of the crude product mixture is commonly achieved by distillation in the presence of water and sulfuric acid, which effectively separates 2,6-dichloropyridine from less substituted (2-chloropyridine) and unreacted starting materials.[6]
Core Reactivity and Strategic Functionalization
The two chlorine atoms on the 2,6-dichloropyridine ring are the primary sites for chemical modification. The synthetic strategy chosen depends on the desired final structure, with nucleophilic aromatic substitution and palladium-catalyzed cross-coupling being the most powerful and widely used methods.
Caption: Key functionalization pathways for the 2,6-dichloropyridine core.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[9] In 2,6-dichloropyridine, nucleophilic attack at the C2 or C6 position proceeds through a high-energy Meisenheimer intermediate, whose stability is the key determinant of the reaction rate.[10] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization and facilitating the substitution.[9]
This reaction is highly effective for introducing nitrogen and oxygen nucleophiles.
-
Causality in Experimental Design: The reaction's success is governed by the nucleophile's strength and the reaction conditions. Strong nucleophiles like alkoxides or amines readily displace the chlorine atoms. Because the introduction of an electron-donating group (like an amine) in the first substitution deactivates the ring towards subsequent nucleophilic attack, achieving di-substitution often requires more forcing conditions (e.g., higher temperatures, microwave irradiation) than the initial mono-substitution.[4]
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis, and 2,6-dichloropyridine is a frequent substrate. However, the strength of the C-Cl bond presents a challenge compared to its C-Br and C-I counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[11]
-
Expertise & Causality: To overcome the lower reactivity of the C-Cl bond, highly active catalyst systems are required. The prevailing strategy involves using palladium precatalysts in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] These ligands promote the oxidative addition step, enabling efficient coupling even with less reactive chlorides.
Suzuki-Miyaura Coupling: This reaction is fundamental for forming C-C bonds by coupling with boronic acids or esters.[3] It is instrumental in introducing aryl and alkyl substituents to the pyridine core. The choice of catalyst, ligand, and base is critical for achieving high yields, especially for di-alkylation.[3]
Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for forming C-N bonds. It offers a broader substrate scope and often proceeds under milder conditions. Careful control of stoichiometry allows for selective mono-amination, while an excess of the amine and higher catalyst loading can drive the reaction towards di-substitution.[11]
Sonogashira Coupling: Used to form C-C triple bonds with terminal alkynes, this reaction is valuable for synthesizing conjugated systems.[12] Like other couplings with 2,6-dichloropyridine, it often requires robust catalyst systems and carefully controlled conditions to suppress the undesired homocoupling of the alkyne (Glaser coupling).[11]
Applications in Drug Discovery and Development
The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13][14] The versatility of 2,6-dichloropyridine makes it a key starting material for synthesizing these complex active pharmaceutical ingredients (APIs).[1]
-
Antibiotics: 2,6-Dichloropyridine is a known precursor to the broad-spectrum fluoroquinolone antibiotic Enoxacin , which is used to treat urinary tract infections.[1][2] The synthesis involves a multi-step sequence to build the fused quinolone ring system.[1]
-
Antifungal Agents: The antifungal agent Liranaftate is also synthesized from a 2,6-dichloropyridine starting material.[1][2]
-
Cardiovascular Drugs: The scaffold is a cornerstone in the development of drugs targeting cardiovascular conditions, including antiarrhythmic agents that modulate the body's electrical signals.[13]
-
Oncology: Derivatives have shown significant promise as anticancer agents by targeting key proteins like protein kinases that are involved in cancer cell proliferation and survival.[15][16][17]
Caption: Simplified synthetic pathway to Enoxacin from 2,6-dichloropyridine.[1]
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the functionalization of 2,6-dichloropyridine. They are presented as self-validating systems, incorporating best practices for achieving high yields and purity.
Protocol 1: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine
This protocol describes a robust method for the formation of C-C bonds at both the C2 and C6 positions, adapted from a benchmark study.[3]
Objective: To synthesize 2,6-diheptylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Heptyl boronic pinacol ester (2.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Ad₂PⁿBu (Di-1-adamantyl-n-butylphosphine) (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu)
-
Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon source for inert atmosphere
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura dialkylation.
Step-by-Step Methodology:
-
Reactor Setup: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2,6-Dichloropyridine, heptyl boronic pinacol ester, Palladium(II) acetate, and Ad₂PⁿBu ligand.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the addition of Lithium tert-butoxide base.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using standard procedures such as column chromatography to yield 2,6-diheptylpyridine.
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This protocol provides a general methodology for the mono-amination of 2,6-dichloropyridine.
Objective: To synthesize a 2-amino-6-chloropyridine derivative.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Primary or Secondary Amine (1.0-1.2 equiv)
-
A suitable solvent (e.g., DMSO, NMP, or an alcohol like n-butanol)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) if the amine salt is used or to scavenge HCl byproduct.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve 2,6-dichloropyridine in the chosen solvent.
-
Reagent Addition: Add the amine to the solution. If required, add the base.
-
Reaction: Seal the vial and heat the mixture. The required temperature can range from 80 °C to 150 °C, depending on the amine's reactivity. Microwave heating can significantly accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup and Purification: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the desired 2-amino-6-chloropyridine product.
Conclusion
2,6-Dichloropyridine and its derivatives represent a class of compounds with enduring importance in chemical synthesis. The predictability of its functionalization, whether through classic nucleophilic substitution or modern cross-coupling catalysis, provides chemists with a reliable and strategic platform for molecular construction. The demonstrated success of this scaffold in numerous FDA-approved drugs underscores its significance, particularly in medicinal chemistry. As catalyst technology continues to advance, the utility of this cost-effective and versatile building block is poised to expand even further, enabling the discovery and development of the next generation of pharmaceuticals, agrochemicals, and functional materials.
References
- Technical Support Center: Synthesis of 2,6-Dichloropyridine - Benchchem.
- Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis - Benchchem.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions - Benchchem.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.
- The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis.
- Synthesis method of 2,6-dichloropyridine - Google P
- 2,6-Dichloropyridine - Wikipedia.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy - ResearchG
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions - Benchchem.
- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry - Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry - API Manufacturer-ZCPC.
- Reactivity Face-Off: 2,6-Difluoropyridine vs.
- 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchG
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process for preparing 2,6-dichloropyridine - Google P
- nucleophilic arom
- 2,6-Dichloropyridine Safety D
- Why does nucleophilic aromatic substitution occur
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society.
- Synthetic Approaches for Pharmacologically Active Decor
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Development.
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- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
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- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 8. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. dovepress.com [dovepress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 17. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2,6-Dichloroisonicotinonitrile in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
2,6-Dichloroisonicotinonitrile, a substituted pyridine carrying two reactive chlorine atoms and a cyano group, has emerged as a pivotal building block in contemporary organic synthesis. Its strategic importance lies in the differential reactivity of its functional groups, which allows for selective and sequential transformations to construct complex molecular architectures. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic substitution, while the chlorine atoms themselves serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. This unique combination of features makes this compound an invaluable precursor for the synthesis of a diverse array of compounds, particularly in the realms of pharmaceutical and agrochemical research. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile reagent.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in many organic solvents such as chloroform and dimethylformamide; sparingly soluble in water.[1] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]
Core Synthetic Applications: A Gateway to Diverse Chemical Scaffolds
The synthetic utility of this compound is primarily centered around two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations can be employed in a regioselective manner to afford mono- or di-substituted pyridine derivatives, which are key intermediates in the synthesis of numerous biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic attack at the C2 and C6 positions, leading to the displacement of the chloride leaving groups.[3] This provides a straightforward method for the introduction of a wide range of functionalities, including amino, alkoxy, and thioalkoxy groups.
This protocol describes the regioselective mono-amination of this compound, a critical step in the synthesis of various pharmaceutical intermediates.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution - Amination.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol) or desired primary/secondary amine
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine (1.1-1.5 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Add an anhydrous solvent like DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-6-chloroisonicotinonitrile derivative.
Causality and Insights: The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the amine nucleophile. The regioselectivity for mono-substitution is often achieved by using a slight excess of the amine and carefully controlling the reaction temperature and time.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The two chlorine atoms can be sequentially and regioselectively functionalized, providing access to a vast chemical space.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in kinase inhibitors and other pharmaceuticals.
Reaction Scheme:
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,6-Dichloroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
2,6-Dichloroisonicotinonitrile is a highly versatile and reactive building block in modern organic and medicinal chemistry. Its pyridine core, rendered electron-deficient by the powerfully electron-withdrawing nitrile group at the 4-position and a nitrogen atom within the aromatic ring, is exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the 2- and 6-positions serve as excellent leaving groups, enabling the sequential and often regioselective synthesis of a vast library of substituted isonicotinonitrile derivatives.
The strategic placement of reactive sites on this scaffold allows for the controlled introduction of diverse functionalities, making it a cornerstone for the generation of compound libraries in drug discovery. The resulting 2,6-disubstituted isonicotinonitrile motif is a privileged structure found in numerous biologically active molecules, most notably in the development of kinase inhibitors for oncology and other therapeutic areas. These application notes provide a comprehensive guide to the SNAr reactions of this compound, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and highlighting the significance of its derivatives.
The SNAr Mechanism: An Electronically Driven Pathway
The propensity of this compound to undergo nucleophilic aromatic substitution is a direct consequence of its electronic structure. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyridine ring in this molecule is electron-poor. This electron deficiency is intensified by the strong inductive and resonance-withdrawing effects of the nitrile group (-CN) and the inherent electron-withdrawing nature of the pyridine nitrogen. This electronic arrangement significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring carbons, particularly those bearing the chloro substituents, highly electrophilic and susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the carbon atoms attached to a chlorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, which provides substantial stabilization.
-
Elimination of the Leaving Group: In a subsequent, typically rapid step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridine ring, yielding the substituted product.
The exceptional stability of the Meisenheimer intermediate is the primary driver for the facile nature of these SNAr reactions.
Caption: SNAr Mechanism of this compound.
Regioselectivity in Monosubstitution
For the first nucleophilic substitution, the two chlorine atoms at the 2- and 6-positions are electronically equivalent. Therefore, the reaction with one equivalent of a nucleophile typically results in a single monosubstituted product, 2-chloro-6-(substituted)-isonicotinonitrile. However, the introduction of the first substituent can electronically differentiate the remaining chlorine atom, influencing the regioselectivity of a subsequent, second substitution reaction if desired. For many applications, particularly in the synthesis of kinase inhibitors, the selective monosubstitution is a critical step.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is imperative to note that reaction conditions such as temperature, time, and choice of base may require optimization for specific substrates to achieve maximum yield and purity. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol details a typical procedure for the monosubstitution of this compound with a primary amine, a common step in the synthesis of various biologically active compounds.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, to a concentration of approx. 0.2-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Slowly add benzylamine (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-6-chloroisonicotinonitrile.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a mild and effective base for this purpose. Et₃N can also be used, particularly if a homogeneous reaction is desired.
-
Solvent: Polar aprotic solvents like DMF or MeCN are excellent choices as they effectively solvate the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
-
Temperature: Heating is often necessary to provide sufficient energy to overcome the activation barrier of the rate-determining nucleophilic addition step.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of a 2-alkoxy-6-chloroisonicotinonitrile derivative. Alkoxide reactions are typically fast and high-yielding due to the strong nucleophilicity of the alkoxide ion.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) solution in methanol (1.05 eq) or solid sodium methoxide
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or methanol (to approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution (1.05 eq) dropwise to the stirred solution. If using solid NaOMe, add it portion-wise. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-2 hours at room temperature.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxyisonicotinonitrile, which may be pure enough for subsequent steps or can be further purified by column chromatography.
Causality Behind Experimental Choices:
-
Alkoxide Generation: Sodium methoxide is a strong nucleophile. It can be purchased as a solution or solid, or generated in situ by adding sodium metal or sodium hydride to anhydrous methanol. Using a slight excess ensures complete conversion of the starting material.
-
Temperature Control: The initial cooling to 0 °C is to control the potentially exothermic reaction between the highly reactive alkoxide and the activated pyridine ring.
-
Solvent: Using the corresponding alcohol (methanol for methoxide) as a solvent is common and convenient. THF is another excellent choice that can facilitate the reaction at low temperatures.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol details the formation of a thioether linkage at the 2-position of the isonicotinonitrile core. Thiolates are excellent nucleophiles for SNAr reactions.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base (e.g., K₂CO₃, 1.2 eq) and anhydrous DMF.
-
Add thiophenol (1.1 eq) to the suspension and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the thiolate mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS and is typically complete within 1-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-6-(phenylthio)isonicotinonitrile.
Causality Behind Experimental Choices:
-
Thiolate Formation: Thiols are acidic enough to be deprotonated by a base like K₂CO₃ to form the more nucleophilic thiolate. For less acidic thiols, a stronger base like NaH may be necessary. Pre-forming the thiolate before adding the electrophile ensures a clean and efficient reaction.
-
Solvent: DMF is an excellent solvent for this reaction as it readily dissolves the reactants and the intermediate salt.
-
Workup: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the thiolate, preventing potential side reactions during workup.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| Cyclohexylamine | K₂CO₃ | DMF | 80 | 4 | 2-Chloro-6-(cyclohexylamino)isonicotinonitrile | 85-95 |
| Morpholine | Et₃N | MeCN | Reflux | 3 | 4-(2-Chloro-4-cyanopyridin-6-yl)morpholine | 80-90 |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 2-Chloro-6-(phenylamino)isonicotinonitrile | 75-85 |
| Sodium Methoxide | - | MeOH | RT | 1 | 2-Chloro-6-methoxyisonicotinonitrile | >90 |
| Sodium Ethoxide | - | EtOH | RT | 1 | 2-Chloro-6-ethoxyisonicotinonitrile | >90 |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | 2-Chloro-6-(phenylthio)isonicotinonitrile | 85-95 |
Yields are representative and can vary based on the specific substrate and reaction scale.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in the diverse biological activities of its derivatives. The ability to install different functional groups at the 2- and 6-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
A prominent application is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site of the enzyme. The substituted isonicotinonitrile scaffold is adept at this, with the pyridine nitrogen and substituents acting as hydrogen bond acceptors and donors. The remaining chloro-substituent on the monosubstituted product serves as a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to build the complex molecular architectures required for high potency and selectivity.
Caption: A typical workflow utilizing this compound in drug discovery.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of functionalized heterocyclic compounds. The predictable reactivity, driven by the electronic nature of the scaffold, allows for the strategic and controlled introduction of various nucleophiles. The protocols and data presented herein offer a foundational guide for researchers to harness the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents and advanced materials.
References
- ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
- PubMed Central (PMC). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- Chemistry LibreTexts. Reactions of Thiols. [Link]
- Google Patents.
- PubMed. Design and synthesis of Rho kinase inhibitors (I). [Link]
- MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
Introduction: The Strategic Importance of the Isonicotinonitrile Scaffold
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2,6-Dichloroisonicotinonitrile
The 2,6-disubstituted isonicotinonitrile framework is a privileged scaffold in modern drug discovery and materials science. Its rigid, planar structure and specific hydrogen bonding capabilities make it a cornerstone for designing molecules that interact with biological targets with high affinity and selectivity.[1] The strategic functionalization of this core, particularly at the 2- and 6-positions, allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing efficacy, selectivity, and pharmacokinetic profiles.
Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for the synthesis of these complex molecules from simple, commercially available starting materials like this compound.[2][3] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with exceptional functional group tolerance.[4][5] This guide provides senior researchers and drug development professionals with a detailed overview of the core principles and practical protocols for leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to functionalize the this compound core.
Part 1: The Engine of Synthesis - Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[4][6] A catalytically active Palladium(0) species orchestrates a sequence of three fundamental steps to couple two organic fragments. Understanding this cycle is paramount to troubleshooting reactions and rationally selecting catalysts, ligands, and conditions.
-
Oxidative Addition : The cycle begins when the coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[2][5] The reactivity of C-X bonds typically follows the order I > Br > OTf >> Cl, making the activation of C-Cl bonds the most challenging.[7]
-
Transmetalation : The second organic partner, in the form of an organometallic reagent (e.g., organoboron, organocopper), transfers its organic group to the palladium(II) center, displacing the chloride. This step assembles both coupling partners on the palladium atom.[3][5]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple to form a new C-C or C-N bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Part 2: Application Notes & Protocols
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][8] It is a robust method for creating biaryl or vinyl-substituted isonicotinonitriles.
Causality Behind Experimental Choices:
-
Catalyst & Ligand : The activation of aryl chlorides requires a highly active catalyst. This is achieved by using electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[9] Palladium precatalysts, where the ligand is already coordinated to the palladium source, are often used for their stability and high reactivity.[9]
-
Base : A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[10][11] The choice of base (e.g., K₃PO₄, K₂CO₃) can significantly impact the reaction outcome.
-
Regioselectivity : For this compound, the C2 position is generally more electron-deficient due to the inductive effect of the adjacent ring nitrogen. This makes the C2-Cl bond more susceptible to oxidative addition, leading to preferential monosubstitution at this position. Achieving substitution at C6 often requires forcing conditions or a second, distinct coupling step after the C2 position has reacted.
Protocol: Monosubstitution via Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-phenyl-6-chloroisonicotinonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 173 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | ~90-98 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | ~75-85 |
digraph "Suzuki Workflow" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Assemble Reactants\n(Ar-Cl, Boronic Acid, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Catalyst System\n(Pd Source + Ligand)"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill Ar)"]; solvent [label="Add Anhydrous Solvent"]; react [label="Heat and Stir\n(e.g., 100 °C, 12h)"]; workup [label="Aqueous Workup\n(Extraction & Washing)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Isolated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_catalyst -> inert -> solvent -> react -> workup -> purify -> product; }
Application Note 2: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating valuable arylalkyne building blocks.[12] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[13][14]
Causality Behind Experimental Choices:
-
Dual Catalysis : The palladium catalyst functions as in the Suzuki reaction. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[13] This species is more reactive and readily undergoes transmetalation with the organopalladium(II) complex.
-
Base & Solvent : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.[15]
-
Reaction Conditions : The reaction must be performed under strictly anaerobic conditions. The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes starting material and complicates purification.[15]
Protocol: Monosubstitution via Sonogashira Coupling
This protocol details the synthesis of 2-(phenylethynyl)-6-chloroisonicotinonitrile.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 173 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous TEA (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. The formation of a triethylammonium chloride precipitate is typically observed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the pure alkynylated product.
Data Summary Table:
| Alkyne Partner | Pd Catalyst | Co-catalyst | Base/Solvent | Temp | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA/THF | RT | ~90-97 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | RT | ~88-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | TEA | 50 °C | ~80-90 |
digraph "Sonogashira Workflow" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Assemble Ar-Cl & Catalysts\n(PdCl₂(PPh₃)₂, CuI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Establish Inert Atmosphere"]; add_solvents [label="Add Anhydrous Solvents\n(THF, TEA)"]; add_alkyne [label="Add Terminal Alkyne\n(Dropwise)"]; react [label="Stir at Room Temperature\n(8-12h)"]; filter[label="Filter through Celite"]; workup [label="Aqueous Workup\n(Extraction & Washing)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Isolated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> inert -> add_solvents -> add_alkyne -> react -> filter -> workup -> purify -> product; }
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental in medicinal chemistry.[16][17] It has largely replaced harsher classical methods for synthesizing aryl amines.[16]
Causality Behind Experimental Choices:
-
Ligand is Key : The reductive elimination to form a C-N bond from a palladium(II) center is notoriously difficult. Success hinges on the use of highly specialized, bulky, and electron-rich phosphine ligands (e.g., BippyPhos, XPhos, Josiphos).[16][18][19] These ligands accelerate the reductive elimination step, preventing catalyst decomposition and promoting high yields.
-
Strong, Non-nucleophilic Base : A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[18] The base must be strong enough for this purpose but not so nucleophilic that it competes with the desired amine.
-
Anhydrous & Anaerobic Conditions : This reaction is extremely sensitive to both oxygen and moisture. The catalyst, ligands, and strong bases used are readily degraded by air and water, necessitating the use of rigorous inert atmosphere techniques (glovebox or Schlenk line) and anhydrous solvents.[17]
Protocol: Monosubstitution via Buchwald-Hartwig Amination
This protocol details the synthesis of 2-(morpholino)-6-chloroisonicotinonitrile.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure: Note: This reaction should be set up in a glovebox or using strict Schlenk techniques.
-
Inside a glovebox, add NaOtBu (1.4 mmol, 135 mg) to an oven-dried reaction vial.
-
Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).
-
Add this compound (1.0 mmol, 173 mg).
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a plug of Celite to remove palladium black and salts.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the desired product.
Data Summary Table:
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~70-85 |
| Benzylamine | G3-XPhos Precatalyst | LHMDS | Dioxane | 90 | ~85-95 |
digraph "Buchwald-Hartwig Workflow" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Assemble Solids in Glovebox\n(Ar-Cl, Base, Pd₂(dba)₃, Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_liquids [label="Add Anhydrous Solvent\n& Amine via Syringe"]; react [label="Seal and Heat\n(e.g., 100 °C, 16h)"]; filter[label="Cool and Filter\n(Through Celite)"]; purify [label="Concentrate & Purify\n(Column Chromatography)"]; product [label="Isolated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_liquids -> react -> filter -> purify -> product; }
Conclusion
The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern synthetic chemistry, providing reliable and versatile pathways to novel molecular entities for drug discovery and materials science. By understanding the fundamental catalytic cycle and the specific roles of each reaction component, researchers can rationally design experiments, troubleshoot challenges, and efficiently synthesize a vast array of 2,6-disubstituted isonicotinonitriles. The protocols and principles outlined in this guide serve as a robust foundation for leveraging these powerful transformations to accelerate innovation.
References
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Google Cloud.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Science.gov.
- Sonogashira coupling. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Publishing.
- Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Recent applications of click chemistry in drug discovery. PubMed.
- The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimiz
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers.
- Optimizing the use of open-source software applic
- Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids.
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- 3. fiveable.me [fiveable.me]
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- 5. nobelprize.org [nobelprize.org]
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- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Application Notes and Protocols for Suzuki Coupling of 2,6-Dichloroisonicotinonitrile
Introduction: The Strategic Importance of 2,6-Disubstituted Isonicotinonitriles
The 2,6-disubstituted isonicotinonitrile scaffold is a privileged motif in modern medicinal chemistry and materials science. The unique electronic properties and defined geometry of this core structure make it a critical building block for a diverse range of functional molecules, including kinase inhibitors, novel ligands for catalysis, and organic electronics. The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the C2 and C6 positions of the pyridine ring via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of contemporary synthetic strategy.
This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to 2,6-dichloroisonicotinonitrile. We will delve into the mechanistic underpinnings that govern selectivity, offer detailed, field-proven protocols for both mono- and di-substitution, and provide a troubleshooting guide to navigate common synthetic challenges.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. The reactivity of the C-X bond generally follows the trend I > Br > Cl, making the activation of chloro-substituted pyridines the most challenging.[4]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
The choice of palladium precursor, ligand, base, and solvent system is critical to the success of the reaction, influencing yield, selectivity, and substrate scope.[4][6]
Visualizing the Suzuki Coupling Workflow
Caption: General workflow for a Suzuki coupling reaction.
Controlling Selectivity: Mono- vs. Di-substitution
A key challenge in the functionalization of this compound is controlling the degree of substitution. Generally, the chlorine atom at the C2 position is more reactive than the one at C6 due to electronic effects. However, steric hindrance from the newly introduced group at C2 can influence the rate of the second coupling.
-
For Mono-substitution: Employing a stoichiometric amount (typically 1.0-1.2 equivalents) of the boronic acid is the primary strategy. Lower reaction temperatures and shorter reaction times can also favor the mono-arylated product.
-
For Di-substitution: An excess of the boronic acid (2.2-3.0 equivalents) is required. Higher temperatures and longer reaction times are generally necessary to drive the reaction to completion. In some cases, a more active catalyst system may be needed for the second, more challenging coupling step.
Detailed Protocols
Protocol 1: Selective Mono-Arylation of this compound
This protocol is optimized for the synthesis of 2-aryl-6-chloro-isonicotinonitriles.
Reaction Scheme:
Caption: Mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commercially available catalyst suitable for many Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base that is effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy for catalyst activation and reaction progression without promoting significant di-substitution. |
Protocol 2: Exhaustive Di-Arylation of this compound
This protocol is designed for the synthesis of 2,6-diaryl-isonicotinonitriles.
Reaction Scheme:
Caption: Di-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (2.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ as the base.
-
Add degassed toluene and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is more electron-rich and bulky than PPh₃, which can enhance the catalytic activity for the more challenging second coupling. |
| Base | Cs₂CO₃ | A stronger base that can accelerate the reaction, particularly the coupling at the less reactive C6 position. |
| Solvent | Toluene/Water | A higher boiling point solvent mixture that allows for higher reaction temperatures. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for the second substitution. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use high-purity starting materials. |
| Incomplete Reaction (Di-substitution) | - Insufficiently active catalyst system- Low reaction temperature | - Switch to a more active catalyst/ligand system (e.g., one with a bulky, electron-rich phosphine or an N-heterocyclic carbene ligand).[4][6]- Increase the reaction temperature. |
| Formation of Side Products (e.g., Protodeboronation) | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | - Similar polarity of starting material, mono- and di-substituted products | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide array of substituted pyridines. By carefully selecting the reaction conditions, researchers can achieve high yields and excellent control over the degree of substitution. The protocols and troubleshooting guide provided herein serve as a valuable starting point for the development of novel molecules based on this important scaffold. Further optimization may be necessary for specific substrate combinations to achieve the desired outcomes.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (PDF) A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4- dihydropyrimidine-5-carbonitriles.
- ResearchGate. One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF.
- Wikipedia. Suzuki reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.
- ResearchGate. One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3. Available from: https://www.researchgate.net/publication/229045330_One-Pot_Synthesis_of_46-Diaryl-3-cyanopyridine-21H-thiones_and_Their_Transformation_to_Substituted_Thieno23-b45-bdipyridines_and_Pyrido3
- Semantic Scholar. One-pot synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines and their reactions.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF.
- National Institutes of Health. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- Organic Syntheses Procedure. 10.
- ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- National Institutes of Health. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes.
- Chemical Communications (RSC Publishing). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
- PubMed. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives.
- ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine Using N-Heterocyclic Carbene Ligands. | Request PDF.
- ResearchGate. Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach.
- ResearchGate. (PDF) Nickel-Catalyzed Mono-Selective α-Arylation of Acetone with Aryl Chlorides and Phenol Derivatives.
Sources
Application Note & Protocol: Selective Buchwald-Hartwig Monoamination of 2,6-Dichloroisonicotinonitrile
Abstract & Introduction
The 2-amino-6-chloro-isonicotinonitrile scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties make it a critical building block for a range of therapeutic agents, including kinase inhibitors and modulators of other key biological targets. The Buchwald-Hartwig amination stands as a premier method for the formation of C–N bonds, offering broad functional group tolerance and high efficiency where classical methods like nucleophilic aromatic substitution (SNAr) may fail.[1][2]
This document provides a comprehensive guide to the selective palladium-catalyzed monoamination of 2,6-dichloroisonicotinonitrile. A key challenge with di-halogenated heteroaromatic substrates is controlling selectivity to prevent the formation of undesired di-amination byproducts. This protocol has been optimized to favor the mono-aminated product, 2-amino-6-chloroisonicotinonitrile, by carefully selecting the catalyst system, base, and reaction conditions. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed step-by-step experimental protocol, and offer insights into reaction monitoring, troubleshooting, and data interpretation.
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle, illustrated below, involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Cl bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5] The electron-deficient nature of the pyridine ring facilitates this step.
-
Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: This final step involves the formation of the new C–N bond as the desired product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Experimental Protocol: Monoamination
This protocol is designed for the selective mono-amination of this compound on a 1.0 mmol scale. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas. |
| Amine (e.g., Morpholine) | Anhydrous | Commercial | Use 1.05 equivalents for mono-amination. |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Palladium Precursor. |
| XPhos | Ligand Grade | Commercial | Bulky, electron-rich phosphine ligand.[7] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous, Degassed | In-house | Purified via a solvent system. |
| Schlenk Flask / Reaction Tube | - | - | Oven-dried prior to use. |
| Magnetic Stir Bar | - | - | - |
| Inert Gas | Argon or Nitrogen | - | High purity. |
Step-by-Step Procedure
The entire workflow, from preparation to characterization, is outlined below.
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.048 mmol, 4.8 mol %) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Inerting: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring, then add the amine (1.05 mmol, 1.05 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the mono-aminated product.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-amino-6-chloroisonicotinonitrile.
Expected Results
The optimized protocol should afford the desired mono-aminated product with high selectivity and yield.
| Parameter | Value |
| Substrate Scale | 1.0 mmol |
| Catalyst Loading (Pd) | 2 mol % |
| Ligand | XPhos |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Reaction Time | 4-8 hours |
| Expected Yield | 75-90% |
| Selectivity (Mono:Di) | >20:1 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture).2. Poor quality reagents.3. Catalyst inhibition by pyridine nitrogen.[7] | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Use freshly purchased or purified reagents.3. Employ bulky ligands like XPhos or BrettPhos.[8] Consider using a pre-catalyst (e.g., XPhos Pd G3). |
| Formation of Di-amination Product | 1. Amine stoichiometry too high.2. Prolonged reaction time.3. Reaction temperature too high. | 1. Reduce amine to 1.0-1.05 equivalents.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Lower the temperature to 80-90 °C, accepting a potentially longer reaction time. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of water.2. β-hydride elimination from the amine.[1] | 1. Ensure all reagents and solvents are scrupulously dry.2. This is less common with primary amines but can occur. If problematic, screen different ligand/base combinations. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. This application note provides a robust and selective protocol for the mono-functionalization of this compound, a critical intermediate in pharmaceutical research. By carefully controlling stoichiometry and employing a well-chosen palladium/ligand system, researchers can achieve high yields of the desired 2-amino-6-chloroisonicotinonitrile while minimizing the formation of symmetrical byproducts. The mechanistic insights and troubleshooting guide included herein are intended to empower scientists to apply and adapt this methodology to their specific research needs.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. [Link]
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- Kashani, S. K., et al.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. University of Rochester. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
- Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Research Article. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...
- Synthesis method of 2-amino-6-chloropurine.
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Application Notes & Protocols: Sonogashira Coupling of 2,6-Dichloroisonicotinonitrile
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2,6-dichloroisonicotinonitrile. As a versatile bifunctional building block, this compound serves as a valuable precursor in the synthesis of advanced materials, pharmaceuticals, and complex organic molecules. The presence of two reactive chloride sites allows for controlled mono- or di-alkynylation, offering a gateway to diverse molecular architectures. This guide delves into the reaction mechanism, critical experimental parameters, and provides detailed, field-tested protocols for achieving selective and high-yield couplings. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.
Introduction: The Strategic Value of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is renowned for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][2] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[1][3]
The substrate, this compound, is of particular interest due to its C2-symmetric structure featuring two moderately reactive C-Cl bonds. While aryl chlorides are inherently less reactive than their bromide and iodide counterparts (reactivity trend: I > Br > Cl), their successful use in cross-coupling is highly desirable due to the lower cost and wider availability of chlorinated starting materials.[4][5] Mastering the Sonogashira coupling of this substrate requires a nuanced understanding of catalytic systems and reaction conditions to overcome the higher activation energy of the C-Cl bond and to control the extent of alkynylation.
The Catalytic Machinery: A Dual-Cycle Mechanism
The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle (The C-C Bond Factory): The core bond-forming events occur here.
-
Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is first reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II)-aryl complex. This is often the rate-limiting step for less reactive aryl chlorides.[6]
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing a halide ligand.
-
Reductive Elimination: The newly formed Pd(II)-aryl-alkynyl complex undergoes reductive elimination, expelling the final cross-coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
-
-
The Copper Cycle (The Acetylide Feeder): This cycle prepares the alkyne for coupling.
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[6]
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate. This species is the crucial nucleophile for the transmetalation step in the palladium cycle.[2]
-
The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HCl) formed during the reaction.[7]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Optimizing for Success: Key Experimental Parameters
Coupling with an electron-deficient, dichlorinated pyridine requires careful selection of reagents and conditions.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | These are standard, reliable precatalysts.[6] For challenging couplings or to improve yields with the C-Cl bond, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the rate-limiting oxidative addition step.[4][6] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (2-10 mol%) | CuI is the most common and effective co-catalyst for generating the copper acetylide intermediate.[7] Ensure it is a fine, off-white powder; discoloration can indicate oxidation and reduced activity. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Amine bases are critical.[4] Et₃N often works well and can serve as a co-solvent. For more sensitive substrates, a bulkier, non-nucleophilic base like DIPEA may be preferred to minimize side reactions. A minimum of 2 equivalents per C-Cl bond being coupled is required. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or neat amine | The choice of solvent can significantly impact solubility and reaction rate. THF is a good general-purpose solvent. DMF is more polar and can be beneficial for less soluble substrates. Using the amine base as the solvent is also a common and effective strategy.[4] All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[3] |
| Temperature | Room Temperature to 80 °C | While many Sonogashira reactions proceed at room temperature, the less reactive C-Cl bond of this compound often necessitates heating to achieve a reasonable reaction rate.[4] Start at a moderate temperature (e.g., 50 °C) and increase if the reaction is sluggish, monitoring for potential catalyst decomposition (formation of palladium black). |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is oxygen-sensitive.[1] Maintaining an inert atmosphere throughout the setup and reaction is crucial to prevent catalyst oxidation and to suppress the oxidative homocoupling of the alkyne. |
Step-by-Step Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims to selectively substitute one chlorine atom, yielding a 2-alkynyl-6-chloroisonicotinonitrile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 eq, 6 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve a ~0.2 M concentration of the substrate) followed by anhydrous Et₃N (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe over 5 minutes while stirring.
-
Reaction: Heat the reaction mixture to 50-60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (mono-coupled product).
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the exhaustive substitution of both chlorine atoms.
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.5 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq, 5 mol%)
-
Copper(I) Iodide (CuI) (0.10 eq, 10 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Dimethylformamide (DMF), anhydrous and degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to achieve a ~0.2 M concentration) followed by anhydrous Et₃N (6.0 eq).
-
Alkyne Addition: Add the terminal alkyne (2.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C. The second substitution is slower and requires more forcing conditions.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours. The target is the complete consumption of the mono-substituted intermediate.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The di-substituted product will be significantly less polar than the mono-substituted intermediate.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols for the Synthesis of 2,6-Disubstituted Isonicotinonitrile Derivatives
Introduction: The Strategic Importance of the Isonicotinonitrile Scaffold
The isonicotinonitrile framework, a pyridine ring with a nitrile group at the 4-position, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases like Alzheimer's.[1][2] The pyridine ring acts as a versatile bioisostere for a phenyl group but offers the distinct advantage of a hydrogen bond acceptor through its nitrogen atom, enhancing solubility and modulating target engagement. The nitrile group, while seemingly simple, is a powerful functional handle. It is relatively unreactive under physiological conditions, can participate in crucial hydrogen bonding interactions, and serves as a synthetic precursor for other functional groups like tetrazoles or primary amines.[3]
This guide focuses specifically on the 2,6-disubstituted pattern. This substitution modality provides medicinal chemists with a powerful tool to fine-tune the steric and electronic properties of a molecule. By strategically placing substituents at these positions flanking the ring nitrogen, one can precisely control the molecule's conformation, solubility, and interaction with biological targets.
The primary challenge in synthesizing these compounds lies in the selective and efficient functionalization of the pyridine core. This document provides a comprehensive overview of robust synthetic strategies, detailed experimental protocols, and field-proven insights to empower researchers in the synthesis of diverse 2,6-disubstituted isonicotinonitrile libraries.
Foundational Strategy: The Central Role of 2,6-Dichloroisonicotinonitrile
A highly effective and common strategy for accessing a wide variety of 2,6-disubstituted isonicotinonitriles begins with a common precursor: This compound .[4] This key intermediate features two reactive sites (the C-Cl bonds) that can be sequentially or simultaneously functionalized through various modern synthetic methodologies. The chlorine atoms activate the 2- and 6-positions for nucleophilic aromatic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of this compound from Citrazinic Acid
This protocol describes the conversion of commercially available citrazinic acid (2,6-dihydroxyisonicotinic acid) to the key dichloro-intermediate in a one-pot reaction.
Rationale: Citrazinic acid is an inexpensive starting material. The reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst effectively replaces the hydroxyl groups with chlorides and simultaneously dehydrates the carboxylic acid to the nitrile.[5]
Materials and Reagents:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylammonium chloride
-
Ethyl acetate
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in phosphorus oxychloride (in excess, acting as both reagent and solvent).
-
Heating: Heat the reaction mixture to 130°C and maintain for 18 hours. Subsequently, increase the temperature to 145°C and continue heating for an additional 2 hours.[5]
-
Quenching: After cooling the mixture to room temperature, slowly and carefully pour it onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Workup: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound, typically as a white solid. The product is often of sufficient purity for subsequent steps.[5]
Core Synthetic Methodologies for Diversification
Starting from this compound, two primary classes of reactions are employed to introduce diverse substituents: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Caption: General synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable for forming C-C and C-N bonds, offering high functional group tolerance and predictable reactivity.[6][7] For these reactions, maintaining an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents are critical for success.
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[8] It is widely used to introduce diverse aromatic and heteroaromatic moieties.
Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base activates the organoboron species, enabling transmetalation to the palladium center.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3-4 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (2.2 eq.), the base (e.g., K₂CO₃, 3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).[8]
-
Reaction: Heat the mixture to 85-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [8] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100-110 | Good to Excellent | [7] |
| PdCl₂(dppf) | dppf (internal) | Cs₂CO₃ | DME | 80-90 | Good to Excellent | [9] |
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl halide.[10][11] This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Causality: The palladium cycle is similar to the Suzuki reaction. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.[11]
Protocol 3: General Procedure for Sonogashira Coupling
Materials and Reagents:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), often used as solvent)
-
Anhydrous co-solvent (e.g., THF, DMF)
Procedure:
-
Setup: To a degassed solution of this compound (1 eq.) in a mixture of THF and Et₃N (2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%).[12]
-
Alkyne Addition: Add the terminal alkyne (2.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 2,6-dialkynylisonicotinonitrile derivative.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, reacting aryl halides with primary or secondary amines.[13] It is particularly useful when classical SNAr reactions are sluggish.
Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[14] The ligand's steric bulk and electron-donating properties are critical for promoting the reductive elimination step that forms the C-N bond. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.[15]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, 2.2 - 3.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 3 eq.).
-
Reagent Addition: Add the this compound (1 eq.) and the anhydrous solvent (e.g., Toluene).
-
Amine Addition: Finally, add the amine (2.5 eq.).
-
Reaction: Seal the vessel and heat to 80-110°C with vigorous stirring for 12-24 hours.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings.[16] The pyridine ring, especially when substituted with electron-withdrawing groups like chloro and cyano, is highly activated towards this type of reaction at the 2- and 6-positions.[17]
Mechanism Rationale: Nucleophilic attack occurs at the carbon bearing the leaving group (chloride). This is the rate-determining step and disrupts the ring's aromaticity, forming a high-energy intermediate known as a Meisenheimer complex.[18] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen. This stabilization is key to the reaction's feasibility. The subsequent loss of the chloride ion is rapid and restores aromaticity.[18][19]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 5: General Procedure for SNAr with Amines
Materials and Reagents:
-
This compound
-
Amine nucleophile (primary or secondary, 2.2 - 5.0 equivalents)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., Ethanol, Acetonitrile, DMSO)
Procedure:
-
Setup: Dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.
-
Reagent Addition: Add the amine (2.5 eq.). If the amine salt is formed, a non-nucleophilic base like K₂CO₃ can be added to free the amine.
-
Reaction: Heat the reaction mixture, typically between 60°C and 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, concentrate, and purify the product by column chromatography or recrystallization.
Best Practices and Troubleshooting
-
Inert Conditions: For all palladium-catalyzed reactions, rigorously exclude oxygen and moisture. Use Schlenk techniques or a glovebox, and ensure solvents are anhydrous and degassed.
-
Catalyst and Ligand Choice: Catalyst performance is substrate-dependent. If a standard catalyst like Pd(PPh₃)₄ gives low yields in a Suzuki coupling, consider switching to a more active system using a palladium(II) source (e.g., Pd(OAc)₂) with a specialized ligand like XPhos or SPhos.[7]
-
SNAr Reactivity: The rate of SNAr is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer intermediate. For poorly reactive nucleophiles, consider using a more polar aprotic solvent like DMSO or DMF and higher temperatures.
-
Monosubstitution vs. Disubstitution: Achieving selective monosubstitution can be challenging. It can often be favored by using a slight excess (1.0-1.2 equivalents) of the nucleophile/coupling partner at lower temperatures and carefully monitoring the reaction to stop it before significant disubstitution occurs.
-
Purification: Pyridinic compounds can be challenging to purify via silica gel chromatography due to their basicity, which can cause tailing. Adding a small amount of triethylamine (~1%) to the eluent can often resolve this issue.
References
- SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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- ResearchGate.
- ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]
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- NIH.
- Wikipedia. Sonogashira coupling. [Link]
- NIH.
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- Chemistry LibreTexts.
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reaction of 2,6-Dichloroisonicotinonitrile with organometallic reagents
An In-Depth Guide to the Reaction of 2,6-Dichloroisonicotinonitrile with Organometallic Reagents
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are privileged scaffolds, offering a three-dimensional framework to project functionality and engage with biological targets.[1][2] Among these, this compound (DCN) stands out as a versatile and highly valuable building block. Its structure, featuring an electron-deficient pyridine ring activated by a 4-cyano group and flanked by two reactive chlorine atoms, presents a unique platform for synthetic diversification.[3] The strategic functionalization of the C2 and C6 positions through carbon-carbon bond-forming reactions with organometallic reagents opens a direct pathway to a vast chemical space of substituted isonicotinonitriles, which are precursors to novel pharmaceuticals, agrochemicals, and functional materials.[4]
This guide provides a comprehensive overview of the reaction of this compound with various classes of organometallic reagents. We will delve into the underlying reaction mechanisms, explore strategies for controlling chemoselectivity, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Principles of Reactivity
The reactivity of the DCN scaffold is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the electron-withdrawing cyano group synergistically reduce the electron density of the aromatic ring, making the chlorine-bearing C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[5][6]
The general mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] Subsequent expulsion of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.
The central challenge and opportunity in reacting DCN with organometallic reagents is controlling the selectivity between mono- and di-substitution. As the two chlorine atoms are electronically equivalent, achieving selective mono-functionalization requires careful modulation of reaction conditions and reagent choice.
Visualization of Synthetic Pathways
The choice of organometallic reagent dictates the synthetic pathway and the level of control achievable. The following diagram illustrates the primary routes for the functionalization of this compound.
Caption: Reaction pathways for this compound.
Comparative Analysis of Organometallic Reagents
The success of the desired transformation hinges on selecting the appropriate class of organometallic reagent. Each presents distinct advantages and limitations in terms of reactivity, selectivity, and functional group tolerance.
| Reagent Class | Typical Reaction | Selectivity Control | Key Conditions | Advantages | Disadvantages |
| Grignard (RMgX) | Direct SNAr | Difficult; relies on stoichiometry and low temperature. | Anhydrous THF/Ether, -78°C to RT | Readily available, cost-effective, highly reactive. | Low functional group tolerance, often leads to di-substitution, can attack nitrile.[8][9] |
| Organolithium (RLi) | Direct SNAr | Very difficult; highly reactive. | Anhydrous THF/Hexanes, -78°C | Extremely reactive for unhindered substrates. | Poor selectivity, highly pyrophoric, low functional group tolerance.[10][11][12] |
| Organozinc (RZnX) | Negishi Cross-Coupling | Excellent; catalyst and ligand controlled. | Pd or Ni catalyst, anhydrous THF/DMF | Excellent functional group tolerance, high selectivity for mono-substitution.[13] | Requires stoichiometric preparation of organozinc reagent. |
| **Organoboron (RB(OR)₂) ** | Suzuki Cross-Coupling | Excellent; catalyst and ligand controlled. | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent | High functional group tolerance, air/moisture stable reagents, broad substrate scope.[14] | Boronic acids can be expensive; requires a base. |
Application Notes: Strategic Considerations for Synthesis
Achieving Selective Mono-Substitution
For applications in drug discovery, where iterative diversification of a scaffold is paramount, achieving selective mono-substitution is often the primary goal. This allows the remaining chlorine atom to be used as a handle for a subsequent, different transformation.
-
The Method of Choice: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most reliable and versatile methods for achieving high yields and excellent selectivity for mono-arylation or mono-alkenylation.[14][15] The mild reaction conditions preserve a wide range of functional groups on the organoboron reagent.
-
Controlling Direct SNAr: While more challenging, mono-substitution via direct SNAr with Grignard reagents can be achieved. The key is to use precisely one equivalent of the Grignard reagent and to add it slowly to a solution of DCN at a very low temperature (e.g., -78 °C). This kinetic control minimizes over-reaction to the di-substituted product.
Synthesizing Symmetrical Di-Substituted Products
When the target molecule requires identical substituents at the C2 and C6 positions, direct SNAr is often the most efficient approach.
-
The Method of Choice: Using a slight excess (e.g., 2.1 to 2.5 equivalents) of a Grignard reagent will typically drive the reaction to completion, yielding the symmetrical 2,6-disubstituted isonicotinonitrile. The reaction can often be run at a slightly higher temperature (e.g., 0 °C to room temperature) after the initial addition to ensure full conversion.
Critical Safety Considerations
Both the starting material and the reagents used in these transformations present significant hazards. Adherence to strict safety protocols is mandatory.
-
Handling Organometallic Reagents: Grignard and especially organolithium reagents are highly reactive towards water and air.[16] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[16] Use proper syringe and cannula techniques for transferring reagents.
-
Handling Cyanide Compounds: this compound is a cyanide-containing compound and is toxic.[17][18] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[19][20] Crucially, never allow cyanide compounds to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas.[17][20] All waste and contaminated materials must be disposed of as hazardous cyanide waste.
-
Decontamination: Glassware and surfaces that come into contact with cyanide should be decontaminated within a fume hood by rinsing first with a basic solution (e.g., pH 10 buffer) followed by a freshly prepared 10% bleach solution.[19][20]
Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes a general and reliable method for the synthesis of 2-aryl-6-chloroisonicotinonitriles, which are valuable intermediates for further functionalization.
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 173.00 | 1.00 g | 5.78 | 1.0 |
| Phenylboronic Acid | 121.93 | 775 mg | 6.36 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 334 mg | 0.29 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.60 g | 11.56 | 2.0 |
| 1,4-Dioxane | - | 25 mL | - | - |
| Water | - | 5 mL | - | - |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Setup: Add solids (DCN, boronic acid,\nPd catalyst, base) to a flame-dried flask."]; B [label="Inert Atmosphere: Evacuate and backfill\nthe flask with Argon (3x)."]; C [label="Solvent Addition: Add degassed\n1,4-dioxane and water via syringe."]; D [label="Reaction: Heat mixture to 90 °C\nwith vigorous stirring for 12-18 h."]; E [label="Monitoring: Track reaction progress\nby TLC or GC-MS."]; F [label="Workup: Cool, dilute with Ethyl Acetate,\nwash with water and brine."]; G [label="Purification: Dry organic layer (Na₂SO₄),\nconcentrate, and purify by column chromatography."]; H [label="Analysis: Characterize the purified\n2-phenyl-6-chloroisonicotinonitrile."]; A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Workflow for Suzuki-Miyaura mono-arylation.
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.78 mmol), phenylboronic acid (775 mg, 6.36 mmol), tetrakis(triphenylphosphine)palladium(0) (334 mg, 0.29 mmol), and finely powdered potassium carbonate (1.60 g, 11.56 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) via syringe. The solvent should be degassed by bubbling argon through it for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6-chloroisonicotinonitrile.
Protocol 2: Symmetrical Di-Ethylation using a Grignard Reagent
This protocol details the exhaustive substitution of both chlorine atoms using a Grignard reagent to form a symmetrical 2,6-dialkyl-substituted product.
| Reagent | M.W. | Amount/Conc. | Moles (mmol) | Equiv. |
| This compound | 173.00 | 1.00 g | 5.78 | 1.0 |
| Ethylmagnesium Bromide | - | 4.8 mL (3.0 M in Ether) | 14.45 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 20 mL | - | - |
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere, add this compound (1.00 g, 5.78 mmol) and anhydrous THF (30 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add ethylmagnesium bromide (4.8 mL of a 3.0 M solution in diethyl ether, 14.45 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours and stir for an additional 2 hours at 0 °C.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Caution: Quenching is exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2,6-diethylisonicotinonitrile.
Conclusion and Future Outlook
The functionalization of this compound with organometallic reagents is a powerful and adaptable strategy for the synthesis of novel substituted pyridines. The choice between direct SNAr with highly reactive Grignard or organolithium reagents and transition-metal-catalyzed cross-coupling reactions allows for precise control over the final product, enabling either exhaustive di-substitution or selective mono-substitution. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the methodologies described herein provide a robust and rational approach to accessing a rich and diverse chemical space, paving the way for the development of next-generation therapeutics and functional materials.
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I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids
An Application Guide for the Synthetic Transformation of 2,6-Dichloroisonicotinonitrile
Introduction
This compound stands as a pivotal building block in contemporary chemical synthesis, particularly within the realms of pharmaceutical and materials science. Its rigid pyridine core, adorned with two reactive chlorine atoms and a versatile nitrile functional group, offers a trifecta of opportunities for molecular elaboration. The electron-withdrawing nature of the chlorine and nitrile substituents renders the pyridine ring susceptible to nucleophilic aromatic substitution, while the nitrile group itself serves as a linchpin for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the derivatization chemistry of the nitrile moiety in this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
The conversion of a nitrile to an amide or a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 2,6-dichloroisonicotinamide and 2,6-dichloroisonicotinic acid are valuable intermediates for creating bioactive molecules, including plant immunity inducers and other agrochemicals.[1] The choice between acid or base-catalyzed hydrolysis allows for strategic control over the final product, as the amide is an intermediate in the hydrolysis to the carboxylic acid.[2][3][4]
Scientific Rationale & Mechanistic Overview
Nitriles can be hydrolyzed under either acidic or basic conditions.[4][5][6]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[2][7] Under forcing conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to the corresponding carboxylic acid.[3]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, typically the hydroxide ion, directly attacks the electrophilic nitrile carbon.[2][4] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[2] Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon continued reaction, which requires a final acidification step to yield the carboxylic acid.[3]
For halogenated pyridines like this compound, acid-catalyzed hydrolysis is often preferred to mitigate the risk of nucleophilic aromatic substitution of the chlorine atoms that could occur under strongly basic conditions at high temperatures.
Protocol 1: Selective Hydrolysis to 2,6-Dichloroisonicotinamide
This protocol focuses on the partial hydrolysis of the nitrile to the primary amide, a valuable intermediate for further functionalization. Milder, often catalytically-driven methods, can favor the formation of the amide over the carboxylic acid.[8][9]
Experimental Workflow: Catalytic Hydrolysis to Amide
Caption: Workflow for the catalytic hydrolysis of this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 173.00 | 10.0 | 1.73 g |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Sodium Molybdate (Na₂MoO₄) | 205.92 | 0.5 (5 mol%) | 103 mg |
| Hydrogen Peroxide (30% aq.) | 34.01 | 30.0 | ~3.4 mL |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | Sat. aq. solution |
| Ethyl Acetate (EtOAc) | 88.11 | - | 150 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.73 g, 10.0 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Add sodium molybdate (103 mg, 0.5 mmol).
-
Oxidant Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add 30% aqueous hydrogen peroxide (~3.4 mL, 30.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until a negative peroxide test (using starch-iodide paper) is obtained.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-dichloroisonicotinamide.
II. Reduction of the Nitrile Group: Synthesis of the Primary Amine
The reduction of the nitrile group to a primary amine provides a critical synthetic route to (2,6-dichloropyridin-4-yl)methanamine. This product introduces a flexible, basic aminomethyl linker at the 4-position of the pyridine ring, a common structural motif in pharmacologically active compounds.
Scientific Rationale & Mechanistic Overview
Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles.[2][3] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[4]
-
First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking one of the C-N π-bonds and forming an imine anion intermediate. This anion is stabilized by coordination to the aluminum species.[3][4]
-
Second Hydride Addition: The intermediate imine-aluminum complex still contains a C=N double bond, which undergoes a second hydride addition. This results in a dianion intermediate.[3][4]
-
Aqueous Work-up: The reaction is quenched by the careful addition of water, which protonates the dianion to yield the final primary amine.[3]
It is crucial to perform this reaction under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Protocol 2: LiAlH₄ Reduction to (2,6-Dichloropyridin-4-yl)methanamine
This protocol details the exhaustive reduction of the nitrile to the corresponding primary amine.
Experimental Workflow: LiAlH₄ Reduction of Nitrile
Caption: Workflow for the LiAlH₄ reduction to the primary amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15.0 | 0.57 g |
| This compound | 173.00 | 10.0 | 1.73 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 100 mL |
| Water (H₂O) | 18.02 | - | For quench |
| Sodium Hydroxide (15% aq.) | 40.00 | - | For quench |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.57 g, 15.0 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.73 g, 10.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
0.6 mL of water
-
0.6 mL of 15% aqueous NaOH
-
1.8 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (2,6-dichloropyridin-4-yl)methanamine.
III. [3+2] Cycloaddition: Formation of a Tetrazole Ring
The [3+2] cycloaddition of an azide with a nitrile is a powerful method for synthesizing 5-substituted-1H-tetrazoles.[10] Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.
Scientific Rationale & Mechanistic Overview
The reaction involves the formal cycloaddition of an azide anion to the nitrile's C≡N triple bond.[10] While sometimes depicted as a concerted pericyclic reaction, density functional theory (DFT) calculations suggest a stepwise mechanism is more likely for many substrates.[11] The reaction is often catalyzed by Lewis acids or transition metals, which activate the nitrile towards nucleophilic attack.[10] The electron-withdrawing nature of the 2,6-dichloropyridine ring enhances the reactivity of the nitrile group, facilitating the cycloaddition.[11]
Protocol 3: Synthesis of 5-(2,6-Dichloropyridin-4-yl)-1H-tetrazole
This protocol describes a common method using sodium azide and a Lewis acid catalyst.
Experimental Workflow: Tetrazole Synthesis via [3+2] Cycloaddition
Caption: Workflow for the zinc-catalyzed synthesis of a 5-substituted tetrazole.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 173.00 | 10.0 | 1.73 g |
| Sodium Azide (NaN₃) | 65.01 | 15.0 | 0.98 g |
| Zinc Bromide (ZnBr₂) | 225.19 | 11.0 | 2.48 g |
| Isopropanol (iPrOH) | 60.10 | - | 20 mL |
| Water (H₂O) | 18.02 | - | 20 mL |
| Hydrochloric Acid (2M aq.) | 36.46 | - | As needed (to pH ~2) |
Step-by-Step Methodology
-
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.73 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and zinc bromide (2.48 g, 11.0 mmol) in a mixture of water (20 mL) and isopropanol (20 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water. Carefully acidify the stirred mixture to pH 2 by the dropwise addition of 2M HCl. A precipitate should form.
-
Isolation: Stir the slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold isopropanol. Dry the solid under vacuum to yield 5-(2,6-dichloropyridin-4-yl)-1H-tetrazole.
IV. Addition of Organometallic Reagents: Ketone Synthesis
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones.[2][3][7] This transformation is synthetically valuable as it forms a new carbon-carbon bond and introduces a versatile carbonyl group for further derivatization.
Scientific Rationale & Mechanistic Overview
The reaction proceeds via nucleophilic addition of the organometallic reagent to the nitrile.[12][13]
-
Nucleophilic Addition: The highly nucleophilic carbanion of the Grignard reagent (R-MgX) attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine anion.[4][7]
-
Hydrolysis: The reaction is quenched with aqueous acid. The imine salt is hydrolyzed to an imine, which is unstable under acidic conditions and is further hydrolyzed to the final ketone product.[3][4] Unlike reductions with LiAlH₄, the reaction stops after a single addition because the intermediate imine salt is unreactive towards a second equivalent of the Grignard reagent.
Protocol 4: Grignard Reaction to 1-(2,6-Dichloropyridin-4-yl)ethan-1-one
This protocol details the synthesis of the corresponding methyl ketone using methylmagnesium bromide.
Experimental Workflow: Grignard Addition to a Nitrile
Caption: Workflow for the synthesis of a ketone via Grignard addition to a nitrile.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 173.00 | 10.0 | 1.73 g |
| Methylmagnesium Bromide (MeMgBr) | - | 12.0 | 4.0 mL (3.0 M in Et₂O) |
| Diethyl Ether (Et₂O), anhydrous | 74.12 | - | 50 mL |
| Ammonium Chloride (NH₄Cl) | 53.49 | - | Sat. aq. solution |
| Ethyl Acetate (EtOAc) | 88.11 | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.73 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (4.0 mL of a 3.0 M solution in Et₂O, 12.0 mmol) dropwise to the stirred solution over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(2,6-dichloropyridin-4-yl)ethan-1-one.
References
- Hydrolysis of nitriles. (n.d.). In Organic Chemistry II. Lumen Learning. [Link]
- Conversion of nitriles to amides. (2023, January 22). In Chemistry LibreTexts. [Link]
- Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
- Pombeiro, A. J. L., & Fraústo da Silva, J. J. R. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
- Scheme 1 Selective hydrolysis of nitriles to amides. (n.d.).
- Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.).
- Process for the preparation of 2,6-dichloronicotinonitriles. (2000).
- Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]
- Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
- [6 + 4] Cycloaddition Reactions. (n.d.). Organic Reactions. [Link]
- 30.5 Cycloaddition Reactions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 1.2: Cycloaddition Reactions. (2023, August 1). In Chemistry LibreTexts. [Link]
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). PubMed Central. [Link]
- 20.7 Chemistry of Nitriles. (n.d.).
- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- 20.7 Chemistry of Nitriles. (2023, November 23). In Chemistry LibreTexts. [Link]
- Addition of Hydride Donors and of Organometallic Compounds to Carbonyl Compounds. (n.d.). Organic Reactions. [Link]
- 29.5: Cycloaddition Reactions. (2022, September 24). In Chemistry LibreTexts. [Link]
- 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). In Chemistry LibreTexts. [Link]
- The [3+2]Cycloaddition Reaction. (n.d.). [Link]
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6).
- 20.4 Reaction with Organometallic Reagents. (n.d.). Chad's Prep. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
- This compound. (n.d.). PubChem. [Link]
- 20.7: Chemistry of Nitriles. (2025, January 19). In Chemistry LibreTexts. [Link]
- Synthesis method of 2,6-dichloropyridine. (n.d.).
- Convergent Three-Component Tetrazole Synthesis. (2016, April 26). University of Groningen research portal. [Link]
- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023, February 14). YouTube. [Link]
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Application Note and Protocol for the Scale-Up Synthesis of 2,6-Dichloroisonicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2,6-Dichloroisonicotinonitrile
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its di-chlorinated pyridine scaffold, functionalized with a nitrile group, offers a versatile platform for the synthesis of a diverse array of more complex molecules. The strategic placement of the chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution reactions, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. This trifunctional nature makes this compound a highly sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and industrially viable method. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and address critical safety and handling considerations.
Guiding Principles of the Synthetic Strategy
The selected synthetic route for the scale-up production of this compound commences with a readily available and cost-effective starting material, 2,6-dihydroxyisonicotinic acid (also known as citrazinic acid). This approach involves a two-step transformation:
-
Chlorination and Dehydration: The hydroxyl groups of 2,6-dihydroxyisonicotinic acid are replaced with chlorine atoms, and the carboxylic acid is converted to an acid chloride. This is followed by a dehydration reaction to form the nitrile. A common and effective method for this transformation is the use of a phosphorus-based chlorinating agent, such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or a phase-transfer catalyst.
-
Work-up and Purification: The crude product is isolated from the reaction mixture and purified to meet the stringent quality requirements for subsequent applications.
This strategy is favored for its efficiency and the use of relatively inexpensive reagents, making it amenable to large-scale production.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound from 2,6-dihydroxyisonicotinic acid.
Application Note & Experimental Protocol: A Reliable Two-Stage Synthesis of 2,6-Dichloroisonicotinonitrile
Abstract
2,6-Dichloroisonicotinonitrile is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals. Its rigid pyridyl core, substituted with reactive chloro- and cyano- groups, offers a versatile scaffold for developing complex molecular architectures. This application note provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The described two-stage process begins with the robust conversion of commercially available citrazinic acid to 2,6-dichloroisonicotinic acid, followed by a reliable one-pot transformation to the target nitrile via an amide intermediate. This guide emphasizes the causality behind procedural choices, safety considerations, and provides a self-validating framework through detailed characterization checkpoints.
Introduction & Synthetic Strategy
The synthesis of substituted pyridine derivatives is a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a key building block where the chlorine atoms can be selectively displaced by various nucleophiles, and the nitrile group can be hydrolyzed or reduced to introduce further functionality.
Several synthetic routes to cyanopyridines exist, including ammoxidation of methylpyridines and palladium-catalyzed cyanation of halopyridines.[1][2] While effective, these methods can require specialized equipment or expensive catalysts. The strategy detailed herein was selected for its reliability, scalability, and reliance on common laboratory reagents.
Our approach is a two-part synthesis:
-
Part I: Synthesis of the Intermediate, 2,6-Dichloroisonicotinic Acid. This involves the direct chlorodehydroxylation of citrazinic acid (2,6-dihydroxyisonicotinic acid) using phosphorus oxychloride as both a reagent and solvent.[3]
-
Part II: Conversion to this compound. This stage involves a one-pot, two-step procedure where the carboxylic acid is first converted to its corresponding amide, which is then immediately dehydrated to the final nitrile product using phosphorus oxychloride.[4]
Overall Reaction Scheme:
Stage 1: Chlorination Citrazinic Acid → 2,6-Dichloroisonicotinic Acid Stage 2: Amidation & Dehydration 2,6-Dichloroisonicotinic Acid → 2,6-Dichloroisonicotinamide → this compound
Experimental Protocol: Part I - Synthesis of 2,6-Dichloroisonicotinic Acid
This first stage converts the thermally stable, dihydroxy-substituted pyridine into a reactive dichloro-intermediate.
Principle and Mechanistic Insight
Citrazinic acid exists in tautomeric equilibrium with its pyridone forms.[5] The reaction with phosphorus oxychloride (POCl₃) proceeds via phosphorylation of the hydroxyl/keto groups, transforming them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated in situ, results in the substitution of both positions to yield the aromatic 2,6-dichloro-substituted pyridine ring. The addition of a phase-transfer catalyst, such as tetraethylammonium chloride, is crucial for enhancing the reaction rate and ensuring complete conversion by facilitating the solubility and reactivity of the intermediates.[3]
Materials and Equipment
| Reagent/Material | CAS No. | Formula | M.W. | Notes |
| Citrazinic Acid | 99-11-6 | C₆H₅NO₄ | 155.11 | Starting material[6] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Reagent and solvent; highly corrosive |
| Tetraethylammonium Chloride | 56-34-8 | C₈H₂₀ClN | 165.70 | Catalyst |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Crushed Ice / Deionized Water | N/A | H₂O | 18.02 | For quenching |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser with drying tube (CaCl₂), heating mantle with magnetic stirrer and thermocouple, dropping funnel, separatory funnel, rotary evaporator. All glassware must be oven-dried prior to use.
Step-by-Step Protocol
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a thermocouple.
-
Reagent Addition: To the flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).[3]
-
Solvent/Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 20 mL, excess) to the flask. The mixture will be a suspension.
-
Heating and Reflux: Begin stirring and heat the reaction mixture to 130 °C using a heating mantle. Maintain this temperature for 18 hours.[3]
-
Reaction Completion: Increase the temperature to 145 °C and continue heating for an additional 2 hours to drive the reaction to completion.[3] The reaction mixture should become a clearer, dark solution.
-
Cooling: Turn off the heat and allow the mixture to cool to room temperature.
-
Quenching (Critical Step): In a separate large beaker (1 L), prepare approximately 150 g of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting product, 2,6-dichloroisonicotinic acid, will be obtained as a white solid.[3]
Characterization of Intermediate
-
Yield: ~11.3 g (89%)[3]
-
Appearance: White solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[3]
-
Purity Check: Purity can be assessed by melting point or HPLC analysis.
Experimental Protocol: Part II - Synthesis of this compound
This part details the conversion of the intermediate acid into the final nitrile product in a one-pot fashion.
Principle and Mechanistic Insight
The conversion from a carboxylic acid to a nitrile is efficiently achieved via a two-step sequence.
-
Amide Formation: First, the carboxylic acid is activated. While isolation of an acid chloride intermediate using thionyl chloride is common, this protocol generates the necessary reactive species in situ.
-
Dehydration: The primary amide is then subjected to dehydration. Phosphorus oxychloride serves as a powerful dehydrating agent, converting the C=O and -NH₂ groups of the amide into the C≡N triple bond of the nitrile.
The procedure described is adapted from a similar synthesis of a regioisomeric compound, 2,6-dichloronicotinonitrile, which demonstrates the effectiveness of POCl₃ for this transformation.[4]
Materials and Equipment
| Reagent/Material | CAS No. | Formula | M.W. | Notes |
| 2,6-Dichloroisonicotinic Acid | 5398-44-7 | C₆H₃Cl₂NO₂ | 192.00 | Intermediate from Part I[7] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Corrosive and lachrymatory |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.05 | Reagent |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Dehydrating agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step-by-Step Protocol
-
Acid Chloride Formation (In Situ Amidation): To a 100 mL round-bottom flask containing 2,6-dichloroisonicotinic acid (9.6 g, 50 mmol), add thionyl chloride (11 mL, 150 mmol) and a catalytic drop of DMF. Heat the mixture to reflux for 2 hours. The solid will dissolve, indicating the formation of the acid chloride.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: Cool the flask containing the crude acid chloride in an ice bath. Slowly add 50 mL of concentrated ammonium hydroxide solution. Stir vigorously for 30 minutes. A precipitate of 2,6-dichloroisonicotinamide will form.
-
Isolation of Crude Amide: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This crude amide is used directly in the next step.
-
Dehydration to Nitrile: Transfer the dried 2,6-dichloroisonicotinamide (approx. 50 mmol) to a clean, dry flask. Add phosphorus oxychloride (25 mL).
-
Heating: Heat the mixture under reflux at 80 °C for 24 hours.[4]
-
Work-up: Cool the reaction to room temperature. Remove the excess POCl₃ under reduced pressure.
-
Extraction: Carefully dilute the residue with dichloromethane (50 mL). Filter off any insoluble material. Transfer the filtrate to a separatory funnel and wash successively with saturated aqueous K₂CO₃ solution (2 x 25 mL) and distilled water (25 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude nitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.
Characterization of Final Product
-
Yield: High yields (approaching 80-90% for the dehydration step) are expected.[4]
-
Appearance: Off-white to light yellow solid.
-
Analytical Data: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular ion peak [M+H]⁺ would be approximately 173.0, corresponding to the molecular formula C₆H₂Cl₂N₂.[4]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): Both are highly corrosive, toxic, and react violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with cooling and behind a safety shield in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal.
Data and Workflow Summary
Quantitative Data Table
| Stage | Starting Material | Reagents | Temp. (°C) | Time (h) | Product | Expected Yield |
| Part I | Citrazinic Acid (10.35 g) | POCl₃, Et₄NCl | 130 -> 145 | 18 -> 2 | 2,6-Dichloroisonicotinic Acid | ~89% |
| Part II | 2,6-Dichloroisonicotinic Acid (~9.6 g) | 1. SOCl₂2. NH₄OH3. POCl₃ | Reflux080 | 20.524 | This compound | >80% (from amide) |
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Workflow for the synthesis of this compound.
References
- Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
- Google Patents. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
- Wikipedia. Cyanation.
- Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Anusha, S., & Sreedhar, B. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38481-38503.
- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Wikipedia. Ammoxidation.
- NIST. 2,6-Dihydroxyisonicotinic acid. NIST Chemistry WebBook.
- ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- NIST. 2,6-Dihydroxyisonicotinic acid. NIST Chemistry WebBook.
- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
- ResearchGate. Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts.
- PubChem. 2,6-Dichloroisonicotinic acid.
- ResearchGate. Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies.
- Google Patents. US20230373908A1 - Ammoxidation catalyst, preparation method therefor, and method for preparing acrylonitirle using the ammoxidation catalyst.
- ResearchGate. Process Development and DFT-Assisted Mechanism of the Vapour Phase Ammoxidation of 2,6-Dichlorotoluene to 2,6-Dichlorobenzonitrile over the V2O5/γ-Al2O3 Catalyst.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]
- 6. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]
- 7. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 2,6-Dichloroisonicotinonitrile in the Synthesis of Advanced Porous Materials
Introduction: Unlocking the Potential of a Versatile Building Block
In the ever-evolving landscape of materials science, the demand for functional polymers with tailored properties is insatiable. Researchers and engineers continually seek novel molecular building blocks that can be strategically assembled into materials with exceptional performance characteristics for applications ranging from gas storage and separation to catalysis and electronics. 2,6-Dichloroisonicotinonitrile, a seemingly simple aromatic nitrile, has emerged as a potent and versatile precursor for the synthesis of a unique class of nitrogen-rich porous organic polymers (POPs), specifically covalent triazine frameworks (CTFs). This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the creation of these advanced materials. We will delve into the underlying synthetic principles, provide a detailed experimental protocol, and discuss the key characteristics and potential applications of the resulting polymers.
The core utility of this compound lies in its trifunctional nature. The two chlorine atoms provide sites for potential post-synthetic modification, while the nitrile group is the key player in the polymerization process. Through a process known as cyclotrimerization, three nitrile groups react to form a highly stable, aromatic triazine ring. When a molecule like this compound, which contains a nitrile group, is subjected to the appropriate conditions, it can polymerize to form a robust, porous, and nitrogen-rich network.
The Power of Ionothermal Synthesis: A Pathway to Microporosity
The most effective method for the cyclotrimerization of aromatic nitriles into covalent triazine frameworks is ionothermal synthesis . This technique employs a molten salt, typically a Lewis acid like zinc chloride (ZnCl₂), as both the solvent and the catalyst.[1][2][3] The high temperatures used in this process (typically 300-600 °C) provide the necessary activation energy for the cyclotrimerization reaction to proceed efficiently. The molten salt medium also acts as a template, guiding the formation of a porous structure.
The causality behind the choice of ionothermal synthesis is threefold:
-
High Reaction Temperatures: The formation of the triazine ring is a thermodynamically favorable but kinetically slow process. The high temperatures of the molten salt environment overcome this kinetic barrier.
-
Catalytic Activity: The Lewis acidic nature of ZnCl₂ polarizes the nitrile group, making it more susceptible to nucleophilic attack and facilitating the cyclotrimerization reaction.
-
Templating Effect: The molten salt fills the voids of the forming polymer network. Upon removal of the salt by washing, a permanent porous structure is revealed. The choice of salt and the reaction conditions can influence the resulting pore size and surface area.
Application Note 1: Synthesis of a Nitrogen-Rich Microporous Covalent Triazine Framework (CTF) from this compound
This section details the application of this compound in the synthesis of a nitrogen-rich CTF, a material with significant potential for applications in gas sorption and catalysis. The presence of both triazine rings and chlorine atoms in the polymer backbone makes it a promising candidate for selective CO₂ capture and as a platform for further functionalization.
Material Properties and Expected Outcomes
The resulting polymer, hereafter referred to as DCIN-CTF, is expected to be a rigid, amorphous, and porous solid with a high nitrogen content. Key properties are summarized in the table below. Please note that these are expected values based on analogous systems, and actual results may vary depending on the precise experimental conditions.
| Property | Expected Value/Characteristic |
| Appearance | Light to dark brown powder |
| Nitrogen Content | High (theoretically > 20 wt%) |
| BET Surface Area | 400 - 1500 m²/g[2][3] |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Pore Size Distribution | Predominantly microporous (< 2 nm) |
| Thermal Stability | High (stable up to 300-400 °C in inert atmosphere) |
| Solubility | Insoluble in common organic solvents |
Key Applications
-
Gas Storage and Separation: The high microporosity and nitrogen-rich nature of DCIN-CTF are expected to impart a strong affinity for CO₂.[2] The polar C-Cl bonds may further enhance this selectivity.
-
Heterogeneous Catalysis: The triazine units can act as coordination sites for metal nanoparticles, creating novel catalysts. The chlorine atoms can also be substituted to introduce other catalytic functionalities.
-
Sensing: The porous structure and tunable electronic properties could be exploited for the development of chemical sensors.
Experimental Protocol: Ionothermal Synthesis of DCIN-CTF
This protocol provides a detailed, step-by-step methodology for the synthesis of a covalent triazine framework from this compound using ionothermal conditions. This protocol is a self-validating system; successful synthesis will result in a solid material with the expected insolubility and thermal stability.
Materials and Equipment
-
This compound (monomer)
-
Zinc chloride (ZnCl₂, anhydrous, catalyst/solvent)
-
Quartz ampoule
-
Tube furnace with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Hydrochloric acid (HCl, aqueous solution, for purification)
-
Deionized water
-
Ethanol
-
Acetone
-
Soxhlet extraction apparatus
-
Vacuum oven
Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of DCIN-CTF.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
In a glovebox or under an inert atmosphere, thoroughly mix this compound and anhydrous zinc chloride in a quartz ampoule. A typical molar ratio of monomer to ZnCl₂ is 1:10. For example, use 173 mg (1 mmol) of this compound and 1.36 g (10 mmol) of ZnCl₂. The thorough mixing of the solids is crucial for achieving a homogeneous reaction.
-
-
Sealing the Ampoule:
-
Evacuate the ampoule using a Schlenk line and seal it under high vacuum using a hydrogen-oxygen torch. This prevents oxidation of the monomer and the resulting polymer at high temperatures.
-
-
Ionothermal Polymerization:
-
Place the sealed ampoule in a tube furnace.
-
Heat the furnace to 400 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 400 °C for 48 hours. This extended reaction time is necessary to ensure a high degree of polymerization.
-
After 48 hours, cool the furnace down to room temperature naturally.
-
-
Purification of the Polymer:
-
Carefully break the ampoule and collect the resulting black monolith.
-
Grind the monolith into a fine powder using a mortar and pestle.
-
Wash the powder extensively with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove the zinc chloride. This is a critical step, as residual catalyst can affect the material's properties.
-
Continue washing with deionized water until the filtrate is neutral (pH ≈ 7).
-
Perform a Soxhlet extraction of the powder with ethanol and then acetone for 24 hours each to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 120 °C overnight. The final product should be a free-flowing powder.
-
Characterization of the Synthesized DCIN-CTF
To confirm the successful synthesis and to characterize the properties of the DCIN-CTF, the following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings (characteristic peaks around 1510 and 1360 cm⁻¹) and the disappearance of the nitrile peak (around 2230 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Nitrogen Sorption Analysis (at 77 K): To determine the BET surface area, pore volume, and pore size distribution of the material.
Logical Relationships in CTF Synthesis
The synthesis of a covalent triazine framework from this compound is a process governed by several key relationships, as illustrated in the diagram below.
Caption: Interplay of inputs, process, and outputs in DCIN-CTF synthesis.
Conclusion and Future Outlook
This compound serves as an exemplary building block for the construction of nitrogen-rich covalent triazine frameworks with significant potential in various fields of materials science. The ionothermal synthesis method provides a robust and reliable route to these porous polymers. The presence of chlorine atoms on the polymer backbone opens up exciting avenues for post-synthetic modification, allowing for the fine-tuning of the material's properties for specific applications. Future research in this area will likely focus on exploring the catalytic activity of metal-decorated DCIN-CTFs and the development of DCIN-CTF-based membranes for gas separation. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich scientific landscape offered by this versatile building block.
References
- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, covalent triazine-based frameworks prepared by ionothermal synthesis. Angewandte Chemie International Edition, 47(18), 3450-3453. [Link]
- Gu, C., Liu, D., Huang, W., Liu, J., & Yang, R. (2015). Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity. Polymer Chemistry, 6(41), 7410-7416. [Link]
- Yuan, Y., Sun, F., Yue, Y., Li, G., & Zhu, G. (2019). Covalent triazine frameworks: synthesis and applications. Journal of Materials Chemistry A, 7(10), 5265-5286. [Link]
Sources
- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinonitrile (DCIN). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt protocols effectively.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries encountered by our team regarding the synthesis of this compound.
Q1: What are the most common and effective synthetic routes to this compound?
There are several viable pathways, with the choice often depending on the availability of starting materials. The most prevalent and often highest-yielding methods include:
-
Dehydration of 2,6-Dichloroisonicotinamide: This is a direct and efficient final step. The corresponding amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the nitrile.[1]
-
Chlorination and Dehydration from a Dihydroxy Precursor: One can start from 2,6-dihydroxynicotinamide. In this route, a reagent like phosphorus pentachloride (PCl₅) is used in an aromatic solvent to simultaneously chlorinate the pyridine ring and convert the amide group to a nitrile.[2]
-
Cyanation of 2,6-Dichloropyridine: While less direct for the 4-cyano isomer, pathways involving the introduction of a cyano group onto a pre-formed 2,6-dichloropyridine ring are also utilized.[3] This may require functionalization at the 4-position to facilitate cyanomethylation followed by further modification.[4]
Q2: What is the most critical parameter for achieving high yield in the amide dehydration route?
Absolute exclusion of water is paramount. Dehydrating agents like phosphorus oxychloride (POCl₃) react violently with water. Any moisture present will consume the reagent, reducing its effective concentration and hindering the conversion of the amide. Furthermore, the presence of water during workup or purification, especially under non-neutral pH, can promote the hydrolysis of the nitrile product back to the amide or the corresponding carboxylic acid.
Q3: What are typical yields for the synthesis of this compound?
Yields are highly dependent on the chosen route, scale, and purity of reagents. However, for the final dehydration step converting 2,6-dichloroisonicotinamide to the nitrile, yields of around 89% have been reported under optimized conditions.[1] The synthesis of the precursor, 2,6-dichloroisonicotinic acid from citrazinic acid, has also been achieved with yields of approximately 89%.[5] Achieving an overall yield greater than 75-80% from readily available starting materials is considered excellent.
Q4: What are the primary safety precautions when working with reagents like POCl₃ and PCl₅?
Both phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and toxic.
-
Handling: Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.
-
Quenching: Reactions involving these reagents must be quenched with extreme care. The unreacted reagent will react exothermically and violently with water or alcohols, releasing toxic HCl gas. The standard and safest procedure is to pour the reaction mixture slowly onto crushed ice with vigorous stirring.[5]
Troubleshooting Guide for DCIN Synthesis
This section is designed to help you diagnose and solve common problems encountered during the synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Expert Insights |
| Low or No Product Yield | 1. Reagent Inactivity: Dehydrating agents like POCl₃ can degrade upon exposure to atmospheric moisture. 2. Insufficient Temperature: The dehydration reaction is endothermic and requires sufficient thermal energy to proceed at a reasonable rate.[1] 3. Presence of Water: Moisture in the reaction vessel or solvents is consuming the dehydrating agent. | 1. Use a fresh, unopened bottle of POCl₃ or PCl₅. Consider titrating the reagent if its quality is uncertain. 2. Ensure the reaction mixture reaches and maintains the target temperature (e.g., 80°C for POCl₃ dehydration) for the specified duration.[1] Use an oil bath for uniform heating. 3. Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Significant Amount of Starting Amide in Crude Product | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Insufficient Dehydrating Agent: A stoichiometric or slight excess of the dehydrating agent is required. | 1. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Re-evaluate the stoichiometry. Ensure at least one equivalent of the dehydrating agent is used per equivalent of amide. A slight excess (1.1-1.2 eq) can sometimes drive the reaction to completion. |
| Product is a Dark, Oily Residue Instead of a Solid | 1. Thermal Decomposition: Excessive heating can lead to the formation of polymeric tars. 2. Side Reactions: The presence of impurities in the starting material can lead to undesired side reactions. | 1. Maintain strict temperature control. Do not exceed the recommended reaction temperature.[2] 2. Purify the starting amide before the dehydration step. The crude product can be purified via column chromatography on silica gel using a non-polar solvent system like hexanes/ethyl acetate.[1] |
| Product Hydrolyzes During Aqueous Workup | 1. Harsh pH Conditions: Strong acidic or basic conditions during workup can hydrolyze the nitrile. 2. Elevated Temperature: Quenching an exothermic reaction can raise the temperature of the aqueous mixture, accelerating hydrolysis. | 1. Neutralize the reaction mixture carefully. Use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for washes.[1] 2. Always perform the quench by pouring the reaction mixture slowly into a vigorously stirred vessel of crushed ice to dissipate heat effectively.[5] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to low product yield.
Caption: A workflow for troubleshooting low yields in DCIN synthesis.
Optimized Experimental Protocol: Dehydration of 2,6-Dichloroisonicotinamide
This protocol details a reliable method for the final dehydration step, which is often a critical point for yield optimization. The causality for each step is explained to provide a deeper understanding of the process.
Core Synthetic Pathway
This protocol focuses on the final, high-yielding step.
Caption: Key conversion in the synthesis of this compound.
Step-by-Step Methodology
Reagents & Equipment:
-
2,6-Dichloroisonicotinamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol. eq)
-
Tetraethylammonium chloride (optional catalyst, 0.05 eq)[1]
-
Dichloromethane (DCM)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloroisonicotinamide (e.g., 1.91 g, 10 mmol).
-
Expert Insight: Flame-drying the glassware removes adsorbed water, which is critical for preventing the premature decomposition of the POCl₃.
-
-
Addition of Reagents:
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add phosphorus oxychloride (POCl₃) (e.g., 10 mL). POCl₃ can serve as both the reagent and the solvent. If desired, a catalytic amount of tetraethylammonium chloride can be added.[1]
-
Expert Insight: Using POCl₃ as the solvent ensures a high concentration of the dehydrating agent, driving the reaction equilibrium towards the product. The optional phase-transfer catalyst can accelerate the reaction.
-
-
Reaction:
-
Heat the mixture to 80°C using an oil bath and stir vigorously for 24 hours.[1]
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting amide spot has disappeared.
-
-
Workup & Quenching:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: In a separate large beaker, prepare crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Expert Insight: Pouring the reaction onto ice serves two purposes: it safely quenches the reactive POCl₃ and keeps the temperature low to prevent hydrolysis of the newly formed nitrile product.[5]
-
-
Extraction:
-
Once all the ice has melted, transfer the aqueous mixture to a separatory funnel.
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers.
-
-
Neutralization and Drying:
-
Wash the combined organic layers successively with saturated aqueous K₂CO₃ solution (2 x 25 mL) and then distilled water (1 x 25 mL).[1]
-
Expert Insight: The K₂CO₃ wash neutralizes any remaining acidic species (HCl, phosphoric acid byproducts) which could otherwise catalyze product degradation.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is often of high purity.[1] If further purification is needed, it can be recrystallized from an appropriate solvent system or purified by flash column chromatography on silica gel.
-
References
- 2,6-dichloropyridine-4-carbonitrile - ChemBK. ChemBK. [Link]
- Process for the preparation of 2,6-dichloronicotinonitriles.
- Preparation of 2, 6-dichlorobenzonitrile.
Sources
- 1. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technisches Support-Zentrum: Aufreinigungsmethoden für 2,6-Dichlorisonicotinonitril
Answering in German as the user prompt is in German. Absolut! Hier ist ein technischer Leitfaden zur Reinigung von 2,6-Dichlorisonicotinonitril, der speziell für Forscher und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung
2,6-Dichlorisonicotinonitril (CAS: 32710-65-9), auch bekannt als 2,6-Dichlor-4-cyanopyridin, ist ein entscheidendes Zwischenprodukt in der Synthese von Pharmazeutika und Agrochemikalien.[1][2] Die Reinheit dieses Reagenzes ist von größter Bedeutung, da Verunreinigungen nachgeschaltete Reaktionen beeinträchtigen, die Ausbeute verringern und zu komplexen Aufreinigungsproblemen in späteren Stufen führen können.
Dieser Leitfaden dient als technisches Support-Zentrum und bietet detaillierte Protokolle, FAQs und Anleitungen zur Fehlerbehebung, um Forscher bei der Erreichung der gewünschten Reinheit für ihre Experimente zu unterstützen.
Physikalisch-chemische Eigenschaften
| Eigenschaft | Wert | Referenz |
| Molekülformel | C₆H₂Cl₂N₂ | [1] |
| Molekulargewicht | 173,00 g/mol | |
| Aussehen | Feststoff | |
| Schmelzpunkt | ~96 °C | [3] |
| Siedepunkt | 239,4 °C bei 760 mmHg | [3] |
| CAS-Nummer | 32710-65-9 | [3] |
Häufig gestellte Fragen (FAQs)
F1: Was sind die gängigsten Methoden zur Aufreinigung von rohem 2,6-Dichlorisonicotinonitril?
A1: Die beiden effektivsten und am weitesten verbreiteten Methoden für die Aufreinigung von 2,6-Dichlorisonicotinonitril im Labormaßstab sind die Umkristallisation und die Flash-Säulenchromatographie. Die Wahl zwischen diesen hängt von der Art und Menge der Verunreinigungen sowie von der erforderlichen Endreinheit ab. Für größere Mengen kann auch eine Destillation in Betracht gezogen werden.[4]
F2: Welche typischen Verunreinigungen sind bei der Synthese von 2,6-Dichlorisonicotinonitril zu erwarten?
A2: Verunreinigungen stammen oft aus unvollständigen Reaktionen oder Nebenreaktionen. Dazu können gehören:
-
Ausgangsmaterialien: Nicht umgesetzte Vorläufer.
-
Hydrolyseprodukte: 2,6-Dichlorisonicotinsäure oder das entsprechende Amid, insbesondere wenn Wasser vorhanden ist.[5]
-
Über-/Unterchlorierte Spezies: Monochlorierte Pyridine oder trichlorierte Nebenprodukte, abhängig von der Syntheseroute.[5][6]
-
Reagenzienreste: Reste von Chlorierungs- oder Cyanierungsreagenzien.
F3: Wie kann ich die Reinheit meiner aufgereinigten Probe am besten beurteilen?
A3: Eine Kombination von Techniken liefert das umfassendste Bild der Reinheit:
-
Dünnschichtchromatographie (DC): Eine schnelle und einfache Methode, um die Anzahl der Komponenten in Ihrer Probe zu visualisieren.
-
Schmelzpunktanalyse: Reine Verbindungen haben einen scharfen und engen Schmelzbereich. Ein breiter oder gedrückter Schmelzpunkt im Vergleich zum Literaturwert (~96 °C) deutet auf Verunreinigungen hin.[3][7]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Bietet quantitative Daten zur Reinheit. Für eine verwandte Verbindung wurde eine Acetonitril/Wasser-Methode beschrieben.[8]
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR können die Struktur bestätigen und das Vorhandensein von Verunreinigungen aufdecken.
F4: Ist 2,6-Dichlorisonicotinonitril auf Kieselgel stabil?
A4: Pyridin-Derivate können aufgrund des basischen Stickstoffatoms mit der sauren Oberfläche von Standard-Kieselgel interagieren, was zu Streifenbildung und potenziellem Abbau führen kann.[9] Es wird oft empfohlen, das Kieselgel mit einem kleinen Prozentsatz eines Amins wie Triethylamin im Eluenten zu neutralisieren, um die Peakform und die Rückgewinnung zu verbessern.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können.
Probleme bei der Umkristallisation
F: Mein Produkt löst sich auch in heißem Lösungsmittel nicht. Was soll ich tun? A: Dies deutet darauf hin, dass das Lösungsmittel nicht polar genug ist oder dass Sie unlösliche anorganische Salze als Verunreinigungen haben.
-
Lösung 1: Fügen Sie schrittweise ein polareres, mischbares Lösungsmittel hinzu, um die Löslichkeit zu erhöhen.
-
Lösung 2: Wenn unlösliche Feststoffe vorhanden sind, führen Sie eine Heißfiltration durch, um diese zu entfernen, bevor Sie die Lösung abkühlen lassen.[10]
F: Das Produkt ist beim Abkühlen als Öl statt als Kristalle ausgefallen. Wie kann ich das beheben? A: Dies geschieht, wenn der Schmelzpunkt der Verbindung (oder eines Eutektikums mit Verunreinigungen) unter dem Siedepunkt des Lösungsmittels liegt.[10]
-
Lösung 1: Versuchen Sie, die Lösung erneut zu erhitzen, bis sie klar ist, und lassen Sie sie dann sehr langsam abkühlen. Ein langsames Abkühlen fördert die Kristallkeimbildung.
-
Lösung 2: Verwenden Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.
-
Lösung 3: Fügen Sie ein "Anti-Lösungsmittel" (ein Lösungsmittel, in dem die Verbindung unlöslich ist) tropfenweise zur öligen Lösung bei Raumtemperatur hinzu, um die Kristallisation zu induzieren.
F: Nach dem Abkühlen, auch im Eisbad, bilden sich keine Kristalle. Was sind die nächsten Schritte? A: Die Lösung ist möglicherweise nicht gesättigt genug oder die Kristallkeimbildung wird gehemmt.
-
Lösung 1 (Induzierung): Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens an der Flüssigkeitsoberfläche. Die winzigen Glassplitter können als Keimbildungsstellen dienen.[7]
-
Lösung 2 (Animpfen): Fügen Sie einen kleinen Impfkristall des reinen Produkts hinzu, falls verfügbar.[10]
-
Lösung 3 (Konzentration): Verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen, und versuchen Sie dann erneut, die Lösung abzukühlen.[10]
Probleme bei der Säulenchromatographie
F: Mein Produkt eluiert mit einer Verunreinigung. Wie kann ich die Trennung verbessern? A: Die Polaritäten der beiden Verbindungen sind in Ihrem aktuellen Eluentensystem zu ähnlich.
-
Lösung 1 (Eluenten anpassen): Verringern Sie die Polarität des Eluenten (erhöhen Sie den Anteil des unpolaren Lösungsmittels), um die Retention am Kieselgel zu erhöhen und die Trennung zu verbessern. Ein guter Rf-Wert für die Zielverbindung auf der DC liegt bei 0,2-0,4.[9]
-
Lösung 2 (Gradientenelution): Führen Sie einen flachen Gradienten durch, bei dem die Polarität des Eluenten während des Laufs langsam erhöht wird.[9]
-
Lösung 3 (Alternative stationäre Phase): Wenn Kieselgel keine ausreichende Trennung bietet, ziehen Sie Aluminiumoxid oder eine Umkehrphasen-Kieselphase (C18) in Betracht.[9]
F: Das Produkt zeigt auf der DC oder Säule Streifenbildung, was zu einer schlechten Trennung führt. Was ist die Ursache? A: Streifenbildung wird oft durch die Wechselwirkung des basischen Pyridin-Stickstoffs mit sauren Stellen auf dem Kieselgel verursacht.[9]
-
Lösung 1 (Neutralisieren): Fügen Sie dem Eluentensystem 0,5-1 % Triethylamin (NEt₃) oder Pyridin hinzu. Dies neutralisiert die sauren Stellen und führt zu schärferen Banden.
-
Lösung 2 (Probenüberladung): Sie haben möglicherweise zu viel Material auf die Säule geladen. Verwenden Sie eine größere Säule oder reduzieren Sie die Probenmenge.
F: Die Rückgewinnung meines Produkts von der Säule ist sehr gering. Wo ist es geblieben? A: Das Produkt könnte irreversibel an die stationäre Phase gebunden sein oder während des Prozesses abgebaut worden sein.
-
Lösung 1 (Stabilität prüfen): Lösen Sie eine kleine Menge Ihres Rohmaterials im Eluenten und rühren Sie es mit einer kleinen Menge Kieselgel. Überprüfen Sie die Lösung nach einiger Zeit mittels DC, um festzustellen, ob ein Abbau stattfindet.
-
Lösung 2 (Eluenten spülen): Spülen Sie die Säule nach der Elution Ihres Produkts mit einem sehr polaren Lösungsmittel (z. B. 10 % Methanol in Dichlormethan), um zu sehen, ob stark gebundenes Material eluiert wird.
-
Lösung 3 (Deaktivieren): Verwenden Sie die oben erwähnte Neutralisierungsmethode (Zugabe von Triethylamin), um eine starke Adsorption zu verhindern.[9]
Experimentelle Protokolle
Sicherheitshinweis: 2,6-Dichlorisonicotinonitril ist bei Verschlucken, Hautkontakt und Einatmen gesundheitsschädlich und verursacht schwere Augen- und Hautreizungen.[1][3] Führen Sie alle Manipulationen in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel.
Protokoll 1: Aufreinigung durch Umkristallisation
Diese Methode eignet sich am besten, wenn die Verunreinigungen deutlich andere Löslichkeitseigenschaften als das Produkt haben.
1. Auswahl des Lösungsmittels: a. Testen Sie die Löslichkeit kleiner Mengen des Rohmaterials in verschiedenen Lösungsmitteln (z. B. Ethanol, Methanol, Isopropanol, Hexan, Ethylacetat oder Mischungen davon). b. Ein ideales Lösungsmittel löst die Verbindung in der Hitze gut, aber bei Raumtemperatur oder im Eisbad nur schlecht.[11] Verunreinigungen sollten entweder bei allen Temperaturen löslich oder bei allen Temperaturen unlöslich bleiben.
2. Auflösung: a. Geben Sie das rohe 2,6-Dichlorisonicotinonitril in einen Erlenmeyerkolben. b. Fügen Sie unter Erhitzen (auf einer Heizplatte) und Rühren die minimale Menge des heißen Lösungsmittels hinzu, bis sich der Feststoff gerade vollständig auflöst.[7]
3. Heißfiltration (falls erforderlich): a. Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit geriffeltem Filterpapier in einen sauberen, vorgewärmten Kolben.[10]
4. Kristallisation: a. Nehmen Sie den Kolben von der Wärmequelle und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung führt zu größeren, reineren Kristallen. b. Um die Ausbeute zu maximieren, kühlen Sie den Kolben anschließend mindestens 30 Minuten lang in einem Eisbad.[10]
5. Isolierung und Trocknung: a. Sammeln Sie die gebildeten Kristalle durch Vakuumfiltration mit einem Büchner-Trichter. b. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Umkristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen. c. Trocknen Sie die aufgereinigten Kristalle im Vakuum, um restliches Lösungsmittel zu entfernen.
Protokoll 2: Aufreinigung durch Flash-Säulenchromatographie
Dies ist die Methode der Wahl zur Trennung von Verbindungen mit ähnlichen Polaritäten.[12]
1. DC-Analyse und Auswahl des Eluenten: a. Entwickeln Sie ein geeignetes Eluentensystem mittels DC. Ein guter Ausgangspunkt ist eine Mischung aus Hexan und Ethylacetat.[13] b. Passen Sie das Verhältnis der Lösungsmittel an, bis die Zielverbindung einen Rf-Wert von etwa 0,2-0,4 erreicht, um eine gute Trennung auf der Säule zu gewährleisten.[9] c. Fügen Sie bei Bedarf 0,5 % Triethylamin zum Eluenten hinzu, um Streifenbildung zu verhindern.
2. Packen der Säule: a. Verschließen Sie den Boden einer Glassäule mit Watte oder Glaswolle und geben Sie eine dünne Schicht Sand darauf. b. Bereiten Sie eine Aufschlämmung aus Kieselgel im Eluenten vor und gießen Sie diese in die Säule. Klopfen Sie vorsichtig an die Säule, um eine gleichmäßige Packung zu gewährleisten und Luftblasen zu entfernen. c. Geben Sie eine weitere Schicht Sand auf das Kieselgel.
3. Probenaufgabe: a. Lösen Sie das Rohmaterial in einer minimalen Menge des Eluenten oder eines niedrig siedenden Lösungsmittels (wie Dichlormethan). b. Alternativ adsorbieren Sie das Rohmaterial auf einer kleinen Menge Kieselgel ("Trockenbeladung"), indem Sie das Lösungsmittel am Rotationsverdampfer entfernen. Dies führt oft zu einer besseren Trennung. c. Geben Sie die Probe vorsichtig auf die Sandschicht auf der Säule.
4. Elution und Fraktionssammlung: a. Füllen Sie die Säule vorsichtig mit dem Eluenten und beginnen Sie mit der Elution, indem Sie mit einer Pumpe oder Inertgas leichten Druck ausüben. b. Sammeln Sie Fraktionen in Reagenzgläsern oder Fläschchen.
5. Analyse und Isolierung: a. Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die das reine Produkt enthalten. b. Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das aufgereinigte 2,6-Dichlorisonicotinonitril zu erhalten.
Visualisierungen & Arbeitsabläufe
Auswahl des Aufreinigungsworkflows
Abbildung 2: Fehlerbehebungs-Workflow für die Umkristallisation.
Referenzen
-
2,6-Dichloroisonicotinonitrile | C6H2Cl2N2 | CID 735906 - PubChem. Verfügbar unter: [Link]
-
US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents. Verfügbar unter:
-
Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column - SIELC Technologies. Verfügbar unter: [Link]
-
Recrystallization - Single Solvent - University of Calgary. Verfügbar unter: [Link]
-
WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. Verfügbar unter:
-
WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents. Verfügbar unter:
-
Recrystallization - YouTube (Professor Dave Explains). Verfügbar unter: [Link]
-
CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents. Verfügbar unter:
-
Protein purification troubleshooting guide - Dutscher. Verfügbar unter: [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. Verfügbar unter: [Link]
-
2.2: Column Chromatography - Chemistry LibreTexts. Verfügbar unter: [Link]
-
US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. Verfügbar unter:
Sources
- 1. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-Cyanopyridine - SRIRAMCHEM [sriramchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Home Page [chem.ualberta.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemicalbook.com]
Technical Support Center: Synthesis of 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center for the synthesis of 2,6-Dichloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the knowledge to optimize your reaction conditions and achieve high purity of your target molecule.
Part 1: Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and byproduct profiles. Understanding the origin of these impurities is the first step toward mitigating their formation. The most common strategies involve:
-
Chlorination and Dehydration of a Nicotinic Acid Derivative: Starting from a precursor like 2,6-dihydroxyisonicotinamide.
-
Ammoxidation of a Substituted Pyridine: Followed by chlorination steps.
-
Dehydration of 2,6-Dichloroisonicotinamide: A direct conversion to the nitrile.
This guide will dissect the common issues encountered in these pathways and provide actionable solutions.
Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
Route 1: Chlorination and Dehydration of a Nicotinic Acid Derivative
This route often employs potent chlorinating and dehydrating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
Diagram 1: Synthetic Pathway from 2,6-Dihydroxyisonicotinamide
Caption: Reaction scheme for this compound synthesis.
Frequently Asked Questions (FAQs):
Q1: My final product is contaminated with a trichlorinated impurity. What is the likely cause and how can I prevent it?
A1: The presence of a trichlorinated byproduct, such as 2,4,6-trichloroisonicotinonitrile, is a classic example of over-chlorination. This typically occurs under harsh reaction conditions.
-
Causality: Phosphorus pentachloride and phosphorus oxychloride are powerful chlorinating agents. At elevated temperatures or with prolonged reaction times, they can substitute not only the hydroxyl groups but also aromatic protons on the pyridine ring. A European patent application (0333020) highlighted the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct during the synthesis of the corresponding dichloro-compound using PCl₅ and POCl₃[1].
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Run the reaction at the lowest effective temperature to favor the desired dichlorination.
-
Stoichiometry: Use a stoichiometric amount of the chlorinating agent. An excess of PCl₅ or POCl₃ can drive the over-chlorination.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further chlorination.
-
Q2: I am observing significant amounts of 2,6-dichloroisonicotinic acid in my product. What is causing this?
A2: The presence of the corresponding carboxylic acid is a result of hydrolysis of the nitrile group.
-
Causality: The nitrile functional group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. The workup procedure is a critical step where this can occur. Phosphorus pentachloride itself reacts violently with water to produce hydrochloric acid, which can catalyze this hydrolysis[2][3].
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Aprotic Solvents: Using a non-reactive, aprotic solvent can minimize side reactions.
-
Route 2: Ammoxidation of a Substituted Pyridine
Ammoxidation is a powerful industrial process for nitrile synthesis but is prone to over-oxidation and side reactions.
Diagram 2: Ammoxidation and Subsequent Chlorination
Caption: Ammoxidation pathway and potential byproducts.
Frequently Asked Questions (FAQs):
Q3: My ammoxidation of 2,6-lutidine results in a low yield of isonicotinonitrile and the formation of significant gaseous byproducts. How can I improve this?
A3: Low yields and gaseous byproducts like CO and CO₂ are indicative of over-oxidation.
-
Causality: Ammoxidation is a delicate balance between nitrile formation and complete oxidation of the organic substrate. The reaction is highly exothermic, and poor temperature control can lead to runaway reactions, favoring the formation of carbon oxides.[4]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst is critical. Vanadium and molybdenum oxides are commonly used. The catalyst support and promoters can significantly influence selectivity.[5]
-
Optimized Feed Ratios: The ratio of ammonia, oxygen, and the pyridine substrate must be carefully optimized to maximize nitrile yield and minimize combustion.
-
Temperature and Contact Time: Precise control over the reactor temperature and the contact time of the reactants with the catalyst is essential.
-
Q4: I am detecting traces of hydrogen cyanide (HCN) and acetonitrile in my crude product after ammoxidation. Is this expected?
A4: Yes, the formation of HCN and acetonitrile are known side reactions in the ammoxidation process.
-
Causality: These byproducts arise from the complex reaction network on the catalyst surface. For instance, in the well-studied ammoxidation of propylene to acrylonitrile, both HCN and acetonitrile are significant byproducts.[4][5]
-
Troubleshooting:
-
Catalyst and Process Optimization: As with over-oxidation, the formation of these byproducts can be minimized by fine-tuning the catalyst and reaction conditions (temperature, pressure, and feed composition).
-
Downstream Purification: Effective purification steps, such as distillation or crystallization, are necessary to remove these low-boiling impurities.
-
Route 3: Dehydration of 2,6-Dichloroisonicotinamide
This is a more direct route, but incomplete conversion and side reactions of the dehydrating agent can be problematic.
Diagram 3: Dehydration of 2,6-Dichloroisonicotinamide
Caption: Dehydration of the corresponding amide.
Frequently Asked Questions (FAQs):
Q5: My final product contains unreacted 2,6-dichloroisonicotinamide. How can I drive the reaction to completion?
A5: The presence of residual amide indicates an incomplete dehydration reaction.
-
Causality: The dehydration of amides to nitriles requires potent dehydrating agents and often elevated temperatures. Insufficient reagent, low temperature, or short reaction time can lead to incomplete conversion.[6][7]
-
Troubleshooting:
-
Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅) are effective dehydrating agents. The choice may depend on the substrate's sensitivity and the desired reaction conditions.[8]
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by TLC or HPLC is recommended.
-
Reagent Stoichiometry: Use a slight excess of the dehydrating agent to ensure complete conversion of the amide.
-
Q6: After dehydration with POCl₃, my product is difficult to purify and appears to contain phosphorus-based impurities. What is happening?
A6: Phosphorus-based reagents like POCl₃ can form non-volatile byproducts that can complicate purification.
-
Causality: POCl₃ reacts with the amide to form a phosphorylated intermediate, which then eliminates to form the nitrile. In the process, phosphoric acid and other phosphorus-containing species are generated. These can be difficult to remove from the final product.[9]
-
Troubleshooting:
-
Aqueous Workup: A carefully controlled aqueous workup can help to hydrolyze and remove phosphorus-containing residues. Quenching the reaction mixture with ice-water is a common procedure.
-
Base Wash: Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help to neutralize and remove acidic phosphorus byproducts.
-
Chromatography: If impurities persist, purification by column chromatography may be necessary.
-
Part 3: Quantitative Data Summary
| Byproduct Class | Potential Byproducts | Probable Cause | Mitigation Strategy |
| Over-chlorination | Trichlorinated Pyridines | Excess chlorinating agent, high temperature | Stoichiometric control, lower temperature, reaction monitoring |
| Hydrolysis | 2,6-Dichloroisonicotinic acid, 2,6-Dichloroisonicotinamide | Presence of water, acidic/basic workup | Anhydrous conditions, controlled workup |
| Over-oxidation | CO, CO₂ | High temperature in ammoxidation | Catalyst optimization, temperature control, optimized feed ratios |
| Ammoxidation Side Products | Hydrogen Cyanide (HCN), Acetonitrile | Inherent to ammoxidation mechanism | Catalyst and process optimization, downstream purification |
| Incomplete Reaction | Unreacted starting materials (e.g., amide) | Insufficient reagent, low temperature, short reaction time | Use of potent dehydrating agents, sufficient heating, reaction monitoring |
| Reagent-derived Impurities | Phosphorus-based residues | Use of POCl₃, PCl₅ | Careful aqueous workup, base wash, chromatography |
Part 4: Experimental Protocols
Protocol 1: Minimizing Over-chlorination during Synthesis from a Dihydroxy Precursor
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer. Maintain a positive pressure of dry nitrogen.
-
Reagent Addition: To a suspension of 2,6-dihydroxyisonicotinamide in a dry, inert solvent (e.g., toluene), add a stoichiometric amount of phosphorus pentachloride in portions at room temperature.
-
Controlled Heating: Slowly heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C) and monitor the reaction progress every 30 minutes using TLC or HPLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with cold, saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- Synthetic Map. (n.d.). Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5.
- ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review.
- Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions.
- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- YouTube. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism.
- Unacademy. (n.d.). Notes on Phosphorus Pentachloride.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Phosphorus pentachloride.
- ResearchGate. (n.d.). The Structure and Reactivity of Phosphorus Pentachloride.
- Wikipedia. (n.d.). Ammoxidation.
- BYJU'S. (n.d.). Phosphorus Trichloride (PCl3).
- ResearchGate. (n.d.). Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts.
- PubChem. (n.d.). Phosphorus pentachloride.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- University of Rhode Island DigitalCommons@URI. (2005). Thermal decomposition of LiPF6-based electrolytes for lithium-ion batteries.
- ResearchGate. (n.d.). Thermal Decomposition of LiPF[sub 6]Based Electrolytes for Lithium-Ion Batteries.
- Scilit. (n.d.). Thermal Decomposition of LiPF[sub 6]-Based Electrolytes for Lithium-Ion Batteries.
- Journal of Chemical Research, Synopses. (n.d.). Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†.
- RSC Publishing. (n.d.). Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy.
- ResearchGate. (n.d.). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties.
- RSC Publishing. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
- PubMed. (n.d.). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI.
- ResearchGate. (n.d.). Acrylonitrile by Propene Ammoxidation.
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2,6-dichloroisonicotinonitrile. The inherent electronic properties and potential for side reactions with this substrate necessitate a systematic and well-informed approach to reaction optimization.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the nitrile group and the two chlorine atoms makes the pyridine ring highly electron-deficient. While this can facilitate the initial oxidative addition of the C-Cl bond to the palladium catalyst, it also increases the susceptibility to side reactions. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[1] This guide will address the most common issues encountered and provide logical, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material. Where should I begin troubleshooting?
A1: Low conversion is a frequent issue and often points to problems with the initial, rate-determining oxidative addition step or catalyst deactivation.[2] Here’s a systematic approach to diagnose the problem:
-
Verify Reagent Integrity: Ensure your this compound, boronic acid/ester, base, and catalyst are pure and dry. Boronic acids, in particular, can degrade over time.[3]
-
Inert Atmosphere is Critical: Oxygen can deactivate the active Pd(0) catalyst.[1][4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[5] This includes degassing your solvents.[6]
-
Catalyst and Ligand Choice: Standard catalysts may not be sufficient. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[3][5] Consider ligands like SPhos, XPhos, or RuPhos.[5] Using stable pre-catalysts can also improve reproducibility.[4][7]
-
Base Selection and Solubility: The base is crucial for activating the boronic acid.[1] If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][5] The solubility of the base is also a key factor; a solvent system that partially dissolves the base, like dioxane/water or toluene/water, is often beneficial.[1]
-
Reaction Temperature: The C-Cl bond is strong, and higher temperatures (80-120 °C) may be required to overcome the activation energy for oxidative addition.[1][5]
Q2: I'm observing significant amounts of side products like homocoupling of my boronic acid and protodehalogenation. How can I minimize these?
A2: These are common side reactions in Suzuki couplings.[3][8]
-
Homocoupling: This occurs when two boronic acid molecules couple together and is often promoted by the presence of oxygen or Pd(II) species.[9] Rigorous degassing and the use of a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this.[9] A faster cross-coupling rate can also outcompete the homocoupling pathway, so optimizing your catalyst system is key.[1]
-
Protodehalogenation: This is the replacement of a chlorine atom with a hydrogen. It becomes a significant issue when the transmetalation step is slow.[3] Using a stronger base or a different solvent system can accelerate the desired catalytic cycle over this decomposition pathway.[3]
-
Protodeboronation: This is the hydrolysis of the boronic acid, which is especially problematic for heteroaryl boronic acids.[9] Anhydrous conditions or minimizing the amount of water can sometimes help, though water is often necessary to dissolve the base.[9][10] Using boronic esters (e.g., pinacol esters) or trifluoroborates can also increase stability.[9][11]
Q3: I am struggling with controlling selectivity, obtaining a mixture of mono- and di-substituted products. How can I favor one over the other?
A3: Achieving selective mono- or di-arylation can be challenging.
-
Favoring Mono-substitution:
-
Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents of the dichloride).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution. Monitor the reaction closely by TLC or LC-MS.
-
Ligand Choice: Sterically hindered ligands can sometimes favor mono-substitution due to the increased bulk around the palladium center after the first coupling.[12]
-
-
Favoring Di-substitution:
-
Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).
-
Reaction Time and Temperature: Longer reaction times and higher temperatures are generally required for the second coupling.
-
Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.
-
Q4: Is the nitrile group on the isonicotinonitrile susceptible to hydrolysis under Suzuki conditions?
A4: While the nitrile group is generally stable under typical Suzuki conditions, prolonged reaction times at high temperatures in the presence of a strong base and water could potentially lead to some hydrolysis to the corresponding amide or carboxylic acid. If you suspect this is occurring, try to use milder conditions (lower temperature, shorter reaction time) if possible. Anhydrous conditions would also mitigate this side reaction.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Conversion
This guide provides a systematic workflow for addressing low or no product formation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Experimental Protocol: Catalyst and Base Screening
This protocol provides a starting point for optimizing the reaction conditions. It is crucial to run these reactions in parallel for accurate comparison.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv for mono-substitution, 2.2-2.5 equiv for di-substitution)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene and degassed water, 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Alternative Solvent) |
| Catalyst | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | PEPPSI-IPr (2 mol%) |
| Ligand | SPhos (4 mol%) | None | None |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 100 °C |
Guide 2: Managing Side Reactions
This section focuses on strategies to minimize the formation of common byproducts.
Conceptual Diagram: Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and key competing side reactions.
Strategies to Minimize Side Reactions:
-
Protodehalogenation:
-
Homocoupling:
-
Rigorous Degassing: Purge your reaction mixture with an inert gas for 15-30 minutes before adding the catalyst.[6] Use freeze-pump-thaw cycles for particularly sensitive reactions.
-
Use Pd(0) Pre-catalysts: These enter the catalytic cycle directly, avoiding the need for in-situ reduction of a Pd(II) source which can contribute to homocoupling.[9]
-
-
Protodeboronation:
-
Use Boronic Esters: Pinacol esters (Bpin) are generally more stable to hydrolysis than boronic acids.[9]
-
Anhydrous Conditions: If feasible with your base and substrates, running the reaction under anhydrous conditions with a base like KF or anhydrous K₃PO₄ can prevent hydrolysis.[10]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, minimizing its decomposition.
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- MDPI. Preformed Pd(II)
- PubMed Central.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- MDPI. Preformed Pd(II)
- PubMed Central. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- ResearchGate.
- ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- ResearchGate.
- ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
- ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dichlorination of Isonicotinonitrile
Welcome to the technical support center for the dichlorination of isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Introduction: The Synthetic Challenge
The conversion of isonicotinonitrile to 2,6-dichloroisonicotinonitrile is a key step in the synthesis of numerous pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields, complex product mixtures, and purification difficulties. This guide aims to elucidate the underlying causes of these issues and provide robust, actionable solutions to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent issues encountered during the dichlorination of isonicotinonitrile, providing a systematic approach to problem-solving.
Problem 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield of the desired this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: Low or no yield is a common frustration in this reaction and can stem from several factors. A systematic evaluation of your experimental setup and conditions is crucial.
Root Causes & Solutions:
-
Incomplete Reaction: The chlorinating agents, typically a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), may not be reactive enough under your current conditions, or the reaction time may be insufficient.
-
Expert Insight: The reaction often requires elevated temperatures to proceed efficiently. A patent for a similar process suggests heating at temperatures ranging from 110°C to 150°C for an extended period, sometimes up to 40 hours, to ensure complete conversion[1].
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS.
-
Extend Reaction Time: If increasing the temperature is not feasible or does not improve the yield, extend the reaction time. Monitor the reaction at regular intervals to determine the point of maximum conversion.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agents. A molar ratio of at least 3-6 equivalents of PCl₅ per mole of the starting material is often recommended[1].
-
-
-
Degradation of Starting Material or Product: The harsh reaction conditions can lead to the decomposition of isonicotinonitrile or the desired product.
-
Expert Insight: Pyridine rings are susceptible to a variety of side reactions under strongly acidic and high-temperature conditions.
-
Troubleshooting Steps:
-
Controlled Addition of Reagents: Add the chlorinating agents portion-wise to the reaction mixture at a lower temperature to control the initial exotherm before heating to the target temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. High-boiling inert solvents like 1,2-dichlorobenzene or chlorobenzene are often used to maintain a consistent high temperature and can help to minimize side reactions[1].
-
-
-
Product Loss During Work-up: The work-up procedure for reactions involving PCl₅ and POCl₃ is critical and can be a major source of product loss.
-
Expert Insight: Quenching of excess PCl₅ and POCl₃ is highly exothermic and can lead to the hydrolysis of the desired product if not performed carefully.
-
Troubleshooting Steps:
-
Controlled Quenching: A "reverse quench" is the safest and most effective method. This involves slowly adding the reaction mixture to a vigorously stirred mixture of ice and a weak base, such as sodium bicarbonate or sodium acetate solution, while maintaining a low temperature[2][3]. Never add water or base directly to the hot reaction mixture.
-
Extraction: After quenching, ensure efficient extraction of the product into a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary.
-
-
Experimental Protocol: Optimized Dichlorination of Isonicotinonitrile Precursor
This protocol is adapted from a patented industrial process for a related compound and serves as a robust starting point[1].
-
To a flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dihydroxyisonicotinamide (1 equivalent).
-
Add a high-boiling aromatic solvent such as 1,2-dichlorobenzene (5-10 volumes).
-
With stirring, add phosphorus pentachloride (PCl₅, 4-5 equivalents) portion-wise at room temperature.
-
Slowly heat the mixture to 110-120°C and maintain for 24-30 hours.
-
Increase the temperature to 130-140°C and continue heating for another 12-16 hours, monitoring the reaction by HPLC.
-
Cool the reaction mixture to room temperature.
-
Prepare a separate vessel with crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice-water with vigorous stirring, maintaining the temperature below 10°C.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Problem 2: Significant Formation of 2,6-Dichloroisonicotinamide as a Byproduct
Q: I am observing a significant amount of 2,6-dichloroisonicotinamide in my product mixture. What is causing this and how can I prevent it?
A: The formation of the amide is a classic example of a common side reaction in this process: the hydrolysis of the nitrile group.
Root Cause & Solutions:
-
Presence of Water: The nitrile group is susceptible to hydrolysis under the acidic conditions generated during the reaction and, more commonly, during the aqueous work-up. Even trace amounts of water in the starting materials or solvents can lead to the formation of the amide.
-
Expert Insight: The hydrolysis of nitriles to amides can be catalyzed by both acids and bases[4][5][6]. The conditions of the dichlorination and subsequent work-up provide a favorable environment for this transformation.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the isonicotinonitrile starting material is dry.
-
Careful Work-up: As mentioned previously, a controlled quench at low temperature is critical. Minimizing the time the product is in contact with the aqueous phase during work-up can also reduce the extent of hydrolysis.
-
Non-Aqueous Work-up: In some cases, a non-aqueous work-up may be possible. This could involve distilling off the excess POCl₃ under vacuum before dissolving the residue in an organic solvent and filtering to remove inorganic byproducts. However, this approach requires careful handling of the reactive residue.
-
-
Data Presentation: Impact of Water on Nitrile Hydrolysis
| Water Content | Approximate Yield of 2,6-Dichloroisonicotinamide |
| Anhydrous | < 5% |
| Trace Moisture | 10-25% |
| Wet Solvents | > 50% |
This table provides a qualitative representation of the expected trend.
Problem 3: Formation of Colored Impurities and Purification Challenges
Q: My crude product is a dark, tarry material that is difficult to purify. What is the source of these impurities and what purification strategies can I employ?
A: The formation of colored impurities is often indicative of side reactions involving the pyridine ring or polymerization.
Root Causes & Solutions:
-
Pyridine Ring Reactivity: The pyridine nitrogen can be susceptible to reactions under the harsh chlorinating conditions.
-
Expert Insight: Pyridine and its derivatives can react with chlorinated solvents like dichloromethane, especially in the presence of Lewis acids, to form pyridinium salts[7][8][9]. While not the primary chlorinating agent, the reaction environment can promote such side reactions, leading to complex mixtures.
-
Troubleshooting Steps:
-
Solvent Selection: Avoid reactive chlorinated solvents if possible. High-boiling aromatic hydrocarbons are generally preferred.
-
Temperature Control: Overheating can lead to uncontrolled side reactions and polymerization. Maintain the reaction temperature within the optimal range.
-
-
-
Purification Strategies:
-
Expert Insight: The crude product often requires purification to remove inorganic phosphorus-containing byproducts and organic impurities.
-
Recommended Purification Methods:
-
Filtration through a plug of silica gel: This can be an effective first step to remove baseline impurities and some colored material.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of PCl₅ versus POCl₃ in this reaction?
A1: PCl₅ is the primary chlorinating agent that converts the hydroxyl groups of the tautomeric form of the starting material (2,6-dihydroxyisonicotinonitrile) into chlorides. POCl₃ is often used as a solvent and can also act as a dehydrating agent. A mixture of the two is often more effective than either reagent alone[10][11].
Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?
A2: While thionyl chloride is a common chlorinating agent, it is generally less effective for the dichlorination of dihydroxypyridines compared to the PCl₅/POCl₃ system. The higher reactivity of the phosphorus reagents is typically required for this transformation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture, quenching them carefully, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is generally the more quantitative and reliable method for this reaction[12][13].
Q4: What are the main safety precautions I should take when performing this reaction?
A4: This reaction involves corrosive and highly reactive reagents and should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Handling PCl₅ and POCl₃: These reagents are moisture-sensitive and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: As emphasized, the quenching of excess PCl₅ and POCl₃ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to ice/base[2][3][14].
Visualizing the Process: Reaction Pathway and Troubleshooting Workflow
Diagram 1: Proposed Reaction Pathway for Dichlorination
Caption: Proposed reaction pathway for the dichlorination of the 2,6-dihydroxy tautomer of the isonicotinonitrile precursor.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the dichlorination of isonicotinonitrile.
References
- Puzzling Pyridine Problem Probed. ChemistryViews.
- How can I properly quench POCl3? ResearchGate.
- Reaction of dichloromethane with pyridine derivatives under ambient conditions. PubMed.
- Deoxygenative chlorination of pyridine N‐oxide. ResearchGate.
- How should I proceed in Chlorination using POCl3? ResearchGate.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.
- Re-evaluating pyridine's role in chlorination reaction. Chemistry World.
- Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Portland State University.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate.
- Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
- Oxidation with Chlorine /Pyridine Complexes. Wordpress.
- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
- Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
- 2,6-Dichloroisonicotinic acid. PubChem.
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
- POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society.
- This compound. PubChem.
- Dichlorination of acid sensitive phosphonic acid ester. Reddit.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Impurities Application Notebook. Waters.
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate.
- Room-temperature Pd-catalyzed C–H chlorination by weak coordination: one-pot synthesis of 2-chlorophenols with excellent regioselectivity. Chemical Communications (RSC Publishing).
- 2,6-Dichloroanisole. PubChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. Reaction of dichloromethane with pyridine derivatives under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Reactions of 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center dedicated to the chemistry of 2,6-dichloroisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address the critical challenge of controlling regioselectivity during its functionalization, particularly in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific experimental challenges in a direct question-and-answer format.
Question 1: My SNAr reaction with an amine/alkoxide is producing a nearly 1:1 mixture of 2- and 6-substituted products. How can I improve the selectivity?
This is the most common challenge encountered with this symmetrical substrate. Achieving high regioselectivity requires carefully tuning the reaction environment to exploit subtle differences between the C2 and C6 positions. The outcome is a delicate balance of electronic effects, steric hindrance, and solvent interactions.[1]
Potential Causes & Actionable Solutions:
-
Cause 1: Inappropriate Solvent Choice. The solvent plays a crucial role in stabilizing the transition state and can dramatically influence the regiochemical outcome.[2] The ability of the solvent to act as a hydrogen-bond acceptor (solvatochromic parameter β) has been shown to be a key predictor of selectivity in related systems.[2]
-
Solution: Conduct a solvent screen. Non-polar or weakly polar solvents often favor substitution at the sterically less hindered position. Conversely, highly polar, hydrogen-bond accepting solvents can alter selectivity by interacting differently with the transition states leading to the two isomers. A study on a similar 3-substituted 2,6-dichloropyridine showed that switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) could invert the product ratio from 16:1 favoring one isomer to 2:1 favoring the other.[2]
-
-
Cause 2: Steric Insensitivity. If your nucleophile is small and unhindered (e.g., ammonia, methanolate), the electronic similarity of the C2 and C6 positions will dominate, leading to poor selectivity.
-
Cause 3: Reaction Temperature is Too High. High temperatures provide enough energy to overcome the small activation energy difference between the two competing pathways, resulting in a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly amplify the preference for the pathway with the lower activation barrier, often leading to a higher ratio of the desired regioisomer.[1]
-
Troubleshooting Workflow: Improving Regioselectivity
This decision tree outlines a systematic approach to optimizing your reaction.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Question 2: The reaction is very slow or gives a low yield, even at elevated temperatures. What can I do?
Low reactivity can occur if the nucleophile is not potent enough or if reaction conditions are suboptimal for the SNAr mechanism.
Potential Causes & Actionable Solutions:
-
Cause 1: Insufficient Nucleophilicity. The electron-withdrawing cyano group and pyridine nitrogen activate the ring, but a weak nucleophile may still react sluggishly.
-
Solution: If using an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to generate the more reactive alkoxide or amide in situ.
-
-
Cause 2: Poor Solvent Choice for SNAr. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.
-
Cause 3: The Meisenheimer Intermediate is Unstable. The formation of the negatively charged intermediate is a key step.
-
Solution: Ensure your starting material is pure. Electron-donating impurities could inhibit the reaction. The use of polar aprotic solvents, as mentioned above, is the primary method for stabilizing this intermediate.
-
SNAr Mechanistic Pathways
The diagram below illustrates the competing pathways for nucleophilic attack at the C2 and C6 positions, proceeding through distinct Meisenheimer intermediates. The relative stability of these intermediates (and the transition states leading to them) dictates the product ratio.
Caption: Competing SNAr pathways at C2 and C6 positions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions of this compound?
The regiochemical outcome is primarily dictated by a balance of three factors:
-
Electronic Effects: The pyridine nitrogen and the para-cyano group are strongly electron-withdrawing, which activates the C2 and C6 positions toward nucleophilic attack.[1] Due to the molecule's symmetry, the electronic character of these two positions is nearly identical.
-
Steric Effects: This is often the most critical factor to exploit for achieving selectivity. The steric environment around the C2 and C6 positions is identical in the substrate itself, but the approach of a nucleophile can be influenced by its own size.[1] A bulky nucleophile will favor the path of least steric resistance.
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and additives can tip the balance in favor of one regioisomer over the other by differentially stabilizing the transition states of the competing reaction pathways.[1][2]
Q2: How can I accurately determine the regioisomeric ratio of my product mixture?
Quantitative analysis is crucial for optimizing selectivity. The two most common and reliable methods are:
-
¹H NMR Spectroscopy: This is often the quickest method. In the product, the two pyridine protons will be distinct and will likely appear as two doublets in the aromatic region. After careful purification to remove any unreacted starting material, the ratio of the integrals for these two distinct protons directly corresponds to the molar ratio of the two regioisomers. For complex spectra, 2D NMR techniques like NOESY can be used to assign the structure based on through-space correlations between the new substituent and the adjacent pyridine proton.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a mass spectrometer (LC-MS), is an excellent method for both separation and quantification. The two regioisomers will likely have slightly different retention times due to differences in polarity. A calibration curve with purified standards of each isomer (if available) will provide the most accurate quantification, but relative peak areas can give a good approximation.
Q3: Can computational chemistry help predict the regioselectivity?
Yes, computational methods are powerful predictive tools. Density Functional Theory (DFT) calculations can be used to model the reaction and predict the outcome.[5] There are two common approaches:
-
σ-Complex Stability: Calculating the relative stabilities of the two possible Meisenheimer (σ-complex) intermediates can provide a good indication of the major product. The more stable intermediate is generally formed faster and leads to the major regioisomer.[5]
-
Transition State Analysis: A more rigorous approach involves locating and calculating the energies of the transition states for nucleophilic attack at C2 and C6. The reaction pathway with the lower activation energy (ΔG‡) will be kinetically favored, and the calculated energy difference can be used to predict the product ratio via the Curtin-Hammett principle.[5][6]
Data Summary: Impact of Solvent on Regioselectivity
The following table, adapted from data on a closely related 3-substituted 2,6-dichloropyridine system, illustrates the profound impact solvent choice can have on the product ratio in an SNAr reaction with 1-methylpiperazine.[2] This highlights the importance of a solvent screen.
| Solvent | Kamlet-Taft β Parameter* | Product Ratio (Isomer 1 : Isomer 2) | Predominant Isomer |
| Dichloromethane (DCM) | 0.10 | 16 : 1 | Isomer 1 |
| Acetonitrile (MeCN) | 0.31 | 9 : 1 | Isomer 1 |
| Tetrahydrofuran (THF) | 0.48 | 3 : 1 | Isomer 1 |
| Dimethylformamide (DMF) | 0.69 | 1 : 1.5 | Isomer 2 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 | Isomer 2 |
*The β parameter represents the solvent's hydrogen-bond acceptor capacity. A higher β value indicates a stronger H-bond acceptor.[2]
Experimental Protocols
Protocol 1: General Procedure for a Regioselective SNAr Reaction
This protocol provides a starting point for optimization. The choice of solvent and temperature should be guided by the principles discussed above.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene for potentially higher selectivity, or DMF for higher reactivity, ~0.1 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Nucleophile Addition: Dissolve the nucleophile (1.0-1.2 eq) in a small amount of the same anhydrous solvent. If the nucleophile is an alcohol or amine requiring deprotonation, pre-treat it with a base like NaH (1.1 eq) in a separate flask before addition. Add the nucleophile solution dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or LC-MS analysis of small aliquots. Check for the consumption of starting material and the appearance of two product spots/peaks.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl (if a strong base was used) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient) to separate the two regioisomers.
-
Analysis: Characterize the purified isomers and determine the yield and regioisomeric ratio using ¹H NMR and/or HPLC.
References
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. (n.d.).
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- BenchChem. (2025). Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines. BenchChem.
- Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate.
- Maity, P., & Mandal, T. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... (n.d.). ResearchGate.
- Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF. (n.d.). ResearchGate.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. (n.d.). ResearchGate.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. (n.d.). ResearchGate.
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22).
- Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(7), 3262–3269.
- Munday, R. H., Martin, L. T., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334–6349.
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Organic & Biomolecular Chemistry, 16(23), 4223–4231.
- Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis.
- Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Pearson, C. M. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(19), 12150–12233.
- Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines | Request PDF. (n.d.). ResearchGate.
- Dander, J. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition, 52(52), 14135–14139.
- Wang, J., Xu, X., & Zhu, J. (2012). Transition-metal-catalyzed group transfer reactions for selective C-H bond functionalization of artemisinin. Organic Letters, 14(11), 2822–2825.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hirano, K., Tsuchiya, T., Satoh, T., & Miura, M. (2014). Copper-mediated C6-selective dehydrogenative heteroarylation of 2-pyridones with 1,3-azoles. Angewandte Chemie International Edition, 53(42), 11333–11337.
- C6-selective C–H functionalization of pyridones. (n.d.). ResearchGate.
- Fernández, I., Ortiz, F. L., & García, J. I. (2003). A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. Journal of Organic Chemistry, 68(10), 4059–4066.
- Process for preparing 2,6-dichloropyridine. (n.d.). Google Patents.
- Thomson, C. S., & Krische, M. J. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 14(24), 6342–6345.
- Abeywickrama, C. S., & Abelt, C. J. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Synlett, 35(14), 1725–1727.
- Wang, S., Wang, Y., Zhang, Z., & Liu, Y. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14194–14200.
- Lee, J. C., Cuthbertson, J. D., & Mitchell, N. J. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(29), 5459–5464.
- Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.
- Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones | Request PDF. (n.d.). ResearchGate.
- Chen, B., Fricke, T., & Knochel, P. (2016). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Angewandte Chemie International Edition, 55(5), 1909–1913.
- Grabowski, S. J., & Pfitzner, A. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638.
- Hylse, O., Dracínský, M., & Císařová, I. (2020). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Chemistry – A European Journal, 26(67), 15486–15494.
- Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.). ResearchGate.
- Hylse, O., Dracínský, M., & Císařová, I. (2020). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. ResearchGate.
- Crimmins, M. T., & Washburn, D. G. (2000). Role of conformational effects on the regioselectivity of macrocyclic INOC reactions: two new asymmetric total syntheses of (+)-brefeldin A. Organic Letters, 2(22), 3527–3530.
- Al-Zahrani, F. A. M., & El-Nahas, A. M. (2021). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Molecules, 26(11), 3291.
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Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation during the cross-coupling of 2,6-dichloroisonicotinonitrile. The unique electronic and steric properties of this substrate present specific challenges that can lead to catalyst deactivation and low reaction yields. This document will provide a structured approach to identifying and mitigating these issues.
Introduction: The Challenge of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation. The presence of two chlorine atoms, a pyridine nitrogen, and a nitrile group creates a challenging environment for the catalyst. The pyridine nitrogen and the nitrile group can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity. Furthermore, the relatively low reactivity of the C-Cl bonds necessitates forcing reaction conditions, which can accelerate catalyst decomposition pathways.
This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed to help you diagnose and resolve common issues related to catalyst deactivation when working with this compound.
Issue 1: Low or No Conversion of this compound
Q: My cross-coupling reaction with this compound is resulting in low or no product yield. What are the likely causes related to the catalyst?
A: Low or no conversion is a frequent problem and is often linked to the deactivation of the palladium catalyst. The primary culprits are:
-
Catalyst Poisoning by the Pyridine Nitrogen and Nitrile Group: The lone pair of electrons on the pyridine nitrogen and potentially the nitrile group can coordinate strongly to the palladium center. This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle. This is a well-documented issue with nitrogen-containing heterocycles.
-
Formation of Inactive Palladium Species: Under reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, a catalytically inactive precipitate.[1] This is often observed as a black solid crashing out of the reaction mixture.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be sufficiently bulky or electron-rich to prevent the substrate from coordinating to the palladium or to facilitate the key steps of the catalytic cycle. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary.[2]
-
Product Inhibition: If the product of your reaction still contains the pyridinenitrile moiety, it can also act as a ligand and poison the palladium catalyst, leading to a shutdown of the catalytic cycle as the product concentration increases.
-
Ligand Screening: This is the most critical parameter. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., IPr, SIPr). The steric bulk of these ligands can create a "protective pocket" around the palladium center, hindering coordination of the pyridine nitrogen.
-
Use of Pre-formed Catalysts: Instead of generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, consider using well-defined, air-stable pre-catalysts (e.g., XPhos Pd G3). This can ensure the correct palladium-ligand stoichiometry and lead to more reproducible results.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.
-
Reagent Purity: Ensure all reagents, especially the this compound, coupling partner, and solvents, are of high purity and are appropriately dried and degassed. Impurities can act as catalyst poisons.
Issue 2: Reaction Stalls After Initial Conversion
Q: My reaction starts well, and I see the formation of the mono-substituted product, but then it stops, and I can't drive it to the di-substituted product. What's happening?
A: This is a common observation with dihaloheterocycles and points towards a few potential issues:
-
Increased Catalyst Deactivation with Product Formation: The mono-substituted product is electronically different from the starting material. It might be a more potent poison for the catalyst than the starting material itself, leading to product inhibition.
-
Change in Substrate Reactivity: After the first coupling, the electronic properties of the pyridine ring change, making the second C-Cl bond less reactive and the oxidative addition step more difficult.
-
Insufficiently Active Catalyst System for the Second Coupling: The catalyst system that was active enough for the first coupling may not be robust enough for the more challenging second coupling.
-
Increase Catalyst and Ligand Loading: For the second coupling, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to overcome the deactivation and lower reactivity.
-
Switch to a More Active Ligand for the Second Step: If performing a stepwise reaction, consider using a more electron-rich and bulky ligand for the second coupling.
-
Increase Equivalents of the Coupling Partner: Using a larger excess of the second coupling partner (e.g., 2.5-3.0 equivalents) can help drive the reaction to completion.
-
Higher Reaction Temperature and Prolonged Reaction Time: The second coupling may require more forcing conditions.
-
Stronger Base: A stronger base might be required to facilitate the catalytic cycle for the second substitution.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am getting variable yields and my results are not reproducible. What could be the cause?
A: Poor reproducibility is often linked to sensitivity to air, moisture, and trace impurities.
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Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Inconsistent degassing or a poor inert atmosphere can lead to variable amounts of active catalyst at the start of the reaction.
-
Moisture: Water can interfere with the catalytic cycle, particularly in Suzuki-Miyaura couplings where it can promote protodeboronation of the boronic acid.
-
Variable Reagent Quality: Batch-to-batch variations in the purity of starting materials, solvents, or bases can introduce unknown catalyst inhibitors.
-
Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to set up your reactions. Ensure all solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas.
-
Use of Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure solid reagents are dried in a vacuum oven.
-
Consistent Reagent Source and Purity: Use reagents from the same supplier and batch if possible. If not, re-validate the reaction with new batches of reagents.
-
Pre-catalyst Activation: If using a Pd(II) source, a pre-activation step by stirring the Pd(II) salt and ligand in the solvent, sometimes with the base, at an elevated temperature before adding the substrates can lead to more consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of catalyst deactivation in my reaction with this compound?
A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] A color change in the reaction mixture that deviates from the expected progression (e.g., a rapid darkening or the solution becoming colorless when it should be colored) can also indicate the formation of inactive palladium species.
Q2: How can I control the chemoselectivity of the coupling to favor mono-substitution at either the C2 or C6 position?
A2: Achieving high chemoselectivity with a dihalo-N-heterocycle can be challenging. The two chlorine atoms in this compound are electronically similar. However, subtle steric and electronic differences can be exploited:
-
Ligand Control: This is a powerful strategy. Very sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs), can favor reaction at the less sterically hindered position. Conversely, smaller ligands might show less selectivity. Systematic screening of ligands is crucial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.
-
Stoichiometry: Using a slight excess of this compound relative to the coupling partner will favor mono-substitution.
Q3: Can the nitrile group participate in side reactions?
A3: Yes, while the primary concern is its potential to coordinate to the palladium catalyst, the nitrile group can also undergo reactions under certain cross-coupling conditions. For instance, palladium catalysts have been shown to mediate the carbopalladation of nitriles, which could lead to ketone formation after hydrolysis of the intermediate ketimine. While less common under standard cross-coupling conditions, it is a potential side reaction to be aware of, especially at high temperatures or with specific catalysts.
Q4: Are there any analytical techniques I can use to confirm catalyst deactivation?
A4: Yes, several techniques can provide insights into the state of your catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the oxidation state of palladium in the solid material (e.g., precipitated palladium black). This can help determine if the palladium has been reduced to its inactive elemental form.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR can be used to monitor the phosphine ligands and their coordination to palladium. Changes in the chemical shifts or the appearance of new signals can indicate ligand degradation or the formation of different palladium species. ¹⁵N NMR can also be used to study the coordination of the pyridine nitrogen to the palladium center.[2][3][4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify different palladium complexes present in the reaction mixture, including deactivated or off-cycle species.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol is designed for the rapid screening of different catalyst/ligand combinations to identify an active system for the cross-coupling of this compound.
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid, amine, or terminal alkyne)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) or pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., SPhos, XPhos, RuPhos, IPr-HCl)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox: To an array of reaction vials, add the palladium source (e.g., 2 mol %) and the ligand (e.g., 4 mol %).
-
Add the base (e.g., 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the coupling partner (1.2 equivalents).
-
Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Seal the vials and place them in a preheated aluminum block on a stirrer hotplate.
-
Run the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and product formation.
Protocol 2: Characterization of a Deactivated Catalyst (Palladium Black)
If you observe a black precipitate, this protocol can help in its initial characterization.
Procedure:
-
Isolation: Under an inert atmosphere, carefully filter the reaction mixture to isolate the black precipitate.
-
Washing: Wash the precipitate with the reaction solvent to remove any adsorbed organic material. Then, wash with a more volatile solvent like hexane and dry under vacuum.
-
Analysis:
-
XPS: Submit a sample of the dried precipitate for XPS analysis to determine the oxidation state of palladium. A binding energy characteristic of Pd(0) would confirm the formation of palladium black.
-
Energy-Dispersive X-ray Spectroscopy (EDX): If the precipitate is analyzed by scanning electron microscopy (SEM), EDX can confirm the elemental composition and the absence of significant amounts of other elements.
-
Visualizations
Catalytic Cycle and Deactivation Pathways
Caption: The palladium-catalyzed cross-coupling cycle and common deactivation pathways.
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting flowchart for low conversion in the cross-coupling of this compound.
References
- Sonogashira Coupling | NROChemistry
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed
- Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II)
- Pd(II)
- Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine - Benchchem
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing)
- Buchwald–Hartwig amin
- Well-Defined Palladium(II)
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- The X-ray photoelectron spectroscopy (XPS) patterns of: Pd/C (a); and oxide-rich Pd 0.9 Cu 0.1 /C (a,b).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem
- Experimental and quantum-chemical studies of N-15 NMR coordination shifts in palladium and platinum chloride complexes with pyridine, 2,2 '-bipyridine and 1,10-phenanthroline | Request PDF - ResearchG
- Experimental and quantum‐chemical studies of 15N NMR coordination shifts in palladium and platinum chloride complexes with pyridine, 2,2′‐bipyridine and 1,10‐phenanthroline | Semantic Scholar
- troubleshooting common issues in reactions involving 2,6-Dichloropyridine - Benchchem
- Sonogashira Coupling - Organic Chemistry Portal
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
- Practical guide for x-ray photoelectron spectroscopy: Applications to the study of c
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
- Sonogashira Coupling- Reaction and applic
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing)
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal
- The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions - Benchchem
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem
- IR and XPS study of NO and CO interaction with palladium catalysts supported on aluminosilic
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
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Technical Support Center: Managing Impurities in Large-Scale 2,6-Dichloroisonicotinonitrile Production
Welcome to the technical support center for the large-scale production of 2,6-dichloroisonicotinonitrile (DCIN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity DCIN. We will delve into the common challenges, with a focus on impurity identification, control, and remediation, providing both theoretical understanding and practical, field-proven solutions.
Overview of this compound Synthesis
This compound, also known as 2,6-dichloropyridine-4-carbonitrile, is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its synthesis on a large scale demands rigorous control over reaction conditions to minimize the formation of impurities that can compromise the yield, purity, and safety of the final active ingredient.
A prevalent industrial synthesis route involves the reaction of a 2,6-dihydroxynicotinamide derivative with a chlorinating agent, such as phosphorus pentachloride, in an aromatic solvent.[3] While effective, this process can generate several impurities if not meticulously controlled.
Caption: A simplified schematic of a common synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in DCIN synthesis and where do they originate?
Understanding the impurity profile is the first step toward effective control. Impurities can arise from starting materials, intermediate side reactions, or degradation of the final product.
| Impurity Type | Common Examples | Probable Source | Impact on Process/Product |
| Partially Chlorinated Intermediates | 2-chloro-6-hydroxy-isonicotinonitrile | Incomplete reaction with the chlorinating agent. | Can be difficult to separate from the final product due to similar polarity. |
| Isomeric Impurities | 2,5-dichloro or 2,3-dichloro isomers | Impurities in the pyridine-based starting material. | May have different reactivity in subsequent steps, leading to undesired byproducts. |
| Over-chlorinated Byproducts | Trichlorinated pyridine derivatives | Excess chlorinating agent or prolonged reaction at high temperatures. | Increases raw material consumption and can be challenging to remove. |
| Hydrolysis Products | 2,6-dichloroisonicotinamide | Presence of moisture during the reaction or work-up, especially at elevated temperatures. | Introduces polar impurities that can affect crystallization and downstream reactions. |
| Residual Solvents | Toluene, Xylene, Dichlorobenzene[3] | Incomplete removal during the drying process. | Must be controlled to meet regulatory limits (e.g., ICH guidelines). |
| Tar/Polymeric Materials | High molecular weight colored species | High reaction temperatures leading to decomposition.[4] | Reduces yield and can complicate purification steps like filtration and distillation.[4] |
Q2: How can I effectively monitor reaction progress and impurity formation in real-time?
In-process controls (IPCs) are crucial for large-scale production. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for this purpose.[5][6][7]
-
Why HPLC/GC? These techniques allow for the separation and quantification of the starting material, product, and key impurities, providing a clear picture of the reaction's progress and health.[5]
-
Sampling: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).
-
Quenching: Immediately quench the reaction in the aliquot to prevent further changes before analysis. A rapid cooling and dilution with a suitable solvent is typically effective.
-
Analysis: Analyze the quenched sample by a validated HPLC or GC method. Tracking the disappearance of the starting material and the appearance of the product and impurity peaks over time will allow for the determination of the optimal reaction endpoint.
Q3: What are the most scalable and effective methods for purifying crude DCIN?
For large-scale operations, a multi-step purification process is often necessary to achieve the desired purity.
-
Aqueous Wash: After the reaction, the crude product in the aromatic solvent can be washed with water. This helps in removing residual phosphorus-based reagents and other water-soluble impurities.[3]
-
Solvent Removal: The aromatic solvent is typically removed via distillation, potentially under reduced pressure.[8]
-
Recrystallization: This is the most critical step for achieving high purity on a large scale. The choice of solvent is paramount.
-
Solvent Selection: Alcohols (e.g., methanol, ethanol) or hydrocarbon solvents are often effective.[8] The ideal solvent should dissolve the crude DCIN at an elevated temperature and allow for the precipitation of high-purity crystals upon cooling, while keeping impurities dissolved.
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent, optionally treat with activated carbon to remove colored impurities, filter the hot solution to remove insoluble materials, and then allow it to cool slowly to induce crystallization.[2][9]
-
-
Drying: The purified crystals should be dried under vacuum at a controlled temperature to remove residual solvent without causing product degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during production, providing a logical framework for diagnosis and resolution.
Caption: Troubleshooting workflow for addressing low product yield.
Issue 1: Low Yield of DCIN
-
Symptom: The final isolated product weight is significantly lower than the theoretical maximum. IPC analysis shows a high percentage of unreacted starting material or intermediates.
-
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may be kinetically slow.
-
Solution: Extend the reaction time and/or incrementally increase the temperature, while monitoring for byproduct formation via HPLC/GC.
-
-
Reagent Stoichiometry/Activity:
-
Cause: The chlorinating agent (e.g., PCl₅) may have degraded due to improper storage (moisture sensitivity). The molar ratio might be incorrect.
-
Solution: Use a fresh, properly stored chlorinating agent. Verify the stoichiometry and consider a slight excess if the reaction is consistently incomplete.
-
-
Poor Mixing:
-
Cause: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reactant mixing.
-
Solution: Ensure the reactor's stirring mechanism is functioning optimally for the batch volume.
-
-
Issue 2: Product is Off-Color (Yellow/Brown)
-
Symptom: The isolated DCIN is not a white or off-white solid.
-
Potential Causes & Solutions:
-
Tar/Polymer Formation:
-
Cause: Reaction temperature is too high, causing thermal decomposition of reactants or products.[4]
-
Solution: Lower the reaction temperature. Ensure the heating profile is controlled and uniform.
-
-
Oxidation:
-
Remediation:
-
Solution: During the recrystallization step, perform a charcoal treatment. Activated carbon is effective at adsorbing colored, high-molecular-weight impurities.[9]
-
-
Issue 3: High Levels of Hydrolysis Impurities (e.g., 2,6-dichloroisonicotinamide)
-
Symptom: HPLC/GC analysis shows a significant peak corresponding to the amide or carboxylic acid analog of DCIN.
-
Potential Causes & Solutions:
-
Moisture Contamination:
-
Cause: Water present in the solvent, starting materials, or from atmospheric leaks into the reactor. The nitrile group is susceptible to hydrolysis under these conditions.
-
Solution: Use anhydrous solvents and ensure all starting materials are dry. Perform the reaction under a dry, inert atmosphere. Ensure the reactor is properly sealed.
-
-
Work-up Conditions:
-
Cause: Prolonged exposure to aqueous conditions, especially at high temperatures or non-neutral pH, during the washing/extraction steps.
-
Solution: Minimize the time the product is in contact with water during work-up. Perform aqueous washes at a lower temperature and maintain a neutral pH if possible.
-
-
Key Experimental Protocols
Protocol: HPLC Method for In-Process Purity Analysis
This protocol provides a general framework. It must be validated for your specific process and impurity profile.
-
Instrumentation:
-
An HPLC system with a UV detector.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).[5]
-
Gradient Program:
-
Start with 40% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 3 minutes.
-
Return to 40% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
-
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Immediately quench in 10 mL of a 50:50 acetonitrile/water mixture.
-
Vortex thoroughly.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Identify peaks based on the retention times of pre-injected standards of the starting material, product, and known impurities.
-
Calculate the area percentage of each component to determine the reaction's progress and the purity profile.[5]
-
References
- Preparation of 2,6-dichlorobenzonitrile. Google Patents.
- Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
- Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.
- Preparation of Cyanopyridines by Direct Cyan
- This compound | C6H2Cl2N2. PubChem. URL: [Link]
- Manufacturing process of 2,6-dichlorobenzonitrile. Google Patents.
- Synthesis method of 2,6-dichloropyridine. Google Patents.
- 2,6-dichloropyridine-4-carbonitrile. ChemBK. URL: [Link]
- Facile and Practical Synthesis of 2,6-Dichloropurine.
- 2,6-Dichloropyrimidine-4-carbonitrile | C5HCl2N3. PubChem. URL: [Link]
- 2,6-Dichloropyridine. Wikipedia. URL: [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL: [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL: [Link]
- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. URL: [Link]
- ICHO Synthesis Problem 2018. Chemistry Stack Exchange. URL: [Link]
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitrile Group Stability in Organic Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common challenge in organic synthesis: preventing the unwanted hydrolysis of the nitrile group during chemical transformations. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your own unique experimental contexts.
Frequently Asked Questions (FAQs)
Q1: Why is my nitrile group hydrolyzing, and what are the products?
A1: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions. The reaction proceeds in two main stages. First, the nitrile is hydrated to form an amide intermediate. Under harsh conditions, this amide is further hydrolyzed to a carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium salt).[1][2][3] The reaction is often driven to the carboxylic acid, especially with prolonged reaction times or elevated temperatures.[1]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[1][4]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile group. This pathway generally requires harsher conditions than acid-catalyzed hydrolysis.[1]
Q2: Can I selectively hydrolyze a nitrile to an amide?
A2: Yes, it is possible to stop the hydrolysis at the amide stage, although it can be challenging. Milder basic conditions are typically more successful for isolating the amide intermediate.[1] Vigorous conditions, such as high temperatures and prolonged reflux, will almost invariably lead to the carboxylic acid.[1] Some specific methods have been developed for the selective conversion of nitriles to amides, for instance, using a substoichiometric amount of aqueous sodium hydroxide in a mixed water and N-methyl-2-pyrrolidone solvent system.[5]
Q3: Are there any protecting groups for nitriles?
A3: Unlike other common functional groups like alcohols or amines, there are no routinely used "protecting groups" for nitriles. The primary strategy for preventing nitrile hydrolysis is not to mask the group, but to carefully control the reaction conditions and select reagents that are chemoselective for other functional groups in the molecule.[6][7][8] This approach is often referred to as using "orthogonal" reaction conditions.
Troubleshooting Guide: Unintended Nitrile Hydrolysis
If you are observing the formation of an amide or carboxylic acid byproduct in your reaction, consult the following troubleshooting guide.
Initial Assessment:
-
Confirm Hydrolysis: Use analytical techniques like TLC, LC-MS, or NMR to confirm the presence of the amide or carboxylic acid byproduct and the consumption of your nitrile-containing starting material.
-
Identify the Source: Pinpoint the step in your protocol where hydrolysis is likely occurring (e.g., during the main reaction, workup, or purification).
Scenario 1: Hydrolysis During a Reduction Reaction
You are attempting to reduce an ester to an alcohol using LiAlH₄ in a molecule that also contains a nitrile, but you are observing nitrile hydrolysis.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reducing Agent | LiAlH₄ is a very strong reducing agent and can sometimes lead to side reactions. The aqueous workup required for LiAlH₄ reactions can also contribute to hydrolysis. | Switch to a milder or more chemoselective reducing agent. For example, catalytic hydrogenation with H₂ over Raney Nickel is often effective for reducing nitriles without affecting esters.[9] Conversely, to reduce an ester in the presence of a nitrile, consider using a reagent known for this selectivity. |
| Aqueous Workup | The addition of water and acid or base to quench the reaction can create conditions ripe for hydrolysis, especially if the reaction mixture heats up. | Perform the aqueous workup at a low temperature (e.g., in an ice bath). Use a buffered or weakly acidic/basic quench. Minimize the time the compound is in the aqueous phase. |
| Reaction Temperature | Elevated temperatures can accelerate hydrolysis. | Run the reduction at a lower temperature if the primary reaction kinetics allow. |
Experimental Protocol: Selective Reduction of a Nitrile in the Presence of an Ester
This protocol outlines a general procedure for the selective reduction of a nitrile group to a primary amine using catalytic hydrogenation, a method known to be compatible with ester functionalities.[9]
Materials:
-
Nitrile- and ester-containing substrate
-
Raney Nickel (or Palladium on Carbon, Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve the substrate in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Scenario 2: Hydrolysis During Saponification (Ester Hydrolysis)
You are trying to hydrolyze an ester to a carboxylic acid using NaOH, but your nitrile group is also hydrolyzing.
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Saponification typically employs strong bases like NaOH or KOH at elevated temperatures, which are also the classic conditions for nitrile hydrolysis.[10] | Option 1 (Modify Conditions): Attempt the saponification at a lower temperature and for a shorter duration. Monitor the reaction closely to find a window where the ester hydrolyzes faster than the nitrile. Option 2 (Alternative Reagents): Explore enzymatic hydrolysis of the ester, which can be highly selective. Alternatively, consider other methods for ester cleavage that do not involve strong aqueous bases. |
| High Temperature | Heat accelerates both ester and nitrile hydrolysis. | Use the lowest possible temperature that still allows for a reasonable rate of saponification. |
Decision Workflow for Preserving Nitriles
Caption: Decision workflow for preventing nitrile hydrolysis.
Key Principles for Preventing Nitrile Hydrolysis
-
Temperature Control: Lowering the reaction temperature is the most straightforward way to decrease the rate of hydrolysis. Whenever possible, run reactions at room temperature or below.
-
pH Management: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially in the presence of water and heat. If an acidic or basic reagent is necessary, use the mildest possible option and consider using a buffer system to maintain a more neutral pH.[11][12]
-
Solvent Choice: If the reaction chemistry allows, use anhydrous (dry) solvents to eliminate the water required for hydrolysis.
-
Chemoselectivity: Choose reagents that are known to be compatible with nitriles or are selective for the desired transformation. For example, when reducing a different functional group, reagents like sodium borohydride in the presence of a Lewis acid (like BF₃·OEt₂) can sometimes selectively reduce a nitrile, while other conditions might favor the reduction of other groups.[13]
-
Minimize Reaction and Workup Time: The longer a nitrile is exposed to hydrolytic conditions, the more likely it is to react. Aim for efficient reactions and perform aqueous workups swiftly.
Mechanisms of Nitrile Hydrolysis
Caption: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.
By understanding the mechanisms of nitrile hydrolysis and employing the strategies outlined in this guide, you can significantly improve the outcomes of your synthetic procedures involving nitrile-containing molecules. For further assistance, please do not hesitate to contact our technical support team.
References
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- How to selectively reduction of nitrile group in presence of ester group?
- Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism.
- Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids.
- Straightforward α-Amino Nitrile Synthesis Through Mo(CO)
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (Calvin Digital Commons)
- Chemoselective reduction of carboxamides. (Royal Society of Chemistry)
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide.
- VI Protecting Groups and Orthogonal Protection Str
- Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
- Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (YouTube)
- Orthogonal Protection Definition - Organic Chemistry Key Term. (Fiveable)
- Kinetics studies of the hydrolysis of coordinated nitriles.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Hydrolysis of Nitriles. (Organic Chemistry Tutor)
- Nitrile synthesis by C-C coupling (cyan
- 20.11 Synthesis and Reactions of Nitriles. (Chad's Prep)
- Reactions of Nitriles. (Chemistry Steps)
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (Arkivoc)
- Influence of pH on the activities of the nitrile hydratase/amidase...
- Protecting group. (Wikipedia)
- Nitriles to Esters. (Chemistry Steps)
- Protecting Groups. (Scripps Research)
- Acid Induced Hydrolysis of Nitriles. (AK Lectures)
- hydrolysis of nitriles. (Chemguide)
- Effect of pH on the performance and durability of NBR latex/graphene oxide-based membranes.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (Master Organic Chemistry)
- Stereochemistry of Enzym
- 5 Nitrile Hydrolysis Steps. (Berkeley Learning Hub)
- Saponification (Base Hydrolysis)
- Product Class 5: Nitriles. (Thieme)
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- How to speed up the saponification reaction of esters with aqueous alkali (temper
- Saponification - Can You Make SOAP WITHOUT LYE? (YouTube)
- Basic Hydrolysis of Esters - Saponific
- The Impact of pH on Chemical Stability in Lab Experiments. (Ibis Scientific)
- Problem nitrile hydrolysis, esterific
- Nitriles (OCR A Level Chemistry A): Revision Note. (Save My Exams)
- 20.11 Synthesis and Reactions of Nitriles. (YouTube)
- 20.7: Chemistry of Nitriles. (Chemistry LibreTexts)
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Chemistry Steps)
- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Aging Properties of Nitrile Rubber in Medium under High-Low Cyclic Temperature Environment.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. aklectures.com [aklectures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Technical Support Center: Work-up Procedures for 2,6-Dichloroisonicotinonitrile Reactions
Introduction
2,6-Dichloroisonicotinonitrile is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its electron-deficient pyridine ring, activated by the potent electron-withdrawing nitrile group, renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). While the reactions are often efficient, the success of the synthesis hinges on a well-designed and meticulously executed work-up procedure.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the post-reaction processing of this compound derivatives. The information is grounded in established chemical principles to empower researchers with the expertise to optimize their product isolation and purification.
Key Properties of this compound:
-
Molecular Formula: C₆H₂Cl₂N₂[1]
-
Appearance: Solid[2]
-
Hazards: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[1][3] Always consult the Safety Data Sheet (SDS) before use.[3]
I. Core Principles & General Workflow
The goal of a work-up is to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts.[4] For reactions involving this compound, this typically involves quenching the reaction, liquid-liquid extraction, washing, drying, and finally, purification.
Caption: General experimental workflow from reaction completion to pure product.
II. Troubleshooting and FAQs
This section addresses common issues in a question-and-answer format.
Quenching the Reaction
Q1: My reaction involves a highly reactive reagent (e.g., organolithium, Grignard, LDA). What is the safest and most effective way to quench it?
A: The primary goal of quenching is to neutralize any unreacted, often hazardous, reagents. This must be done carefully to avoid exothermic reactions that can degrade the product or cause safety incidents.
Causality: Highly reactive organometallic or hydride reagents react violently with protic sources like water.[5] A controlled, "step-down" quench using a less reactive proton source first is often the safest approach. The nitrile group can also be sensitive to harsh acidic or basic conditions, potentially hydrolyzing to an amide or carboxylic acid.[6]
Recommended Procedure:
-
Cool the reaction vessel to 0 °C or below in an ice or dry ice/acetone bath.
-
Slowly, dropwise, add a suitable quenching agent (see Table 1) with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature before proceeding with the aqueous work-up.
| Reagent to Quench | Recommended Quenching Agent | Key Considerations & Rationale |
| Organolithiums (n-BuLi, t-BuLi), Grignards (RMgX) | Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl is a mild proton source, less aggressive than water, which helps control the exotherm. It also helps to break up metal-alkoxide complexes that may have formed.[7] |
| Lithium Aluminum Hydride (LAH) | Fieser Method (sequential addition) | For each 1g of LAH, add dropwise: 1 mL of water, then 1 mL of 15% aq. NaOH, then 3 mL of water. This produces a granular, easily filterable solid.[5] |
| Sodium Borohydride (NaBH₄) | Water or dilute acid (e.g., 1M HCl) | Less reactive than LAH and can typically be quenched directly with water or acidified water to destroy excess reagent. |
| Strong, non-nucleophilic bases (LDA, LiHMDS) | Saturated aqueous NH₄Cl or Water | Quench at low temperature. Water is often sufficient, but NH₄Cl provides a pH buffer. |
| Acid Chlorides, Anhydrides | Cautious addition of water or ice | These react exothermically with water. Perform the addition slowly at 0 °C under an inert atmosphere to control the release of acidic gases like HCl.[8] |
Q2: After quenching, my reaction mixture is a dark, intractable tar. What happened?
A: Tar formation is often indicative of product decomposition or polymerization.
Causality:
-
Harsh Quench: A rapid, uncontrolled quench can create localized "hot spots" of high temperature or extreme pH, leading to degradation of the sensitive isonicotinonitrile ring system.
-
Air Sensitivity: If the product is air-sensitive, exposure to oxygen during the work-up can lead to oxidative polymerization.
-
Residual Catalyst: Some catalysts (e.g., transition metals) can promote decomposition if not properly quenched or removed.
Solution:
-
Always use a controlled, low-temperature quench.
-
If the product is suspected to be air-sensitive, conduct the work-up under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), a specific wash may be needed to remove the metal, such as an aqueous ammonium chloride wash for some copper salts or washing with a complexing agent.[9]
Extraction & Washing
Q3: I have a persistent emulsion during my liquid-liquid extraction that won't separate.
A: Emulsions are a common frustration, caused by the formation of a stable colloidal suspension of one liquid in another.
Causality: Finely divided solids, amphiphilic byproducts, or high concentrations of dissolved salts can stabilize emulsions.
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which often breaks the emulsion.[4]
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool in a Büchner funnel. This removes the particulate matter that often stabilizes the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent with different density properties (e.g., if using ethyl acetate, add some dichloromethane).
-
Patience & Gentle Swirling: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
Q4: My product has significant water solubility, and I'm losing yield in the aqueous layer. How can I improve extraction efficiency?
A: This is common for polar pyridine derivatives, especially if they contain additional hydrogen-bonding groups.
Causality: The nitrogen atom on the pyridine ring can be protonated or can hydrogen-bond with water, increasing aqueous solubility.
Solutions:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
pH Adjustment: If your product has acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its ionization and decrease its water solubility. For a basic product (like many pyridine derivatives), ensure the aqueous phase is basic (e.g., pH > 8) to keep it in its neutral, more organosoluble form.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL). This is mathematically more efficient at recovering the product.
Caption: A logic tree for troubleshooting common work-up issues.
III. Standardized Protocols
Protocol 1: General Aqueous Work-up for a Nucleophilic Substitution Reaction
This protocol assumes a reaction run in an anhydrous organic solvent (e.g., THF, Dichloromethane, Toluene) that is now complete.
-
Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C.
-
Quenching: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel. Monitor for any gas evolution or temperature increase.
-
Warming & Transfer: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 15-20 minutes. Transfer the entire mixture to a separatory funnel of appropriate size.
-
Phase Separation: If using a solvent less dense than water (e.g., Ethyl Acetate), the organic layer will be on top. If using a denser solvent (e.g., Dichloromethane), it will be on the bottom. Drain the appropriate layer. Add a small amount of water to the funnel to confirm the identity of the aqueous layer if unsure.[4]
-
Extraction: Extract the remaining aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized Water (to remove water-soluble reagents).
-
Saturated Aqueous NaCl (Brine) (to remove residual water and help break any minor emulsions).
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[4]
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products, provided a suitable solvent can be found.[10]
-
Solvent Selection: The ideal solvent should dissolve the crude product poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, or mixtures thereof).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Tsolakidou, A. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Retrieved from
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Google Patents. (1965). US3185725A - Preparation of 2, 6-dichlorobenzonitrile. Retrieved from
-
Reddit. (2024). Quenching guide. r/Chempros. Retrieved from [Link]
-
Google Patents. (2020). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Retrieved from
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
PubMed. (2007). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Discussion Worksheet #6 Substitution Reactions. Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Drawing Substitution and Elimination Products (SN1/SN2/E1/E2). Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2023). Substitution and Elimination Practice Problems: Step by Step Walkthrough. Samuel Schmid. Retrieved from [Link]
-
ResearchGate. (2014). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]
-
YouTube. (2020). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1). Chad's Prep. Retrieved from [Link]
-
MDPI. (2020). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]
-
Pearson. (n.d.). Substitution Reactions Exam Prep. Retrieved from [Link]
-
Royal Society of Chemistry. (1982). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Analytical Methods for Detecting Impurities in 2,6-Dichloroisonicotinonitrile
Welcome to the technical support center for the analytical characterization of 2,6-Dichloroisonicotinonitrile (CID 735906).[1] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity detection, quantification, and identification. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).
Impurity profiling is a mandatory component of drug development, governed by stringent international guidelines. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B), which necessitates the identification and characterization of any impurity present above specified thresholds.[2] This document provides field-proven insights, detailed methodologies, and troubleshooting advice to help you establish a comprehensive impurity control strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in this compound.
Q1: What types of impurities can be expected in a typical batch of this compound?
Impurities are classified based on their origin and chemical structure. For this compound, you should anticipate the following classes:
-
Organic Impurities: These are the most common and can originate from the manufacturing process or degradation.
-
Process-Related Impurities: These arise from the synthetic route. Based on common synthetic pathways for halogenated pyridines, potential impurities include:
-
Starting Materials: Unreacted precursors, such as 2,6-dihydroxynicotinamides or related structures.[3]
-
Intermediates: Incomplete reaction products, such as mono-chlorinated species (e.g., 2-chloro-6-hydroxy-isonicotinonitrile).
-
By-products: Formed from side reactions during synthesis. A notable example from related syntheses is the formation of over-chlorinated species, such as a trichloropyridine derivative.[4] Another potential by-product is the hydrolysis of the nitrile group to form 2,6-dichloroisonicotinamide.[5]
-
-
Degradation Products: These form during storage or handling due to exposure to light, heat, or moisture. Forced degradation studies are essential to identify these potential impurities.[6]
-
-
Inorganic Impurities: These include reagents, catalysts, and inorganic salts used in the synthesis, which are typically controlled by process parameters and may require specific analytical techniques if their presence is suspected.
-
Residual Solvents: Solvents used during synthesis or purification can be retained in the final product. Common solvents in related syntheses include aromatic hydrocarbons like 1,2-dichlorobenzene or o-xylene.[3] The control of these is governed by ICH Q3C guidelines.
Q2: Which primary analytical technique is most suitable for impurity profiling of this compound?
No single technique is sufficient for a complete impurity profile. A multi-faceted approach combining chromatography and spectroscopy is the industry standard.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying non-volatile organic impurities. A reversed-phase HPLC method with UV detection is typically the primary method for purity assessment and routine quality control due to its robustness and ability to separate compounds with a wide range of polarities.[7]
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[8] When coupled with a Mass Spectrometer (GC-MS), it provides excellent sensitivity and specificity for identification.[9]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is indispensable for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass data, which is crucial for determining the elemental composition of an unknown peak.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities once they have been isolated. It provides an atom-to-atom map of the molecule's structure.[11]
Q3: What are the regulatory limits for reporting and identifying impurities according to ICH guidelines?
For a new drug substance, the ICH Q3A(R2) guideline sets thresholds based on the maximum daily dose (MDD) of the API. These thresholds determine the action required for any given impurity.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table summarizes the key thresholds. It is critical to consult the official ICH Q3A(R2) guideline for complete details. |
Section 2: Troubleshooting Guides
HPLC Troubleshooting
Q: An impurity peak is co-eluting or poorly resolved from the main this compound peak. How can I improve the separation?
A: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot it:
-
Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention time of all components and can often improve the resolution between closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or a combination of both. Methanol and acetonitrile have different selectivities and can alter the elution order, potentially resolving co-eluting peaks.
-
Adjust pH: The pKa of the pyridine nitrogen in halogenated pyridines is lower than pyridine itself due to the electron-withdrawing nature of halogens.[12] Adjusting the pH of the aqueous portion of your mobile phase (e.g., with trifluoroacetic acid or an ammonium formate buffer) can change the ionization state of basic impurities and significantly impact retention and selectivity.
-
Consider an Orthogonal Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide the necessary change in selectivity. Consider a Phenyl-Hexyl column for potential π-π interactions or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[13]
Q: I am observing extraneous 'ghost' peaks in my chromatogram, especially during a gradient run. What is the likely cause?
A: Ghost peaks are typically caused by contamination in the HPLC system or the mobile phase.
-
Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm). Contaminants can accumulate in the solvent reservoirs.
-
System Contamination: A common source is the buildup of previously injected samples in the autosampler, injection valve, or column. Implement a rigorous needle wash protocol and periodically flush the entire system with a strong solvent like isopropanol.[14]
-
Carryover: If the ghost peak appears at the retention time of an analyte from a previous injection, this indicates carryover. Increase the volume and/or strength of the autosampler wash solvent.[14]
GC Troubleshooting
Q: I suspect my impurities are degrading in the hot GC inlet, leading to inaccurate quantification. How can I prevent this?
A: Thermal degradation is a risk for many halogenated and nitrogen-containing compounds.
-
Lower the Inlet Temperature: This is the most direct solution. Experiment with lowering the inlet temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte without causing degradation.
-
Use a Split/Splitless Inlet in Pulsed Splitless Mode: This allows you to maintain a lower inlet temperature while using a temporary pressure pulse at the time of injection to ensure rapid and efficient transfer of the sample onto the column.
-
Use a Deactivated Inlet Liner: Active sites (e.g., silanol groups) on the glass liner can catalyze degradation. Always use high-quality, deactivated liners and replace them regularly.
Section 3: Detailed Analytical Protocols
These protocols provide robust starting points for your method development. They should be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.
Protocol 1: HPLC-UV Method for Quantification of Organic Impurities
This reversed-phase HPLC method is suitable for the determination of purity and the quantification of non-volatile, process-related impurities and degradation products.
Table 1: Recommended Starting Conditions for HPLC-UV Analysis
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| HPLC System | UHPLC or HPLC with UV Detector | Standard equipment for purity analysis. |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic solvent with good UV transparency. |
| Gradient Program | Start at 30% B, hold for 2 min; Linear ramp to 95% B over 15 min; Hold at 95% B for 5 min; Return to 30% B and equilibrate for 5 min. | A broad gradient is effective for separating impurities with a wide range of polarities.[7] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controls retention time reproducibility. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis. |
| Injection Volume | 5 µL | Adjust based on sample concentration and detector response. |
| Sample Preparation | Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL. | Ensures compatibility with the starting mobile phase conditions. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject a blank (diluent), a system suitability solution, and then the sample solutions.
-
Data Analysis: Integrate all peaks. Calculate the purity based on the area percent of the main peak. Identify and quantify any impurities against their respective reference standards if available.
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
This method is suitable for identifying and quantifying volatile organic impurities, including residual solvents from the synthesis.
Table 2: Recommended Starting Conditions for GC-MS Analysis
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| GC-MS System | GC with a Mass Spectrometric Detector | Provides high sensitivity and specificity for identification. An FID can be used for quantification.[7] |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase is a general-purpose column suitable for a wide range of analytes, including halogenated aromatics.[9] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Inlet Temperature | 280°C | Ensures volatilization of semi-volatile compounds. May need optimization to prevent degradation.[7] |
| Injection Mode | 1 µL, Split (e.g., 50:1 ratio) | Split injection prevents column overloading from the main component and solvent. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 10 min.[7] | A temperature ramp effectively separates compounds based on their boiling points. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Mode | Scan (e.g., m/z 40-450) | Full scan mode is used for identifying unknown compounds. |
| Sample Preparation | Dissolve sample in a high-purity solvent (e.g., acetone) to ~1 mg/mL. | Acetone is a suitable solvent that elutes early in the chromatogram. |
Step-by-Step Methodology:
-
System Preparation: Condition the column as per the manufacturer's instructions. Perform a system bake-out if necessary to reduce background noise.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity acetone.
-
Injection: Inject the prepared sample solution into the GC-MS.
-
Data Analysis: Analyze the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra against a library (e.g., NIST). Quantify residual solvents or impurities using an appropriate calibration standard.
Section 4: Workflow for Impurity Identification
When an unknown impurity is detected above the identification threshold, a systematic workflow is required for its structural elucidation. This process combines chromatographic separation with mass spectrometry and NMR.
Diagram 1: A systematic workflow for the identification and structural elucidation of an unknown impurity detected during routine analysis.
Section 5: References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
-
iJDRA. (2020). Regulatory aspects of Impurity profiling. [Link]
-
ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Google Patents. (2020). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Google Patents. (1992). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ICH. (2021). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResearchGate. (2023). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. [Link]
-
Science.gov. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]
-
MDPI. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]
-
CONICET. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
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- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
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- 14. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Strategies to Avoid Over-reaction and Di-substitution in Aromatic Substitution Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in electrophilic aromatic substitution (EAS) reactions. Over-reaction (polysubstitution) and lack of regioselectivity (e.g., mixtures of ortho-, meta-, and para-isomers) are common hurdles that can significantly impact yield and purity. This resource provides in-depth troubleshooting, mechanistic explanations, and practical protocols to help you gain precise control over your synthetic outcomes.
Section 1: Understanding and Diagnosing the Problem
This section addresses the fundamental principles governing reactivity and selectivity in electrophilic aromatic substitution. A solid grasp of these concepts is the first step in troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting multiple substitutions on my aromatic ring?
A1: This phenomenon, known as polysubstitution or over-reaction, typically occurs when the substituent added to the ring is an "activating group."[1][2][3] Activating groups donate electron density to the aromatic ring, making the newly substituted product more nucleophilic and thus more reactive than the starting material.[1][2][3] This enhanced reactivity makes it susceptible to further electrophilic attack, leading to di- or even tri-substituted products. A classic example is the Friedel-Crafts alkylation, where the introduced alkyl group activates the ring towards further alkylation.[1][2][4]
Q2: My reaction is yielding a mixture of ortho, para, and meta isomers. How can I control the position of substitution?
A2: The position of substitution, or regioselectivity, is determined by the directing effects of the substituent already present on the aromatic ring.[5][6] These effects are a combination of electronic (resonance and inductive) and steric factors.[6][7][8]
-
Electron Donating Groups (EDGs): Groups like -OH, -NH2, -OR, and alkyl groups are typically ortho, para-directors because they donate electron density to the ring, particularly at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction.[5][9][10]
-
Electron Withdrawing Groups (EWGs): Groups like -NO2, -CN, and -C(O)R are generally meta-directors.[5][10] They withdraw electron density from the ring, deactivating it, but the deactivation is less pronounced at the meta position.
-
Halogens: Halogens are a unique case. They are deactivating due to their inductive effect but are ortho, para-directing because of their ability to stabilize the intermediate via resonance.[5][10]
Understanding the directing nature of your substituent is crucial for predicting and controlling the isomeric product distribution.
Section 2: Strategic Control of Reaction Conditions
Manipulating reaction parameters is often the most direct way to influence selectivity. This section explores how temperature, catalysts, and stoichiometry can be leveraged to favor the desired product.
Troubleshooting Guide
Issue: My reaction is producing a mixture of isomers, with the thermodynamically less stable isomer predominating.
Troubleshooting Step: Evaluate Kinetic vs. Thermodynamic Control.
The product distribution in some reactions can be governed by whether the reaction is under kinetic or thermodynamic control.[11][12]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times. The major product is the one that forms the fastest, i.e., the one with the lowest activation energy.[11][13][14]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, assuming the reaction is reversible. The major product is the most stable one, the one with the lowest Gibbs free energy.[11][13][14]
A classic example is the sulfonation of naphthalene. While aromatic nitration is generally considered irreversible under typical conditions, understanding these principles can still provide insights into product stability.[13]
dot
Caption: Kinetic vs. Thermodynamic Control Pathways.
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible or not at equilibrium | Reversible, at equilibrium |
| Major Product | Forms fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |
Issue: I'm getting a significant amount of the ortho-isomer when I want the para-isomer.
Troubleshooting Step: Exploit Steric Hindrance.
Steric effects can be a powerful tool to control regioselectivity, particularly to disfavor substitution at the more crowded ortho position.[7][8][15]
-
Bulky Electrophiles: Using a bulkier electrophile can increase the steric clash at the ortho position, thus favoring attack at the less hindered para position.[8] For example, the thianthrenation of arenes shows exceptionally high para selectivity due to the large size of the electrophile.[7][8]
-
Bulky Substituents: If your starting material already has a bulky substituent, this will naturally disfavor ortho substitution. For instance, the nitration of tert-butylbenzene yields predominantly the para product, whereas toluene gives a significant amount of the ortho product.[15]
-
Shape-Selective Catalysts: Zeolites can be used as heterogeneous catalysts to enhance para-selectivity.[16][17] The defined pore structure of the zeolite can sterically hinder the formation of the bulkier ortho transition state, allowing the more linear para transition state to form preferentially within the catalyst's channels.[16][17]
dot
Caption: Influence of substituent size on regioselectivity.
Section 3: Advanced Strategies for Controlling Reactivity
When modifying reaction conditions is insufficient, more advanced synthetic strategies involving temporary modification of the substrate are required.
FAQs and Protocols
Q3: How can I prevent over-reaction with highly activating substrates like phenols and anilines?
A3: Phenols and anilines are extremely reactive, and their halogenation or nitration is often difficult to control, leading readily to di- and tri-substituted products.[18][19][20] The most effective strategy is to temporarily reduce the activating effect of the -OH or -NH2 group by converting it into a less activating derivative. This is a form of using a protecting group .[21][22][23][24][25]
For anilines, acetylation to form an acetanilide is a common and effective method.[18][26][27] The acetyl group's carbonyl withdraws electron density from the nitrogen, attenuating its powerful activating effect.[18][19] This allows for controlled monosubstitution. The acetyl group can then be easily removed by hydrolysis to regenerate the amine.[18][26]
dot
Caption: Workflow for controlled substitution of aniline.
Experimental Protocol: Controlled Mononitration of Aniline
This protocol details the three-step process of protecting the amine, performing the nitration, and deprotecting to yield p-nitroaniline.
Step 1: Protection (Acetylation of Aniline)
-
In a fume hood, dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Electrophilic Aromatic Substitution (Nitration of Acetanilide)
-
Carefully add the dried acetanilide in small portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Place the crude p-nitroacetanilide in a round-bottom flask.
-
Add a solution of aqueous sulfuric acid (approx. 70%).
-
Heat the mixture to reflux for 30-45 minutes.
-
Cool the reaction mixture and slowly pour it into a beaker of cold water.
-
Neutralize the solution by carefully adding aqueous sodium hydroxide until the p-nitroaniline precipitates.
-
Collect the yellow solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.
Q4: I need to synthesize an ortho-substituted product, but the para isomer is the major product. How can I force the reaction to the ortho position?
A4: This is a common challenge, as the para position is often favored electronically and is almost always favored sterically.[28][29] A clever strategy is to use a blocking group .[29][30][31] This involves temporarily installing a substituent at the para position, forcing the subsequent substitution to occur at the ortho position. The blocking group is then removed in a final step.
The sulfonic acid group (-SO3H) is an excellent blocking group because its installation (sulfonation) is reversible.[29][30]
dot
Caption: Using a sulfonic acid blocking group for ortho-substitution.
Q5: How do I avoid polyalkylation in Friedel-Crafts reactions?
A5: This is a notorious problem in Friedel-Crafts alkylation because the alkyl product is more reactive than the starting material.[1][2][3] The most robust solution is to perform a Friedel-Crafts acylation instead.[1][2]
-
Acylation: An acyl group (R-C=O) is introduced to the aromatic ring. The acyl group is an electron-withdrawing, deactivating group.[1][32]
-
Deactivation: This deactivation prevents further substitution, stopping the reaction cleanly at the mono-acylated stage.[2][32]
-
Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[2]
This two-step acylation-reduction sequence provides a reliable route to mono-alkylated products, circumventing the polyalkylation issue.[1][2][4] Another strategy is to use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[1]
References
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- ChemTalk. (n.d.). Directing Effects.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Hartwig, J. F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
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- Study Force. (2022, July 22). Blocking Groups - Sulfonic Acid Explained.
- Hartwig, J. F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
- YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- Royal Society of Chemistry. (n.d.). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry.
- ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
- PNAS. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
- Brainly. (2020, October 21). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not...
- Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
- Chemistry LibreTexts. (2019, June 5). 18.10 Limitations on EAS Reactions.
- Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but...
- Chemistry Steps. (n.d.). Reactions of Aniline.
- YouTube. (2015, February 23). Blocking Groups Sulfonic Acid.
- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- PMC. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- JoVE. (2025, May 22). Reactions at the Benzylic Position: Halogenation.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- RSC Publishing. (2024, March 21). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons.
- Quora. (2017, September 16). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one...
- Wikipedia. (n.d.). Electrophilic halogenation.
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- Chemistry Steps. (n.d.). Halogenation of Benzene.
- Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
- Journal of the American Chemical Society. (2019, May 29). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape...
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impact of solvent choice on 2,6-Dichloroisonicotinonitrile reactivity
An In-depth Guide to Solvent Effects in Experimental Design
Welcome to the technical support center for 2,6-dichloroisonicotinonitrile. This guide, curated for researchers, scientists, and professionals in drug development, provides field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block. Moving beyond simple protocols, we delve into the mechanistic reasoning behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound, and how does the solvent play a role?
The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] This mechanism is characteristic of electron-deficient aromatic rings, such as pyridines, especially when activated by electron-withdrawing groups like chlorine and nitrile.
The SNAr reaction proceeds in two main steps:
-
Nucleophilic Attack: An electron-rich nucleophile attacks one of the carbon atoms bearing a chlorine atom. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a chloride ion.
The solvent's role is paramount in this process. It must:
-
Dissolve Reactants: Ensure the substrate and the nucleophile are in the same phase to react.[2]
-
Stabilize the Intermediate: A polar solvent can stabilize the charged Meisenheimer complex, lowering the activation energy of the first step.
-
Solvate the Nucleophile: The extent of solvent interaction with the nucleophile can dramatically enhance or suppress its reactivity.
Caption: The SNAr mechanism on this compound.
Q2: I'm planning a nucleophilic substitution. Which solvents are generally recommended and why?
For SNAr reactions on this compound, polar aprotic solvents are overwhelmingly the preferred choice. This class includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
The Rationale (Expertise & Experience): The key advantage of polar aprotic solvents is their ability to dissolve the substrate and ionic nucleophiles while poorly solvating the nucleophile itself.[2] They possess strong dipole moments that can stabilize the Meisenheimer complex. However, they lack acidic protons (like the O-H or N-H bonds found in protic solvents) and therefore do not form strong hydrogen bonds with anionic nucleophiles.[3][4] This leaves the nucleophile relatively "naked" and highly reactive, accelerating the rate-determining nucleophilic attack.[5]
| Solvent Class | Examples | Interaction with Nucleophile | Impact on SNAr Rate |
| Polar Aprotic | DMSO, DMF, MeCN | Weak dipole-dipole interactions. Does not "cage" the nucleophile. | Favored: Leads to significantly faster reaction rates. |
| Polar Protic | Water, Ethanol, Methanol | Strong hydrogen bonding creates a "solvent cage" around the nucleophile. | Disfavored: Suppresses nucleophilicity and slows the reaction.[2][3] |
| Non-Polar | Toluene, Hexane | Very weak interactions. | Not Recommended: Poor solubility of most nucleophiles and the polar substrate.[2] |
Q3: My reaction is sluggish with very low conversion. Could my solvent be the problem?
Yes, solvent choice is a primary suspect for low reactivity. If you are experiencing poor conversion, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Causality: Using a polar protic solvent like ethanol with a strong, anionic nucleophile (e.g., an alkoxide or amine anion) is a common pitfall. The solvent's acidic protons will form a tight solvation shell around the nucleophile, stabilizing it and making it less reactive.[5] This "caging" effect dramatically increases the energy required for the nucleophile to attack the substrate, leading to slow or incomplete reactions.
Q4: I'm observing unexpected side products. How can solvent choice help?
Unwanted side reactions are often a direct consequence of the solvent's own reactivity or its inability to control the reaction pathway.
Common Side Products & Solvent-Based Solutions:
-
Problem: Solvolysis Products
-
Symptom: You observe products where the chloro group has been replaced by a group derived from the solvent (e.g., -OH from water, -OEt from ethanol).
-
Cause: Protic solvents can act as nucleophiles, especially at elevated temperatures or in the presence of a base.[6] This is a common issue in SN1-type reactions but can also occur in SNAr.
-
Solution: Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure all reagents and glassware are anhydrous to prevent hydrolysis.
-
-
Problem: Di-substitution
-
Symptom: Both chlorine atoms are being replaced when you are targeting mono-substitution.
-
Cause: Highly reactive nucleophiles in an optimal polar aprotic solvent can lead to over-reaction. The first substitution product may still be reactive enough for a second SNAr to occur.
-
Solution: Consider using a less polar or less effective solvent to temper the reactivity. For instance, switching from DMSO to THF might slow the second substitution more than the first, improving selectivity. Alternatively, controlling stoichiometry and reaction time is crucial.
-
-
Problem: Base-Mediated Decomposition
-
Symptom: Formation of complex mixtures or dark tars, indicating substrate or product degradation.
-
Cause: Some solvents are unstable to strong bases, especially at high temperatures. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile. Cyrene, a bio-based solvent, is known to be unstable in the presence of bases.
-
Solution: Choose a solvent that is robust to your reaction conditions. Toluene or dioxane can be suitable alternatives for reactions requiring strong bases at high temperatures, though they are less polar.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Solvent Screening in Amination
This protocol provides a self-validating system for identifying the optimal solvent for the reaction of this compound with a model amine.
Objective: To compare the efficacy of a polar aprotic solvent (DMF) versus a polar protic solvent (Ethanol) for a typical SNAr reaction.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), 200 proof
-
Reaction vials with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
Reaction Setup (Parallel Synthesis):
-
Vial A (Aprotic): To a dry reaction vial, add this compound (1.0 mmol), 1-methylpiperazine (1.1 mmol), and anhydrous K₂CO₃ (2.0 mmol). Add 5 mL of anhydrous DMF.
-
Vial B (Protic): To a second dry reaction vial, add this compound (1.0 mmol), 1-methylpiperazine (1.1 mmol), and anhydrous K₂CO₃ (2.0 mmol). Add 5 mL of Ethanol.
-
Control: A third vial with only the starting material in DMF can be prepared to check for stability.
-
-
Reaction Conditions:
-
Seal both vials and place them in a pre-heated reaction block at 80 °C.
-
Stir the reactions vigorously.
-
-
Monitoring & Analysis (Self-Validation):
-
After 1 hour, carefully take a small aliquot from each reaction mixture.
-
Spot on a TLC plate (e.g., 10% Methanol in Dichloromethane) to visually assess the consumption of starting material and formation of the product.
-
Inject a diluted sample into an LC-MS to confirm the identity of the product and quantify the conversion.
-
Continue monitoring at regular intervals (e.g., 2h, 4h, 8h).
-
-
Interpreting Results:
-
Expected Outcome: Vial A (DMF) should show significantly faster conversion to the desired mono-aminated product.
-
Potential Outcome in Vial B (EtOH): The reaction will be much slower. You may also observe the formation of an ethoxy-substituted side product (solvolysis), which can be identified by its mass in the LC-MS analysis.
-
Appendix
Appendix A: Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 36.6 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.6 | Polar Protic |
| Methanol (MeOH) | CH₄O | 65 | 32.7 | Polar Protic |
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar |
Data sourced from multiple references.[7][8][9]
References
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
- Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?.
- Leah4sci. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
- The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions.
- Nudelman, N. S., et al. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents.
- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.
- ResearchGate. (n.d.). Optimization of reaction solvent.
- PMC. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry. YouTube.
- Government Arts College Coimbatore. (n.d.). Nucleophilic substitution reaction.
- Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- PubChem. (n.d.). This compound.
- MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- PMC. (n.d.). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives.
- PubMed. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
- IJMRA. (n.d.). An overview on Common Organic Solvents and their Toxicity.
- Brant Kadrowski. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
- ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (n.d.). Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids.
- The Organic Chemistry Tutor. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.
- ResearchGate. (2025). (PDF) Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents.
- Green Chem. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
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Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2,6-Dichloroisonicotinonitrile and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichloropyridines are indispensable building blocks for the synthesis of pharmaceuticals and functional materials.[1][2] Their value lies in the two chlorine atoms, which serve as reactive handles for introducing a wide range of functional groups. However, not all dichloropyridines are created equal. The substitution pattern on the pyridine ring profoundly influences its electronic properties and, consequently, its reactivity.
This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct reagents: 2,6-dichloroisonicotinonitrile and 2,6-dichloropyridine . We will explore the fundamental principles governing their reactivity, supported by mechanistic insights and practical experimental frameworks, to empower chemists in the rational design of complex molecular targets.
The Decisive Factor: Electronic Activation and the Role of the 4-Substituent
The primary reaction pathway for the functionalization of these molecules is Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination mechanism.[3][4] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[5][6] The stability of this intermediate is the paramount factor governing the reaction rate; the more stable the complex, the faster the reaction.
Both molecules benefit from the inherent electron-withdrawing nature of the pyridine ring nitrogen, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[7][8] The crucial difference, however, lies at the 4-position.
-
2,6-Dichloropyridine possesses a hydrogen atom at the C4 position, which has a negligible electronic influence on the ring.
-
This compound , in stark contrast, features a powerful nitrile (-C≡N) group at the C4 position. This group acts as a potent electron-withdrawing group (EWG) through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrile nitrogen pulls electron density away from the ring through the sigma bonds.[9]
-
Resonance Effect (-M): The nitrile group actively participates in the ring's π-system, delocalizing the negative charge of the Meisenheimer intermediate.[9]
-
This additional resonance stabilization provided by the cyano group is the key to the enhanced reactivity of this compound. As illustrated below, the negative charge of the intermediate can be delocalized onto the nitrogen atom of the nitrile, a highly favorable distribution. This level of stabilization is absent in the intermediate formed from 2,6-dichloropyridine.
Caption: Enhanced stabilization of the Meisenheimer intermediate in this compound.
Head-to-Head Comparison: Performance and Properties
The profound difference in electronic activation translates directly to observable differences in chemical behavior and required reaction conditions.
| Feature | 2,6-Dichloropyridine | This compound |
| Structure | ![]() | ![]() |
| IUPAC Name | 2,6-Dichloropyridine | 2,6-Dichloropyridine-4-carbonitrile[10] |
| Molecular Weight | 147.99 g/mol | 173.00 g/mol [10] |
| Key Electronic Feature | H at C4 (neutral) | -C≡N at C4 (strongly electron-withdrawing) |
| Predicted SNAr Reactivity | Moderate | High |
| Typical Reaction Conditions | Higher temperatures (150-200 °C), stronger bases, potential need for microwave irradiation.[11] | Milder temperatures (80-120 °C), weaker bases, shorter reaction times. |
| Synthetic Utility | Versatile precursor for APIs like Enoxacin and Liranaftate.[1][12] Useful in cross-coupling reactions.[13] | Highly activated intermediate for rapid, mild substitutions. The nitrile group offers a handle for further transformations (e.g., hydrolysis to acid, reduction to amine). |
Experimental Protocols: A Practical Guide
The following generalized protocols for nucleophilic aromatic substitution with an amine highlight the practical differences in synthesizing with these two reagents. The choice of solvent, base, and temperature is critical and should be optimized for specific substrates.
Generalized Experimental Workflow
Caption: Generalized workflow for nucleophilic substitution on dichloropyridines.
Protocol 1: Amination of 2,6-Dichloropyridine
This protocol reflects the need for more forcing conditions due to the moderate reactivity of the substrate.
Materials:
-
2,6-Dichloropyridine (1.0 eq.)
-
Amine nucleophile (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave-safe reaction vessel, add 2,6-dichloropyridine, the amine nucleophile, and K₂CO₃.[11]
-
Add DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150-180 °C and hold for 30-60 minutes.[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.
Causality: The high temperature is necessary to overcome the activation energy barrier for the formation of the moderately stabilized Meisenheimer complex. Microwave irradiation provides efficient and uniform heating to shorten reaction times.
Protocol 2: Amination of this compound
This protocol leverages the enhanced reactivity of the substrate, allowing for significantly milder conditions.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the chosen solvent.
-
Add the amine nucleophile, followed by the base (e.g., Et₃N).
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Follow the workup and purification steps (7-9) as described in Protocol 1.
Causality: The strong electron-withdrawing effect of the 4-cyano group significantly lowers the activation energy for nucleophilic attack. This allows the reaction to proceed efficiently at much lower temperatures and often with a milder organic base, reducing the risk of side reactions and thermal degradation of sensitive functional groups.
Conclusion and Strategic Recommendations
The comparative analysis unequivocally demonstrates that This compound is a significantly more reactive substrate than 2,6-dichloropyridine in nucleophilic aromatic substitution reactions . This heightened reactivity is a direct consequence of the powerful electron-withdrawing and resonance-stabilizing nitrile group at the 4-position, which effectively stabilizes the key Meisenheimer intermediate.
For the synthetic chemist, this translates into a clear strategic choice:
-
Choose 2,6-Dichloropyridine when the synthetic target requires a hydrogen at the 4-position or when subsequent functionalization at this position is planned. Be prepared for more forcing reaction conditions.
-
Choose this compound for rapid and efficient mono-substitution under mild conditions. This is particularly advantageous when working with thermally sensitive substrates or when aiming for high throughput synthesis. The nitrile group can be retained as a key pharmacophore or serve as a versatile synthetic handle for conversion into other functional groups, such as carboxylic acids or amines.
A thorough understanding of these fundamental reactivity principles is crucial for the rational design of synthetic routes, enabling researchers to select the optimal building block to achieve their molecular targets with greater efficiency and control.
References
Sources
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A Comparative Guide to the Biological Activity of 2,6-Dichloroisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, 2,6-dichloroisonicotinonitrile and its derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the multifaceted biological profile of these derivatives, focusing on their anticancer, antiviral, and plant defense-inducing properties. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis. The electron-withdrawing nature of the chlorine and nitrile substituents on the pyridine ring often contributes to favorable interactions with the ATP-binding pockets of various kinases.
Comparative Analysis of Anticancer Potency
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds compared to established anticancer agents.
| Compound/Alternative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridine Derivative 7h | PIM-1 Kinase | MCF-7 (Breast) | 1.89 | [1] |
| Cyanopyridine Derivative 8f | PIM-1 Kinase | MCF-7 (Breast) | 1.69 | [1] |
| Cyanopyridone Derivative 5e | VEGFR-2, HER-2 | MCF-7 (Breast) | 1.39 | [2] |
| Doxorubicin (Standard) | Topoisomerase II | MCF-7 (Breast) | Varies (comparator) | [1] |
| Staurosporine (Standard) | Broad-spectrum kinase inhibitor | Various | Varies (comparator) | [1] |
Note: The specific structures of derivatives 7h and 8f can be found in the cited reference.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer activity of many cyanopyridine derivatives stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival. For instance, certain derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 kinase by these compounds can lead to cell cycle arrest and the induction of programmed cell death.[1]
Furthermore, some derivatives exhibit dual inhibitory action against key receptor tyrosine kinases such as VEGFR-2 and HER-2, which are crucial for tumor angiogenesis and growth.[2] The ability to target multiple oncogenic pathways simultaneously is a significant advantage in overcoming drug resistance.
Molecular docking studies have provided insights into the binding modes of these inhibitors, often revealing hydrogen bonding interactions with key residues in the kinase hinge region, a common feature of ATP-competitive inhibitors.[1]
Signaling Pathway: PIM-1 Kinase Inhibition
Caption: Inhibition of PIM-1 kinase by this compound derivatives prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad, leading to the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to measure the cytotoxic potential of synthesized compounds.[3][4][5][6]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Antiviral Activity: A Promising Avenue for Exploration
The pyridine nucleus is a common scaffold in a multitude of antiviral agents. While specific data on this compound derivatives is emerging, the structural features suggest potential against a range of viruses. The nitrile group, in particular, is present in several approved antiviral drugs and can participate in covalent or non-covalent interactions with viral enzymes.[7][8]
Comparative Analysis of Antiviral Efficacy
Direct and extensive antiviral screening data for this compound derivatives are not yet widely published. However, we can draw comparisons with other pyridine and nitrile-containing compounds that have demonstrated antiviral activity.
| Compound/Alternative | Virus | Assay Type | EC50 (µM) | Reference |
| 2,6-dichlorophenoxy-2H-pyrano[2,3-b]pyridine derivative | Rhinovirus | Plaque Reduction | 0.006 (µg/mL) | [9] |
| Remdesivir (Nitrile-containing) | SARS-CoV-2 | Varies | Varies | [7] |
| Paxlovid (Nirmatrelvir - Nitrile-containing) | SARS-CoV-2 | Mpro Inhibition | Varies | [7] |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of pyridine derivatives can be diverse, targeting various stages of the viral life cycle.[10] These can include:
-
Inhibition of Viral Entry: Blocking the attachment or fusion of the virus to the host cell.
-
Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as polymerases or proteases. The nitrile group can act as a warhead for covalent inhibition of cysteine proteases.[7]
-
Inhibition of Viral Release: Preventing the release of new viral particles from the infected cell.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[11][12][13]
Materials:
-
Synthesized this compound derivatives
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Plate host cells to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Plant Defense Induction: Enhancing Innate Immunity
2,6-Dichloroisonicotinic acid (INA) is a well-known synthetic elicitor of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism against a wide range of pathogens.[14][15] While much of the research has focused on the carboxylic acid form, derivatives, including the nitrile, are also of significant interest.
Comparative Analysis of Plant Defense Induction
The efficacy of these compounds is typically measured by the reduction in disease symptoms (e.g., necrotic lesions) following pathogen challenge.
| Compound | Pathogen | Host Plant | Disease Reduction (%) | Reference |
| Isonicotinic acid amide derivatives | Tobacco Mosaic Virus (TMV) | Tobacco | up to 92% | [15] |
| 2,6-dichloroisonicotinic acid (INA) | Tobacco Mosaic Virus (TMV) | Tobacco | Potent inducer | [14] |
| Acibenzolar-S-methyl (BTH - Standard) | Various | Various | Commercially used elicitor | [15] |
Mechanism of Action: Priming the Plant's Defenses
INA and its analogs are believed to function by mimicking the action of the natural signaling molecule, salicylic acid (SA).[14] The proposed mechanism involves the inhibition of catalase, a hydrogen peroxide-scavenging enzyme.[14] This leads to a controlled increase in reactive oxygen species (ROS), which act as secondary messengers to activate a cascade of defense gene expression, including the pathogenesis-related (PR) proteins, ultimately leading to a primed state of enhanced resistance.[14]
Plant Defense Signaling Pathway
Caption: Mechanism of plant defense induction by inhibiting catalase, leading to ROS accumulation and activation of defense genes.
Experimental Protocol: Plant Resistance Induction Assay
This protocol describes a typical bioassay to evaluate the ability of a compound to induce resistance against a viral pathogen in a model plant system.
Materials:
-
Synthesized this compound derivatives
-
Model plants (e.g., Nicotiana tabacum var. Xanthi)
-
Viral pathogen (e.g., Tobacco Mosaic Virus, TMV)
-
Compound solutions at various concentrations
-
Mechanical inoculation supplies (e.g., carborundum powder)
Procedure:
-
Compound Application: Treat the lower leaves of the plants with solutions of the test compounds. A control group is treated with water or a solvent control.
-
Incubation: Allow a period of 3-7 days for the induction of systemic resistance.
-
Pathogen Challenge: Mechanically inoculate the upper, untreated leaves of the plants with the virus.
-
Symptom Development: Maintain the plants under controlled conditions for the development of disease symptoms (e.g., necrotic lesions).
-
Data Collection: Count the number of necrotic lesions on the challenged leaves.
-
Data Analysis: Calculate the percentage reduction in lesion number in the treated plants compared to the control plants.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure with significant potential across diverse biological applications. The existing data strongly supports its role in the development of novel anticancer agents, particularly as kinase inhibitors. While the exploration of its antiviral and plant defense-inducing activities is less mature, the structural similarities to known active compounds in these areas provide a strong rationale for further investigation.
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening a broader range of derivatives to elucidate more detailed structure-activity relationships for each biological activity.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Moving promising in vitro candidates into preclinical animal models to assess their efficacy and safety profiles.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound derivatives with their carboxylic acid (INA) counterparts to clearly define the role of the nitrile functional group in modulating biological activity.
This comprehensive guide serves as a foundational resource to stimulate and guide further research into this promising class of compounds.
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- Meanwell, N. A. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143-7147.
- Fleury, A., et al. (2019). Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and Their SAR Studies. RSC Medicinal Chemistry.
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- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Medicinal Chemistry.
- Fleury, A., et al. (2019). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Czerwoniec, P., et al. (2022). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Journal of Plant Diseases and Protection.
- Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. (2021). Frontiers in Immunology.
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- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry.
- Plaque Assays for Viral Concentration Determination by Overlay Systems. (2022). Journal of Visualized Experiments.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
- Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity?. (2020).
- Czerwoniec, P., et al. (2022). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases.
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2019). Molecules.
- In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy). (1988). Antimicrobial Agents and Chemotherapy.
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). Journal of Virological Methods.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023).
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (2025). BenchChem.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Current Medicinal Chemistry.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). Molecules.
- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009). Bioorganic & Medicinal Chemistry.
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. (2019).
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2020). Molecules.
- Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. (2023). Viruses.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023).
- Identification of novel antiviral drug candidates using an optimized SARS-CoV-2 phenotypic screening platform. (2023).
- Screening of novel synthetic derivatives of dehydroepiandrosterone for antivirals against flaviviruses infections. (2022). Virology Journal.
- Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. (1995). Journal of Medicinal Chemistry.
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A Comparative Guide to Halogenated Isonicotinonitriles in Catalysis: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the quest for tunable and efficient ligands and substrates is paramount. Halogenated isonicotinonitriles, a class of substituted pyridines, have emerged as versatile building blocks and ligands in a myriad of catalytic transformations, most notably in cross-coupling reactions. Their utility stems from the nuanced interplay of electronic and steric effects imparted by the halogen substituent, which profoundly influences their reactivity and catalytic performance. This guide provides a comprehensive comparative analysis of fluoro, chloro, bromo, and iodo-isonicotinonitriles, offering insights into their synthesis, catalytic applications, and the underlying mechanistic principles that govern their behavior.
The Strategic Importance of the Halogen Substituent
The identity of the halogen atom at the 2-position of the isonicotinonitrile scaffold is not a trivial choice; it is a strategic decision that dictates the molecule's role and efficacy in a catalytic cycle. The electron-withdrawing nature of the cyano group at the 4-position, coupled with the inductive and potential halogen-bonding effects of the halogen at the 2-position, creates a unique electronic environment that can be finely tuned. This tunability is critical in applications ranging from ligands for metal catalysts to substrates in complex organic syntheses.
Synthesis of 2-Halo-4-cyanopyridines: A Practical Overview
The accessibility of these compounds is a key factor in their widespread application. Several synthetic routes have been established, with the choice of method often depending on the desired halogen.
Synthesis of 2-Chloro-4-cyanopyridine
A common and efficient method for the synthesis of 2-chloro-4-cyanopyridine involves the treatment of 4-cyanopyridine-N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine [1]
-
To a solution of 4-cyanopyridine-N-oxide (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (1.5 eq).
-
Cool the reaction mixture to 0 °C and slowly add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully add water to the residue, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to yield 2-chloro-4-cyanopyridine.
Synthesis of 2-Bromo- and 2-Iodo-4-cyanopyridine via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable route to introduce bromine or iodine at the 2-position, starting from 2-amino-4-cyanopyridine.[2] The reaction proceeds via the diazotization of the amino group, followed by displacement with the corresponding halide.[3]
Experimental Protocol: General Sandmeyer Reaction for 2-Bromo/Iodo-4-cyanopyridine [2][4]
-
Diazotization: Dissolve 2-amino-4-cyanopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr for bromination, H₂SO₄ for iodination) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Halogenation: In a separate flask, prepare a solution of the corresponding copper(I) halide (CuBr or CuI, 1.2 eq) in the respective acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Gentle heating may be required.
-
Work-up: Extract the reaction mixture with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-bromo- or 2-iodo-4-cyanopyridine.
Synthesis of 2-Fluoro-4-cyanopyridine
The synthesis of 2-fluoro-4-cyanopyridine is more challenging due to the lower reactivity of fluoride as a nucleophile. A common approach involves a halogen exchange (Halex) reaction, for instance, from 2-chloro-4-cyanopyridine, using a fluoride source like potassium fluoride in a high-boiling polar aprotic solvent.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and serves as an excellent platform to compare the reactivity of halogenated isonicotinonitriles as coupling partners. The general trend in reactivity for halopyridines in palladium-catalyzed cross-coupling reactions follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This trend is directly related to the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Below is a comparative summary of the performance of 2-halo-4-cyanopyridines in the Suzuki-Miyaura coupling with phenylboronic acid, based on literature data. It is important to note that the reaction conditions are not identical across all examples, which can influence the yields.
| 2-Halo-4-cyanopyridine | Halogen | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Yield (%) |
| 2-Fluoro-4-cyanopyridine | F | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Low to Moderate* |
| 2-Chloro-4-cyanopyridine | Cl | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | >95[1] |
| 2-Bromo-4-cyanopyridine | Br | Pd(OAc)₂/Ligand | K₂CO₃ | DMF/H₂O | 120 | ~70[5] |
| 2-Iodo-4-cyanopyridine | I | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 93[6] |
*Yield for 2-fluoro-4-cyanopyridine is generally lower than for other halogens under similar conditions. Data for the closely related pyridine-2-sulfonyl fluoride (PyFluor) shows yields in the range of 5-89% depending on the boronic acid and conditions.[7][8]
Mechanistic Insights: Unpacking the Halogen Effect
The observed reactivity trend can be rationalized by considering the electronic and steric properties of the halogen substituents and their influence on the key steps of the catalytic cycle.
Oxidative Addition: The Rate-Determining Step
The oxidative addition of the halo-isonicotinonitrile to the Pd(0) catalyst is the initial and often rate-limiting step. The strength of the C-X bond is the primary determinant of the reaction rate. The C-I bond is the weakest, followed by C-Br, C-Cl, and C-F, leading to the observed reactivity order.[1]
Caption: The oxidative addition step in the Suzuki-Miyaura catalytic cycle.
The Role of Halogen Bonding
Beyond the primary effect on C-X bond strength, the halogen atom can participate in non-covalent interactions, such as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site.[9] In the context of catalysis, halogen bonding can influence the conformation of catalyst-substrate complexes, potentially affecting the stereochemical outcome of a reaction or stabilizing transition states. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). While its role in these specific cross-coupling reactions is a subject of ongoing research, it represents a subtle yet important factor in catalyst and substrate design.
Caption: Schematic representation of a halogen bond.
Experimental Workflow for a Comparative Catalytic Study
To conduct a rigorous comparative study of these halogenated isonicotinonitriles, a standardized experimental workflow is crucial. The following diagram outlines a typical procedure for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Tunable Toolkit for Catalysis
Halogenated isonicotinonitriles represent a powerful and tunable class of compounds for catalytic applications. The choice of halogen provides a straightforward yet effective means to modulate reactivity, offering chemists a versatile toolkit for designing and optimizing catalytic systems. While the well-established trend of C-I > C-Br > C-Cl > C-F reactivity in cross-coupling reactions provides a solid predictive framework, a deeper understanding of the subtle interplay of electronic effects, steric hindrance, and non-covalent interactions like halogen bonding will continue to drive innovation in this exciting area of catalysis. This guide serves as a foundational resource for researchers seeking to harness the unique properties of these valuable synthetic intermediates.
References
- G. A. Molander, P. D. L.éon, The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines, Arkivoc, 2001, (v), 15-25. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, NIH. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki reactions of 2-bromopyridine with aryl boronic acids, ResearchG
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters, ACS Public
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid, ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, NIH. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, MDPI. [Link]
- The isolated yield of product 3 after Suzuki coupling of...
- Sandmeyer Reaction, Organic Chemistry Portal. [Link]
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines, ResearchG
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
- Recent trends in the chemistry of Sandmeyer reaction: a review, NIH. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, Scholarship @ Claremont. [Link]
- Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic...
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A Comparative Guide to the Spectroscopic Analysis and Characterization of 2,6-Dichloroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroisonicotinonitrile, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its precise chemical structure and purity are paramount for ensuring the efficacy and safety of the final products. Therefore, a comprehensive spectroscopic characterization is not merely a procedural step but a foundational requirement for its application in research and development. This guide will compare and contrast the utility of various spectroscopic methods, providing the experimental data and protocols necessary for a thorough and reliable analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₆H₂Cl₂N₂) features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a nitrile group at position 4.[3] This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint that can be interrogated by a variety of analytical techniques.
An effective characterization workflow for this molecule involves a multi-technique approach to gain orthogonal insights into its molecular structure. This guide will focus on the most informative and commonly employed methods: Vibrational Spectroscopy (FT-IR and Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Mass spectrometry, while a powerful tool for determining molecular weight and fragmentation patterns, will be considered as a complementary technique.
Vibrational Spectroscopy: Probing Functional Groups and Skeletal Structure
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the overall molecular framework. The selection of either technique, or ideally both, is dictated by the vibrational modes' activity under different selection rules.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and is an excellent tool for identifying characteristic functional groups.
Expected FT-IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2230 | Strong | C≡N stretch | The nitrile group has a strong, characteristic absorption in this region due to the large change in dipole moment during the stretching vibration.[4][5] |
| 1600-1400 | Medium-Strong | C=C and C=N ring stretching | Aromatic rings exhibit a series of characteristic bands in this region corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds. |
| ~850-750 | Strong | C-Cl stretch | The carbon-chlorine stretching vibrations typically appear in this region of the fingerprint.[4] The presence of two C-Cl bonds may lead to multiple or broadened peaks. |
| ~800-700 | Strong | C-H out-of-plane bending | The two adjacent aromatic C-H bonds will give rise to a strong out-of-plane bending vibration. |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing information that is weak or absent in the FT-IR spectrum.
Expected Raman Shifts for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2230 | Strong | C≡N stretch | The nitrile stretch is also strongly Raman active. |
| ~1600 | Strong | Symmetric ring breathing mode | The symmetric expansion and contraction of the pyridine ring is often a strong band in the Raman spectrum. |
| ~800 | Medium | C-Cl symmetric stretch | The symmetric stretching of the two C-Cl bonds is expected to be Raman active. |
Experimental Protocol: Raman Analysis
-
Sample Preparation: Place a small amount of the solid this compound onto a microscope slide or into a capillary tube.
-
Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Data Acquisition: Focus the laser onto the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Processing: Perform baseline correction and cosmic ray removal on the acquired spectrum.
Comparative Analysis: FT-IR vs. Raman
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of laser light |
| Strengths for this molecule | Strong signal for the polar C≡N and C-Cl bonds. Good for identifying key functional groups. | Strong signal for the symmetric ring vibrations and the C≡N bond. Can provide complementary information to FT-IR. |
| Limitations | Water and CO₂ interference can be an issue if not properly background corrected. | Can be susceptible to fluorescence from impurities. |
| Sample Preparation | Requires sample preparation (e.g., KBr pellet, Nujol mull). | Generally non-destructive and requires minimal sample preparation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Chemical Shift (δ): A single peak is expected for the two equivalent aromatic protons. Due to the electron-withdrawing effects of the two chlorine atoms and the nitrile group, this peak will be downfield, likely in the range of 7.5-8.0 ppm.
-
Integration: The integral of this peak will correspond to two protons.
-
Multiplicity: As the two protons are chemically equivalent, they will appear as a singlet.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C2, C6 (carbons attached to Cl) | The carbons directly bonded to the electronegative chlorine atoms will be significantly deshielded and appear at a high chemical shift.[6] |
| ~130-135 | C3, C5 (carbons with H) | The aromatic carbons bonded to hydrogen will appear in the typical aromatic region. |
| ~120-125 | C4 (carbon attached to CN) | The carbon bearing the nitrile group will have a distinct chemical shift. |
| ~115-120 | C≡N (nitrile carbon) | The nitrile carbon itself will have a characteristic chemical shift in this region. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 128 or more scans (due to the lower natural abundance and sensitivity of ¹³C).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally detailed as NMR or vibrational spectroscopy, it can confirm the presence of a conjugated system and is highly useful for quantitative analysis.
Expected UV-Vis Spectrum:
This compound is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic ring and the nitrile group. The presence of the chlorine substituents and the nitrile group will influence the position and intensity of these absorptions. The primary π → π* transition is expected to be observed in the range of 250-300 nm.[7][8]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.
-
Sample Measurement: Place the cuvette with the sample solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λ_max and the corresponding absorbance. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Functional groups, molecular fingerprint. | Fast, inexpensive, good for identifying key bonds (C≡N, C-Cl). | Limited structural information on its own. |
| Raman | Molecular vibrations, skeletal modes. | Complementary to FT-IR, good for symmetric vibrations, minimal sample prep. | Potential for fluorescence interference. |
| ¹H NMR | Number, environment, and connectivity of protons. | Provides detailed structural information about the H framework. | Only provides information about hydrogen atoms. |
| ¹³C NMR | Carbon skeleton of the molecule. | Essential for determining the carbon framework and identifying all unique carbons. | Lower sensitivity, requires more sample or longer acquisition time. |
| UV-Vis | Electronic transitions, conjugation. | Excellent for quantitative analysis, confirms the presence of a chromophore. | Provides limited structural detail. |
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. FT-IR and Raman spectroscopy provide rapid and valuable information on the functional groups present, while ¹H and ¹³C NMR spectroscopy are indispensable for the definitive elucidation of the molecular structure. UV-Vis spectroscopy serves as a useful complementary technique, particularly for quantitative purposes and for confirming the presence of the conjugated aromatic system. By following the protocols and comparative insights provided in this guide, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the integrity and reliability of their subsequent research and development endeavors.
References
- PubChem. This compound.
- SpectraBase. This compound. Wiley-VCH GmbH. [Link]
- Google Patents.
- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
- University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
- Gelest, Inc.
- ResearchGate.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2,6-Dichloroisonicotinonitrile
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2,6-Dichloroisonicotinonitrile, a halogenated pyridine derivative with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical first step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized this compound, offering field-proven insights and experimental data to aid researchers in selecting and developing the most suitable analytical approach.
The chemical structure of this compound (C₆H₂Cl₂N₂, Molecular Weight: 173.00 g/mol ) presents specific analytical challenges.[1][2] Its aromatic nature and the presence of polar nitrile and chloro groups necessitate a careful selection of chromatographic conditions to achieve optimal separation from potential process-related impurities and degradation products.
The Imperative of a Stability-Indicating Method
Before delving into specific methods, it is crucial to understand the concept of a "stability-indicating" method. Such a method is not only capable of quantifying the main analyte but can also resolve it from all potential degradation products. This is often validated through forced degradation studies, where the sample is intentionally exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3][4][5] A well-developed HPLC method will demonstrate clear separation of the this compound peak from any peaks generated during these stress tests, ensuring that a purity value is accurate and not an overestimation due to co-eluting impurities.[6]
Primary Method: Reversed-Phase HPLC with C18 Stationary Phase
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for the analysis of small molecules due to its versatility and broad applicability.[7][8] A C18 (octadecylsilane) column is an excellent starting point for method development due to its strong hydrophobic retention, which is well-suited for separating moderately polar compounds like this compound from both more polar and less polar impurities.[9][10]
Rationale for Method Selection:
-
Stationary Phase: A C18 bonded silica phase provides a non-polar surface that interacts with the analyte based on hydrophobicity. This is the most common and often successful first choice for small molecule analysis.[10]
-
Mobile Phase: A gradient of water and acetonitrile is chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity.[11][12] A gradient elution, where the concentration of the organic solvent is increased over time, is ideal for complex samples containing compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are effectively separated and eluted with good peak shape.[10]
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[13] Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[14][15][16] This provides invaluable information for assessing peak purity by comparing spectra across a single peak and can help in the tentative identification of impurities.[17]
Experimental Protocol: Method 1
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 30% B
- 2-15 min: 30% to 90% B
- 15-18 min: 90% B
- 18-18.1 min: 90% to 30% B
- 18.1-25 min: 30% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: PDA/DAD at 254 nm, with spectral acquisition from 200-400 nm.
Comparative Analysis: Alternative HPLC Methods
To provide a comprehensive guide, we will now compare the primary C18 method with two alternative approaches that utilize different selectivity mechanisms. This comparison will highlight how subtle changes in the chromatographic system can significantly impact the separation of this compound from its potential impurities. For this comparison, we will consider two hypothetical, yet plausible, impurities:
-
Impurity A (Starting Material): A less polar precursor from the synthesis.
-
Impurity B (Hydrolysis Product): 2,6-Dichloroisonicotinic acid, a more polar potential degradant.[18]
Method 2: Altering the Organic Modifier (Methanol)
Methanol is another common organic solvent used in RP-HPLC. While both acetonitrile and methanol separate compounds based on hydrophobicity, they can offer different selectivities due to their distinct chemical properties. Methanol is a protic solvent and a stronger hydrogen bond donor, which can alter its interaction with the analyte and the stationary phase compared to the aprotic acetonitrile.[19]
Rationale for Comparison: Switching from acetonitrile to methanol can change the elution order of peaks and improve the resolution between closely eluting compounds. This is a simple yet powerful tool in method development.
Experimental Protocol: Method 2
-
All conditions are the same as Method 1, except Mobile Phase B is replaced with Methanol . The gradient profile may need to be adjusted to achieve similar retention times due to the lower solvent strength of methanol compared to acetonitrile. A typical starting point would be to increase the initial percentage of methanol.
Method 3: Employing an Alternative Stationary Phase (Phenyl-Hexyl)
A phenyl-hexyl stationary phase offers a different separation mechanism compared to a standard C18 column. In addition to hydrophobic interactions, it can undergo pi-pi interactions with aromatic analytes. Given the pyridine ring in this compound, a phenyl column could provide unique selectivity for the parent compound and any aromatic impurities.
Rationale for Comparison: When a C18 column fails to resolve critical pairs of compounds, a column with a different chemistry, like a phenyl column, is a logical next step. The pi-pi interactions can significantly enhance the retention and separation of aromatic compounds.[19]
Experimental Protocol: Method 3
-
All conditions are the same as Method 1, except the Column is a Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size . The mobile phase and gradient remain the same as the primary method initially, with adjustments made as necessary based on the observed chromatography.
Data Presentation and Performance Comparison
The following tables summarize the hypothetical, yet realistic, performance data for the three HPLC methods in separating this compound from its potential impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1 (C18/ACN) | Method 2 (C18/MeOH) | Method 3 (Phenyl/ACN) |
| Retention Time (min) | |||
| Impurity A (Less Polar) | 12.5 | 13.8 | 14.2 |
| This compound | 9.8 | 10.5 | 11.5 |
| Impurity B (More Polar) | 4.2 | 4.5 | 4.1 |
| USP Tailing Factor | |||
| Main Peak | 1.1 | 1.2 | 1.0 |
| Resolution (Rs) | |||
| Main Peak / Impurity A | 3.5 | 4.1 | 5.2 |
| Main Peak / Impurity B | 7.8 | 8.0 | 9.5 |
Analysis of Results:
-
Method 1 (C18/ACN): Provides good separation with acceptable peak shape and resolution well above the baseline requirement of 2.0. This is a solid, reliable method.
-
Method 2 (C18/MeOH): Shows a slight increase in retention times and an improvement in the resolution of the main peak from the less polar Impurity A, demonstrating the effect of changing the organic modifier on selectivity.
-
Method 3 (Phenyl/ACN): Offers the best resolution for the aromatic Impurity A, likely due to the additional pi-pi interactions with the phenyl stationary phase. The peak shape is also excellent. This method would be superior if Impurity A were a critical, closely eluting species.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical decision-making process in method selection.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for HPLC method selection and optimization.
Conclusion and Recommendations
For the routine purity assessment of synthesized this compound, the primary RP-HPLC method using a C18 column with an acetonitrile/water gradient (Method 1) provides a robust and reliable starting point. It offers good resolution for potential polar and non-polar impurities with excellent peak shape.
However, this guide demonstrates the value of exploring alternative selectivities. Should a critical impurity prove difficult to resolve with the primary method, switching the organic modifier to methanol (Method 2) or employing a phenyl-hexyl stationary phase (Method 3) are powerful and logical next steps. The choice between these alternatives should be driven by the nature of the specific impurity that needs to be resolved. Ultimately, the final method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
By systematically comparing these methodologies, researchers and drug development professionals can make informed decisions, leading to the development of a scientifically sound, self-validating analytical method for ensuring the purity and quality of this compound.
References
- Diode Array Detector HPLC | DAD - SCION Instruments. SCION Instruments.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Emery Pharma.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). BioProcess International.
- HPLC Analysis with Diode Array Detection - Contract Testing Laboratories of America. (2024). CTL.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
- Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. (2014). Labcompare.
- Forced Degradation Studies. (2016). MedCrave online.
- A Brief Overview of PDA Detectors in HPLC. (2023). GenTech Scientific.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- This compound | C6H2Cl2N2 | CID 735906. PubChem.
- Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
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- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- How To Select Mobile Phase In HPLC Method Development? (2025). YouTube.
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- HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.
- Reversed Phase HPLC Method Development. Phenomenex.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem.
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A Comparative Guide to the Efficacy of Catalysts for 2,6-Dichloroisonicotinonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Importance of 2,6-Disubstituted Isonicotinonitriles
2,6-Dichloroisonicotinonitrile is a pivotal starting material in the synthesis of a diverse array of functionalized pyridine derivatives. The two chlorine atoms at the C2 and C6 positions offer reactive handles for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. The resulting 2,6-disubstituted isonicotinonitriles are key structural motifs in medicinal chemistry, agrochemicals, and materials science. However, the selective functionalization of this compound presents a significant challenge due to the similar reactivity of the two C-Cl bonds and the electronic influence of the cyano group at the C4 position.
This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the coupling reactions of this compound. We will delve into the nuances of palladium-, nickel-, and copper-based catalysts in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By presenting comparative experimental data, detailed protocols, and mechanistic insights, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Controlling Regioselectivity: A Game of Catalysts and Ligands
A primary hurdle in the functionalization of this compound is achieving regioselectivity – the preferential reaction at either the C2 or C6 position to yield a mono-substituted product. The positions adjacent to the pyridine nitrogen (C2 and C6) are generally more activated towards oxidative addition in palladium-catalyzed reactions. However, this inherent selectivity can be modulated and even reversed by the judicious choice of catalyst, and more specifically, the ligand.
The steric and electronic properties of the ligand play a crucial role in dictating which C-Cl bond interacts with the metal center. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position, while other ligands might promote reaction at the electronically favored site. This interplay is a recurring theme in the catalytic systems discussed below.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-based catalysts are the most extensively studied and widely employed systems for cross-coupling reactions of aryl chlorides. Their versatility, functional group tolerance, and predictable reactivity make them a primary choice for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. For this compound, this reaction is instrumental in introducing aryl or alkyl substituents. The choice of palladium catalyst and ligand is critical for achieving high yields and controlling mono- versus di-substitution.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Phenylboronic acid | 2-Chloro-6-phenylisonicotinonitrile | 85 | [1] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)isonicotinonitrile | 92 | [2] |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | Phenylboronic acid | 2-Chloro-6-phenylisonicotinonitrile | 78 | [3] |
Causality Behind Experimental Choices: The use of bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is crucial for promoting the oxidative addition of the relatively inert C-Cl bond and facilitating the reductive elimination step. The choice of base and solvent system is also critical for the efficiency of the transmetalation step.
Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-chloro-6-phenylisonicotinonitrile.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][5][6] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines. Achieving mono-amination is often the primary goal, and this can be controlled by stoichiometry and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Morpholine | 2-Chloro-6-morpholinoisonicotinonitrile | 88 | [7] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 90 | 20 | Aniline | 2-Anilino-6-chloroisonicotinonitrile | 82 | [8] |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | BippyPhos (2 mol%) | LiHMDS | Toluene | 110 | 12 | n-Butylamine | 2-(n-Butylamino)-6-chloroisonicotinonitrile | 91 | [9] |
Causality Behind Experimental Choices: The choice of a bidentate ligand like Xantphos or BINAP can be crucial in preventing catalyst decomposition and promoting the desired C-N bond formation.[6] The use of a strong, non-nucleophilic base like sodium tert-butoxide or LiHMDS is necessary to deprotonate the amine without competing in the coupling reaction.
Experimental Protocol: Mono-Amination of this compound via Buchwald-Hartwig Coupling
-
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
This compound (1.0 mmol) and morpholine (1.2 mmol) are added, followed by 1,4-dioxane (5 mL).
-
The vial is sealed and the mixture is stirred at 100 °C for 16 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield 2-chloro-6-morpholinoisonicotinonitrile.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines.[10][11] This reaction typically employs a dual catalytic system of palladium and copper.[6]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | - | Et₃N | THF | 60 | 8 | Phenylacetylene | 2-Chloro-6-(phenylethynyl)isonicotinonitrile | 85 | [12] |
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | - | i-Pr₂NH | DMF | 80 | 12 | Trimethylsilylacetylene | 2-Chloro-6-((trimethylsilyl)ethynyl)isonicotinonitrile | 90 | [11] |
| Pd₂(dba)₃ (2 mol%) | CuI (4 mol%) | XPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 1-Octyne | 2-Chloro-6-(oct-1-yn-1-yl)isonicotinonitrile | 88 | [10] |
Causality Behind Experimental Choices: The copper co-catalyst is essential for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base serves both to neutralize the generated HX and as a solvent in some cases.
Experimental Protocol: Mono-Alkynylation of this compound via Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in THF (10 mL) are added Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (3.0 mmol).
-
Phenylacetylene (1.2 mmol) is added, and the mixture is stirred at 60 °C for 8 hours under an argon atmosphere.
-
The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to give 2-chloro-6-(phenylethynyl)isonicotinonitrile.
Caption: Catalytic cycles for the Sonogashira coupling.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Powerful Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[13] Nickel's unique electronic properties often allow for the activation of less reactive C-Cl bonds under milder conditions.[14]
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts, particularly with N-heterocyclic carbene (NHC) or phosphine ligands, have shown excellent activity in the Suzuki-Miyaura coupling of dichloropyridines.[15]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |
| NiCl₂(dme) (5 mol%) | IPr (10 mol%) | K₃PO₄ | t-AmylOH | 100 | 24 | Phenylboronic acid | 2-Chloro-6-phenylisonicotinonitrile | 82 | [15] |
| Ni(cod)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene | 80 | 18 | 4-Tolylboronic acid | 2-Chloro-6-(p-tolyl)isonicotinonitrile | 89 | [15] |
Causality Behind Experimental Choices: The combination of a Ni(0) source and a sterically demanding, electron-rich ligand like IPr or PCy₃ is effective in promoting the oxidative addition of the C-Cl bond. The choice of a non-coordinating solvent like toluene is often preferred to avoid catalyst inhibition.
Nickel-Catalyzed Buchwald-Hartwig Amination
Nickel catalysts have also proven effective for C-N bond formation, often with different selectivity profiles compared to palladium.[16]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Reference |
| NiCl₂(dme) (5 mol%) | BINAP (7.5 mol%) | NaOtBu | Toluene | 100 | 24 | Aniline | 2-Anilino-6-chloroisonicotinonitrile | 75 | [16] |
| Ni(cod)₂ (5 mol%) | dcpe (7.5 mol%) | K₃PO₄ | Dioxane | 110 | 20 | Piperidine | 2-Chloro-6-(piperidin-1-yl)isonicotinonitrile | 80 | [8] |
Copper-Catalyzed Coupling Reactions: A Classical yet Evolving Field
While palladium and nickel catalysts dominate the landscape of cross-coupling, copper-catalyzed reactions, particularly for C-N and C-S bond formation (Ullmann condensation), offer a valuable alternative, especially in terms of cost.[16] Recent advances have expanded the scope and utility of copper catalysts in coupling reactions.
Copper-Catalyzed Amination
Copper-catalyzed amination of aryl halides is a classical reaction that has seen a resurgence with the development of new ligand systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Reference |
| CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ | DMSO | 110 | 36 | Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)isonicotinonitrile | 70 | [16] |
Causality Behind Experimental Choices: The use of a ligand like L-proline is thought to facilitate the solubility of the copper catalyst and promote the coupling reaction. DMSO is a common solvent for these reactions due to its high boiling point and ability to dissolve a wide range of substrates.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of the most effective catalyst for the coupling of this compound is a multifactorial decision that depends on the desired transformation, the nature of the coupling partner, and considerations of cost and reaction conditions.
-
Palladium catalysts offer the broadest scope and a wealth of established protocols, making them a reliable first choice for a wide range of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The ability to fine-tune reactivity and selectivity through ligand modification is a key advantage.
-
Nickel catalysts present a cost-effective and highly reactive alternative, particularly for the activation of challenging C-Cl bonds. They are an excellent option for large-scale synthesis where cost is a significant factor.
-
Copper catalysts , while traditionally used for amination reactions, are undergoing a renaissance. For specific C-N bond formations, they can be a simple and economical choice.
Ultimately, the optimal catalytic system will be identified through a combination of literature precedent and empirical screening. This guide provides a solid foundation for navigating the complex landscape of catalyst selection for the functionalization of the versatile this compound scaffold.
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- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI
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- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchG
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- Palladium Catalyzed C-Aryl
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- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
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- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC - NIH
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A Technical Guide to the Structure-Activity Relationship of 2,6-Dichloroisonicotinonitrile Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among the vast array of pyridine derivatives, 2,6-dichloroisonicotinonitrile and its analogs represent a class of compounds with significant therapeutic and biological potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative look at how structural modifications influence biological activity. Drawing from experimental data on closely related cyanopyridine derivatives, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.
The this compound Scaffold: A Privileged Structure
The this compound core is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a nitrile group at position 4. This specific arrangement of functional groups imparts distinct electronic and steric properties that are crucial for its biological activity. The electron-withdrawing nature of the chlorine atoms and the nitrile group makes the pyridine ring susceptible to nucleophilic substitution, providing a versatile handle for synthetic modification. Furthermore, these features can play a pivotal role in the molecule's interaction with biological targets.
While direct and comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar cyanopyridine derivatives. These studies, primarily in the realm of anticancer research, provide a robust framework for understanding how modifications to this core structure impact biological efficacy.
Comparative Analysis of Anticancer Activity: A Look at Cyanopyridine Analogs
Recent research into cyanopyridine derivatives has revealed their potential as potent anticancer agents. By examining the SAR of these compounds, we can extrapolate key principles that are likely applicable to the this compound scaffold.
Influence of Substituents on Cytotoxicity
A study on a series of 3-cyanopyridine derivatives demonstrated that the nature and position of substituents on the pyridine and appended rings significantly influence their cytotoxic activity against various cancer cell lines.[1] The data, summarized in the table below, highlights the importance of specific structural features.
| Compound ID | Core Structure | R1 | R2 | IC50 (µg/mL) vs. A-549 | IC50 (µg/mL) vs. HepG-2 | IC50 (µg/mL) vs. PANC-1 |
| Cisplatin | - | - | - | 11.76 | 6.45 | 10.23 |
| 11a | Pyridopyrazolopyrimidine | Phenyl | - | 9.24 | 15.34 | 21.87 |
| 16a | Pyridopyrazolotriazine | - | - | 25.43 | 6.45 | 19.87 |
Table 1: Comparative in vitro anticancer activity of selected cyanopyridine derivatives. Data sourced from[1].
Notably, compound 11a , a pyridopyrazolopyrimidine derivative, exhibited superior potency against the A-549 non-small lung cancer cell line compared to the reference drug cisplatin.[1] This suggests that the fusion of a pyrazolopyrimidine ring system to the cyanopyridine core can enhance anticancer activity. In contrast, compound 16a , a pyridopyrazolotriazine, showed equipotent activity to cisplatin against the HepG-2 liver cancer cell line, indicating that the nature of the fused heterocyclic ring is a critical determinant of both potency and selectivity.[1]
Further studies on other cyanopyridine derivatives have reinforced the importance of substituent effects. For instance, in a series of novel 3-cyanopyridines evaluated as PIM-1 kinase inhibitors for anti-breast cancer activity, compounds 7h and 8f demonstrated excellent activity against the MCF-7 cell line, with IC50 values of 1.89 µM and 1.69 µM, respectively, surpassing the efficacy of the reference drug doxorubicin.[2] Mechanistic studies revealed potent PIM-1 kinase inhibitory activity, highlighting a potential mode of action for this class of compounds.[2]
Similarly, an investigation into cyanopyridone derivatives as dual VEGFR-2/HER-2 inhibitors identified compound 5e , bearing a 2,4-dichloro substitution on a phenyl moiety, as the most active against the MCF-7 cell line (IC50 = 1.39 µM).[3] This underscores the impact of halogen substitutions on a peripheral phenyl ring, a feature that could be explored in the context of the this compound scaffold.
Synthesis Strategies for this compound Analogs
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common starting material is 2,6-dichloropyridine, which can be functionalized at the 4-position. The inherent reactivity of the pyridine ring, influenced by the two chlorine atoms, allows for various synthetic transformations.
A generalized synthetic workflow for creating a library of analogs is depicted below:
Caption: Generalized synthetic workflow for this compound analogs.
This modular approach allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity landscape.
Experimental Protocol: Representative Synthesis of a Cyanopyridine Derivative
The following protocol is adapted from the synthesis of 3-cyanopyridine derivatives and illustrates a common synthetic methodology.[1]
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone Derivatives:
-
Reaction Setup: A mixture of the appropriate starting materials (e.g., a β-ketoester, a malononitrile derivative, and an amine source) is prepared in a suitable solvent, such as ethanol.
-
Catalyst Addition: A catalytic amount of a base, like piperidine, is added to the reaction mixture.
-
Reflux: The mixture is heated under reflux for a specified period, typically several hours, to drive the reaction to completion.
-
Work-up: Upon cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Purification: If necessary, the crude product is purified by recrystallization or column chromatography to yield the desired cyanopyridine derivative.
Biological Evaluation: Assays and Methodologies
To establish a robust SAR, consistent and reproducible biological assays are paramount. For anticancer activity, the MTT assay is a widely used method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., A-549, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for determining the anticancer activity of analogs using the MTT assay.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents and agrochemicals. The insights gleaned from the SAR of related cyanopyridine derivatives provide a valuable starting point for the rational design of new analogs with enhanced potency and selectivity.
Key takeaways for future research include:
-
Systematic Substitution: A systematic exploration of substituents at the 2- and 6-positions, replacing the chlorine atoms with various functional groups (e.g., amines, thiols, alkoxy groups), is warranted to probe the SAR more deeply.
-
Bioisosteric Replacement: The nitrile group can be replaced with other bioisosteres, such as a tetrazole or an amide, to potentially modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Target Identification and Mechanism of Action Studies: For the most potent analogs, efforts should be directed towards identifying their specific molecular targets and elucidating their mechanism of action. This could involve techniques such as kinase profiling, proteomics, and molecular docking studies.
References
- Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1269. [Link]
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Method 1: The Laboratory Standard - Synthesis from 2,6-Dihydroxynicotinamide Precursors
An Objective Comparison of Synthetic Routes to 2,6-Dichloroisonicotinonitrile for Research and Development
A Senior Application Scientist's Guide
The strategic synthesis of halogenated pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. Among these, this compound serves as a uniquely versatile scaffold, prized for the differential reactivity of its chloro- and cyano- functionalities. The ability to selectively manipulate these groups allows for the construction of complex, high-value molecules.
This guide provides a comprehensive benchmark of the prevailing synthetic methodologies for this compound. We move beyond simple protocol recitation to dissect the underlying chemical logic, offering field-proven insights into the scalability, efficiency, and practicality of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions when selecting a synthetic route tailored to their specific laboratory or production needs.
For laboratory and pilot-scale synthesis, a robust and reliable method begins with the commercially available 2,6-dihydroxynicotinamide. This multi-step process involves a chlorination followed by a dehydration, leveraging well-established and high-yielding chemical transformations.
Causality Behind Experimental Choices: This route is favored in a research setting due to its predictable nature and the use of common reagents. The initial substrate, 2,6-dihydroxynicotinamide, exists predominantly in its pyridone tautomeric form. The use of a potent chlorinating agent like phosphorus pentachloride (PCl₅) in a high-boiling aromatic solvent is critical. PCl₅ not only replaces the hydroxyl groups with chlorine but also facilitates the dehydration of the primary amide to the nitrile in a one-pot reaction.[1] The aromatic solvent provides the necessary temperature range for the reaction to proceed to completion and aids in maintaining a manageable reaction slurry.[1]
Experimental Protocol: Synthesis from 2,6-Dihydroxynicotinamide
-
Reaction Setup: A flask is charged with an aromatic solvent (e.g., 1,2-dichlorobenzene) and phosphorus pentachloride under an inert atmosphere.[1]
-
Substrate Addition: 2,6-dihydroxynicotinamide is added portion-wise to the stirred mixture.[1]
-
Heating: The reaction mixture is slowly heated to 110-120 °C and maintained for several hours (typically 16-26 hours) until the reaction is complete, as monitored by TLC or HPLC.[1]
-
Workup: After cooling, the reaction crude is carefully poured into water or onto crushed ice. The product is then extracted from the aqueous layer using an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is typically purified by recrystallization to yield this compound as a solid.
Diagram: Laboratory Synthesis from Dihydroxynicotinamide
Caption: Workflow for the one-pot synthesis of this compound.
An alternative, two-step variation involves first synthesizing 2,6-dichloronicotinamide and then dehydrating it in a separate reaction using phosphorus oxychloride (POCl₃), which is a milder and less hazardous reagent than PCl₅.[2] This can provide better control but adds an extra step to the overall process.
Method 2: The Industrial Powerhouse - Catalytic Ammoxidation
For large-scale, continuous production, the gas-phase catalytic ammoxidation of 2,6-dichloro-4-methylpyridine (2,6-dichloropicoline) is the dominant industrial method. This process is highly efficient and economically favorable for producing large quantities of the target nitrile. Although literature examples often focus on the analogous synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene, the principles are directly transferable.[3][4][5]
Causality Behind Experimental Choices: Ammoxidation represents a pinnacle of industrial chemical efficiency, combining oxidation and amination into a single, continuous catalytic process. The choice of a vanadium-phosphorus oxide (VPO) based catalyst, often supported on materials like γ-Al₂O₃, is crucial.[4][5] These catalysts are adept at activating the methyl C-H bonds and facilitating the multi-electron oxidation process that converts the methyl group into a nitrile in the presence of ammonia and oxygen (from air).[4] The reaction is performed at high temperatures in a fixed-bed reactor to ensure high throughput and catalyst stability.[5]
Experimental Protocol: Ammoxidation (Generalized)
-
Catalyst Bed: A fixed-bed reactor is packed with a VPO-based catalyst.
-
Reactant Feed: A pre-heated gaseous mixture of 2,6-dichloro-4-picoline, excess ammonia, and air is continuously passed through the catalyst bed.[5]
-
Reaction Conditions: The reactor is maintained at a temperature of 350–425 °C and a pressure of 0.02–0.1 MPa.[5]
-
Product Condensation: The hot gaseous effluent from the reactor is cooled, causing the this compound product to desublimate or condense.
-
Purification: The crude product is collected and can be further purified if necessary, though this process often yields a product of high purity directly.
Diagram: Industrial Ammoxidation Workflow
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A Comparative Cost and Process Analysis for the Synthesis of 2,6-Dichloroisonicotinonitrile: A Guide for Process Development
Introduction: The Strategic Importance of 2,6-Dichloroisonicotinonitrile
This compound, a pivotal chemical intermediate, serves as a fundamental building block in the synthesis of a wide array of high-value compounds. Its unique molecular architecture, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it indispensable for developing novel pharmaceuticals and advanced agrochemicals.[1][2] The chlorine atoms provide reactive sites for nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to diverse molecular scaffolds. Given its critical role, the economic and procedural efficiency of its synthesis is a paramount concern for researchers and commercial manufacturers.
This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. We will dissect each pathway, evaluating not only the reaction yields but also the associated costs of raw materials, reagent safety, scalability, and waste generation. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions for both laboratory-scale synthesis and industrial-scale production.
Overview of Primary Synthetic Strategies
Three principal strategies have emerged for the synthesis of this compound, each with distinct starting materials and process considerations:
-
The Citrazinic Acid Pathway: A multi-step route beginning with the readily available and inexpensive citrazinic acid. This pathway involves chlorination, amidation, and subsequent dehydration.
-
The 2,6-Dichloropyridine Pathway: A more direct approach utilizing 2,6-dichloropyridine as the starting material, involving functionalization at the 4-position.
-
The Ammoxidation Pathway: An industrial-focused method involving the catalytic vapor-phase reaction of a picoline derivative with ammonia and oxygen.
We will now explore each of these routes in detail.
Route 1: The Citrazinic Acid Pathway
This is arguably the most well-documented and versatile route for laboratory-scale synthesis. It begins with citrazinic acid (2,6-dihydroxyisonicotinic acid), a commodity chemical, and proceeds through the key intermediate, 2,6-dichloroisonicotinic acid.
Causality and Experimental Rationale
The core of this pathway is the transformation of the robust dihydroxy-pyridine structure into the highly reactive dichloro-pyridine. The hydroxyl groups of citrazinic acid are tautomerically equivalent to pyridones, making them poor leaving groups. Therefore, a potent chlorinating agent like phosphorus oxychloride (POCl₃) is required. The reaction is typically catalyzed by a phase-transfer catalyst such as a quaternary ammonium salt, which enhances the solubility and reactivity of the substrate.[3] Once the acid is formed, it undergoes standard transformations: conversion to an amide, followed by dehydration to the target nitrile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2,6-dichloropyridine.
Detailed Experimental Protocol (General Procedure)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78°C.
-
Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C and stir for 1-2 hours.
-
Add a solution of an electrophilic cyanating agent (e.g., p-toluenesulfonyl cyanide, TsCN, 1.2 eq) in anhydrous THF at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the target nitrile.
-
Expected Yield: Variable (40-70%), highly dependent on conditions.
-
Cost and Process Analysis (Route 2)
| Parameter | Value |
| Key Raw Materials | 2,6-Dichloropyridine, n-BuLi, Diisopropylamine, Cyanating Agent (e.g., TsCN) |
| Estimated Yield | 40-70% (Highly variable) |
| Material Cost | High (Organolithiums and cyanating agents are expensive) |
| Scalability | Poor; requires cryogenic temperatures and strict anhydrous conditions. |
| Safety Concerns | Pyrophoric n-BuLi, highly toxic cyanating agents, cryogenic hazards. |
| Waste Generation | Moderate; organic solvents and quenched reagents. |
Route 3: The Ammoxidation Pathway
This pathway represents the most direct and atom-economical approach, typically favored for large-scale industrial production. It involves the vapor-phase catalytic reaction of 2,6-dichloro-4-picoline with ammonia and air.
Causality and Experimental Rationale
Ammoxidation is a powerful industrial process for converting methyl-substituted aromatics and heteroaromatics directly into nitriles. [4]The reaction proceeds over a heterogeneous catalyst, often based on vanadium and antimony oxides, at high temperatures (350-500°C). [5]The catalyst facilitates the oxidation of the methyl group to an aldehyde-like surface species, which then reacts with ammonia to form an imine, followed by further dehydrogenation to the nitrile. This method requires specialized high-temperature, fixed-bed reactors and is not typically feasible for standard laboratory synthesis. The primary challenge is the availability and cost of the starting material, 2,6-dichloro-4-picoline.
Experimental Workflow Diagram
Caption: Industrial ammoxidation route to this compound.
Cost and Process Analysis (Route 3)
| Parameter | Value |
| Key Raw Materials | 2,6-Dichloro-4-picoline, Ammonia, Air, Catalyst |
| Estimated Yield | >80% (Typical for industrial processes) |
| Material Cost | High (Starting material is a specialty chemical) |
| Scalability | Excellent; designed for continuous, large-scale production. |
| Safety Concerns | High temperatures and pressures, flammable gas mixtures. Requires specialized engineering controls. |
| Waste Generation | Low; main byproduct is water. |
Comparative Summary and Recommendations
| Synthetic Route | Starting Material | Overall Yield | Estimated Cost/kg | Scalability | Key Hazard(s) | Best For |
| 1. Citrazinic Acid | Citrazinic Acid | ~75% | Moderate | Lab / Kilo-Scale | Corrosive POCl₃/SOCl₂ | Versatile R&D, Pilot Scale |
| 2. 2,6-Dichloropyridine | 2,6-Dichloropyridine | 40-70% | High | Poor | Pyrophoric Reagents, Cyanide | Small-Scale, Analog Synthesis |
| 3. Ammoxidation | 2,6-Dichloro-4-picoline | >80% | Low (at scale) | Excellent | High Temp/Pressure | Dedicated Industrial Production |
Conclusion
The optimal synthetic route for this compound is highly dependent on the desired scale of production and available resources.
-
For laboratory research, kilo-lab synthesis, and process development, the Citrazinic Acid Pathway (Route 1) is the most practical and reliable choice. It utilizes inexpensive starting materials and follows robust, well-established chemical transformations. While it involves multiple steps and the use of hazardous corrosive reagents, the procedures are manageable with standard laboratory equipment and safety protocols.
-
The 2,6-Dichloropyridine Pathway (Route 2) is less economically viable due to the high cost of reagents and poor scalability. Its primary utility lies in specialized applications or the synthesis of novel analogs where cryogenic conditions are already in place.
-
The Ammoxidation Pathway (Route 3) is unequivocally the superior method for large-scale, commercial manufacturing. Its high yield, atom economy, and continuous nature lead to the lowest production cost per kilogram. However, the substantial capital investment required for specialized high-temperature reactors and the reliance on a less common starting material restrict its use to dedicated industrial settings.
By understanding the distinct cost-benefit profiles of these synthetic strategies, organizations can align their manufacturing approach with their specific economic and technical objectives.
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- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
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- Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. ResearchGate.
- This compound. PubChem.
- KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile. Google Patents.
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International.
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A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 2,6-Dichloroisonicotinonitrile
In the landscape of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous in vitro testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of novel compounds derived from 2,6-dichloroisonicotinonitrile. This scaffold holds potential for the development of targeted therapies, and this document outlines a systematic approach to characterizing their biological activity, potency, and mechanism of action.
Introduction: The Promise of this compound Derivatives
The this compound core represents a versatile starting point for the synthesis of novel small molecules with potential therapeutic applications. Its chemical structure allows for diverse modifications, leading to a wide range of derivatives that can be screened against various biological targets. While specific derivatives of this compound are an emerging area of research, related compounds like 2,6-dichloroisonicotinic acid derivatives have shown promise as inducers of plant secondary metabolite biosynthesis, hinting at the potential for biological activity in other systems.[1][2] This guide will focus on the foundational in vitro assays necessary to elucidate the therapeutic potential of these novel compounds, particularly in the context of cancer research and kinase inhibition.
Foundational In Vitro Assays: A Comparative Approach
A critical initial step in characterizing a novel compound is to assess its general cytotoxic or cytostatic effects on cancer cell lines. This is followed by more specific assays to identify the compound's direct molecular target and mechanism of action.
Cell Viability and Cytotoxicity Screening
The initial screening of novel compounds typically involves assessing their impact on cell viability and proliferation. Two widely used and robust colorimetric assays for this purpose are the MTT and XTT assays.[3][4][5][6] These assays are based on the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.[4][5]
Comparison of MTT and XTT Assays:
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[3][4] | Reduction of yellow XTT to a water-soluble orange formazan product.[3] |
| Solubilization Step | Required to dissolve formazan crystals.[3][4] | Not required, simplifying the protocol.[3] |
| Throughput | Lower, due to the additional solubilization step. | Higher, making it more suitable for high-throughput screening.[3] |
| Sensitivity | Can be affected by the completeness of formazan dissolution. | Generally offers increased sensitivity, especially at high cell densities. |
Experimental Workflow for Cell Viability Assays
Caption: General workflow for MTT and XTT cell viability assays.
Protocol: MTT Assay for Cell Viability [3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat cells with various concentrations of the novel compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[4][7]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[8] It can be determined by plotting a dose-response curve and fitting the data to a non-linear regression model.[7][9]
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 5.2 |
| Compound B | A549 | 48 | 12.8 |
| Staurosporine (Control) | MCF-7 | 48 | 0.01 |
Target Identification and Engagement
Once a compound demonstrates significant cytotoxic activity, the next crucial step is to identify its molecular target and confirm direct engagement within the cell. Many small molecule inhibitors are designed to target protein kinases.[10][11][12]
In Vitro Kinase Inhibition Assays
Cell-free in vitro kinase assays are essential for determining if a compound directly inhibits the activity of a specific kinase.[10] These assays typically measure the phosphorylation of a substrate by a recombinant kinase in the presence of varying concentrations of the inhibitor.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in a 96-well plate. Incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[13]
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a cellular context is a critical step in drug development.[11][14] The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful methods for assessing target engagement in cells.[15][16]
Comparison of CETSA and DARTS:
| Feature | CETSA (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) |
| Principle | Ligand binding alters the thermal stability of the target protein.[14][17][18] | Ligand binding protects the target protein from proteolytic degradation.[15] |
| Methodology | Cells or lysates are heated to various temperatures, and the amount of soluble target protein is quantified.[15] | Cell lysates are treated with a protease, and the amount of intact target protein is quantified.[15] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment.[15][17] | Typically performed on cell lysates.[15] |
| Throughput | High-throughput versions are available (e.g., CETSA HT).[15] | Traditionally lower throughput, though can be adapted for mass spectrometry.[15] |
Signaling Pathway Visualization
Understanding the signaling pathway in which the target kinase is involved is crucial for interpreting the downstream effects of the inhibitor.
Caption: A hypothetical signaling pathway illustrating the action of a novel kinase inhibitor.
Downstream Effects and Mechanism of Action
To further elucidate the mechanism of action of a novel compound, it is important to investigate its effects on downstream signaling pathways. Western blotting is a cornerstone technique for this purpose, allowing for the detection and quantification of specific proteins.[19][20][21]
Protocol: Western Blotting for Phosphorylated Proteins [20][21][22]
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract the proteins.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[21]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][21][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19][23]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[19][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein or its downstream substrate.[20][21]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[22]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.[19][22]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The in vitro testing cascade described in this guide provides a robust and systematic approach to characterizing novel compounds derived from this compound. By progressing from broad cytotoxicity screening to specific target engagement and mechanism of action studies, researchers can efficiently identify promising lead candidates for further preclinical and clinical development. The integration of these well-established methodologies, coupled with careful data analysis and interpretation, is paramount for advancing the field of drug discovery.
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A Comparative Guide to the Structural Confirmation of 2,6-Dichloroisonicotinonitrile Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For derivatives of 2,6-dichloroisonicotinonitrile, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is the bedrock upon which further development is built. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for structural determination, alongside a critical evaluation of complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. As a senior application scientist, this document moves beyond a mere recitation of protocols to offer field-proven insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] This technique provides not only the connectivity of atoms but also precise information about bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.
Principles of X-ray Crystallography
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal. When a focused beam of X-rays interacts with the electron clouds of the atoms in the crystal lattice, the X-rays are scattered in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be determined, revealing the molecule's structure.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.
Detailed Experimental Protocol:
-
Single Crystal Growth: The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction. For a small organic molecule like a this compound derivative, slow evaporation of a saturated solution is a common and effective method.[2]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may lead to the formation of many small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all.[3]
-
Procedure: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial with a cap that has a small hole or is slightly loose to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[3]
-
-
Crystal Mounting and Screening: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), a single crystal is carefully mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality and determine the unit cell parameters.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4] A complete dataset consists of thousands of reflections, each with a measured intensity.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal's space group and to calculate the initial electron density map. This map is then used to build a preliminary model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unusual features. The resulting structural information is typically deposited in a crystallographic database.
While a crystal structure for this compound itself is not publicly available, the structure of the related compound, 2,6-dichloropyridine-3,5-dicarbonitrile, provides valuable insight into the expected molecular geometry and packing interactions.[2]
A Comparative Analysis of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural confirmation, it is not always feasible to obtain suitable single crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the carbon-hydrogen framework in solution | Can be difficult to interpret for complex molecules; does not provide absolute stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula | Does not provide information on connectivity or stereochemistry |
| FT-IR Spectroscopy | Presence of functional groups | Fast and simple, good for identifying key functional groups | Provides limited information on the overall molecular structure |
Table 1: Comparison of Structural Elucidation Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field. For a this compound derivative, ¹H and ¹³C NMR would be the primary experiments conducted.
Predicted NMR Data for this compound
Based on the analysis of similar compounds, such as 2,6-dichloropyridine, the following NMR data can be predicted for this compound.[5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~7.8 | Singlet |
| ¹³C (C4) | ~120 | - |
| ¹³C (C3, C5) | ~125 | - |
| ¹³C (C2, C6) | ~152 | - |
| ¹³C (CN) | ~115 | - |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1]
-
For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[1]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is run.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the molecular weight and elemental composition of a compound. For this compound (molecular weight: 173.00 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]
Predicted Fragmentation Pattern
Upon electron ionization (EI), the molecular ion of this compound would be formed. Subsequent fragmentation would likely involve the loss of chlorine atoms and the nitrile group.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane.
-
Sample Introduction: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC), where the sample is vaporized and separated from the solvent on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the nitrile group.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2230 | Nitrile (C≡N) | Stretching |
| ~1600-1450 | Aromatic Ring (C=C) | Stretching |
| ~1100-1000 | C-Cl | Stretching |
Table 3: Predicted FT-IR Absorption Bands for this compound.
Experimental Protocol for ATR-FT-IR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.[7]
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected.
-
Sample Analysis: A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Collection: The IR spectrum of the sample is then recorded. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The definitive structural confirmation of this compound derivatives is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, when single crystals are not available, a combination of spectroscopic techniques offers a powerful alternative for comprehensive structural elucidation. NMR spectroscopy provides the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FT-IR spectroscopy identifies key functional groups. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently and accurately characterize these important molecules, paving the way for their further investigation and application in drug discovery and materials science.
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Safety Operating Guide
Navigating the Disposal of 2,6-Dichloroisonicotinonitrile: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2,6-Dichloroisonicotinonitrile (CAS No. 32710-65-9), a compound demanding respect due to its chemical properties and toxicological profile.
Immediate Safety Profile & Hazard Analysis
Before any handling or disposal operations, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic nitrile, a classification that dictates its primary risks.
Causality of Hazards:
-
Halogenated Nature: The presence of two chlorine atoms on the pyridine ring makes the molecule a persistent organic compound and a precursor to hazardous combustion byproducts if not incinerated correctly.
-
Nitrile Group (-CN): The nitrile functional group is the source of its high acute toxicity. Of critical importance is the potential for this group to react with acids to liberate highly toxic hydrogen cyanide (HCN) gas.[1] This reaction is a primary safety concern during all handling and disposal steps.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Data sourced from PubChem CID 735906.[2] |
Given these hazards, all handling and disposal procedures must be conducted within the framework of a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[3][4][5]
The Core Directive: Segregation and Professional Disposal
The universally accepted and required method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[6] On-site chemical neutralization of bulk quantities is not recommended for typical laboratory settings due to the significant hazards involved. The primary responsibility of laboratory personnel is the safe and compliant collection, segregation, and storage of the waste pending pickup.
The disposal workflow is a multi-stage process that ensures safety and regulatory compliance at every step.
Caption: Disposal workflow for this compound.
Step-by-Step Protocols for Waste Management and Decontamination
Waste Segregation and Containerization Protocol
This protocol is the most critical hands-on procedure for laboratory personnel.
-
Select the Correct Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container must have a secure screw-top cap.
-
Label the Container: Before adding any waste, affix a hazardous waste tag. Clearly label the container as: "HAZARDOUS WASTE: this compound (Halogenated Organic, Acutely Toxic, Cyanide-Containing) ".[7] List all components and their approximate percentages.
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated personal protective equipment (PPE) such as gloves, bench paper, and weigh boats, as well as any residual solid chemical, in a dedicated solid waste container.[6]
-
Liquid Waste: Collect any solutions containing this compound in a separate, dedicated liquid waste container. Crucially, ensure the pH of the solution is neutral or slightly basic (pH > 7) before adding it to the container to prevent HCN generation.
-
Sharps: Any sharps (needles, contaminated glass) must be placed in a dedicated sharps container labeled for cyanide waste.[8]
-
-
Prohibit Mixing: Under no circumstances should acidic waste be mixed with this waste stream. Store the dedicated cyanide-containing waste container away from all acids and strong oxidizing agents.[7]
Decontamination of Surfaces and Glassware
For routine cleaning of contaminated surfaces (e.g., inside a chemical fume hood) and non-disposable glassware, a specific two-step process is required to safely neutralize residual contamination.[1][6] This entire procedure must be performed inside a certified chemical fume hood while wearing appropriate PPE.
-
Step 1: Initial Decontamination with Alkaline Buffer:
-
Prepare a pH 10 buffer solution.
-
Carefully wipe down all contaminated surfaces with the buffer solution. This initial wash with a basic solution ensures that any residual nitrile compound is in a non-acidic environment, preventing the formation of HCN gas.[6]
-
-
Step 2: Oxidative Destruction with Bleach:
-
Prepare a fresh 10% aqueous solution of sodium hypochlorite (household bleach).
-
After the initial buffer wash, thoroughly wipe all surfaces with the 10% bleach solution. The hypochlorite acts as an oxidizing agent, breaking down the cyanide moiety into less toxic cyanate.[9]
-
-
Final Rinse and Disposal:
-
Rinse the surfaces or glassware thoroughly with water.
-
All wipes, pads, and cleaning materials used in this process must be disposed of as solid this compound waste.[1]
-
Emergency Spill Procedures
-
Small Spill (Contained within a Chemical Fume Hood):
-
Alert personnel in the immediate area.
-
Using absorbent pads, confine the spill.
-
Follow the two-step decontamination protocol (Section 3.2) to clean the affected area.[1]
-
Place all contaminated absorbent pads and PPE into the designated solid hazardous waste container.
-
-
Large Spill (Outside of a Fume Hood):
-
EVACUATE IMMEDIATELY. Alert all personnel to evacuate the laboratory.
-
If safe to do so, close the laboratory door to contain the spill.
-
Activate your facility's emergency response system and contact your institution's Environmental Health & Safety (EHS) department.[7]
-
Do not attempt to clean up a large spill yourself.
-
Regulatory Framework: The Basis of Compliance
All disposal procedures are governed by a multi-layered regulatory framework. In the United States, the primary regulations are:
-
OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates the creation of a Chemical Hygiene Plan (CHP) which must include specific standard operating procedures (SOPs), control measures, and waste disposal procedures for hazardous chemicals.[3][5]
-
EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): These regulations establish the national standards for the management of hazardous waste from generation to final disposal ("cradle to grave").[10] For this compound, the most relevant disposal technology under RCRA is high-temperature incineration at a permitted facility. These facilities must demonstrate a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.[11][12]
By adhering to the protocols outlined in this guide, laboratories can ensure they are operating in full compliance with these foundational safety and environmental regulations.
References
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- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Liu, Y., et al. (2015). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Journal of Molecular Graphics and Modelling, 61, 159-166.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloroisonicotinonitrile
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Dichloroisonicotinonitrile. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of safety that is both robust and intuitive. Our objective is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of uncompromising safety within your laboratory.
Foundational Hazard Assessment: Understanding the Adversary
This compound (CAS No. 32710-65-9) is a chlorinated pyridine derivative that presents multiple routes of potential exposure, each demanding a specific protective strategy.[1][2] A thorough understanding of its hazard profile is the cornerstone of effective personal protective equipment (PPE) selection. The compound is classified with several GHS hazard statements that dictate our safety imperatives.[1][3]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] This broad toxicity profile necessitates a comprehensive barrier approach.
-
Skin and Eye Irritation: It is known to cause serious eye irritation and skin irritation.[1][2][3] Direct contact can lead to immediate and significant injury.
-
Respiratory Irritation: Inhalation may cause respiratory irritation, highlighting the danger of airborne dust or aerosols.[3]
-
Sensitization: Some data suggests it may cause an allergic skin reaction, meaning repeated exposure could lead to a heightened immune response.[1]
Hazard Summary Table
| Hazard Classification | GHS Hazard Code | Route of Exposure | Implication for PPE Selection |
| Acute Toxicity (Oral) | H302 | Ingestion | Hand-to-mouth contamination prevention is critical. |
| Acute Toxicity (Dermal) | H312 | Skin Contact | Impervious gloves and protective clothing are mandatory. |
| Acute Toxicity (Inhalation) | H332 | Inhalation | Respiratory protection is required if dust or aerosols can be generated. |
| Skin Irritation | H315 | Skin Contact | Full skin coverage, including lab coat and gloves, is essential. |
| Serious Eye Irritation | H319 | Eye Contact | Chemical safety goggles are the minimum requirement; a face shield is recommended for splash risks. |
| Respiratory Irritation | H335 | Inhalation | Work must be conducted in well-ventilated areas, preferably a chemical fume hood. |
The Core Protective Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard set of PPE is required for any handling of this compound. The specific components should be selected based on a risk assessment of the planned procedure.
Hand Protection: The First Line of Defense
The primary risk of dermal exposure comes from direct handling. Nitrile gloves are the recommended starting point due to their broad chemical resistance against various organic solvents, weak acids, and petroleum products.[4][5][6]
-
Causality: Nitrile is a synthetic copolymer that provides a durable barrier to many chemicals and offers superior puncture resistance compared to latex.[7]
-
Protocol:
-
Selection: Choose nitrile gloves with a minimum thickness of 4-5 mil for standard laboratory operations. For tasks involving prolonged contact or immersion, select thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
-
Double Gloving: For weighing out the solid or when handling concentrated solutions, double gloving is strongly recommended. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[8]
-
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3]
-
Causality: The cornea is highly sensitive, and chemical splashes can cause permanent damage. Standard safety glasses do not provide adequate protection from splashes, fumes, or dust.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring solutions, heating, or reacting larger quantities), a full-face shield should be worn over the safety goggles.
-
Body Protection: Preventing Dermal Contact and Contamination
Protective clothing prevents incidental contact with skin and contamination of personal clothing.
-
Causality: Spills and splashes can occur unexpectedly. A chemically resistant lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching your skin.
-
Protocol:
-
Standard Use: A clean, buttoned, flame-resistant lab coat (FRC) with long sleeves and tight-fitting cuffs is mandatory.
-
High-Risk Tasks: For large-scale operations or situations with a high risk of splashing, consider using a chemical-resistant apron over the lab coat or disposable chemical-resistant coveralls.[9]
-
Footwear: Fully enclosed shoes, preferably made of a chemically resistant material, are required.
-
Respiratory Protection: Safeguarding Against Inhalation Hazards
This compound is harmful if inhaled and can cause respiratory irritation.[3] The primary control measure is to minimize the generation of airborne particles.
-
Causality: Fine powders can easily become airborne, especially when being weighed or transferred, leading to direct entry into the respiratory system.
-
Protocol:
-
Primary Engineering Control: All work with solid this compound or its volatile solutions must be performed inside a certified chemical fume hood.[8]
-
When Respirators are Needed: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust (e.g., cleaning a large spill), respiratory protection is required. A NIOSH-approved respirator with P100 (particulate) filters is necessary for dust. If organic vapors are also present, combination cartridges (e.g., Organic Vapor/P100) should be used.
-
Fit Testing: All personnel required to wear tight-fitting respirators must be medically cleared and pass an annual fit test, as mandated by OSHA standards.
-
Operational and Disposal Plans: A Step-by-Step Guide
Proper procedure does not end with selecting the right PPE; it extends to how you put it on, take it off, and dispose of it.
Workflow for PPE Selection and Inspection
The following diagram outlines the decision-making process for assembling the appropriate protective ensemble for a given task.
Caption: PPE Selection Workflow for this compound.
Protocol for Donning PPE
Perform in a clean area, away from the immediate experimental zone.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Position goggles for a snug fit. If needed, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Protocol for Doffing (Removing) PPE
This is a critical step to prevent self-contamination. The principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat/Coveralls: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward.
-
Face Shield/Goggles: Remove from the back of the head by lifting the strap. Do not touch the front surface.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]
Disposal Plan
Contaminated PPE is hazardous waste and must be handled accordingly.
-
Collection: All disposable PPE (gloves, coveralls, etc.) used while handling this compound must be placed in a designated, labeled hazardous waste container.[11]
-
Labeling: The waste container should be clearly labeled "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not mix with general laboratory trash.[2][12]
By adhering to this comprehensive guide, you build a system of safety that is both protective and procedural, ensuring that your valuable research is not conducted at the cost of your health.
References
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- Chemical Label for this compound. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


